Product packaging for N-Ethyl 3-bromo-4-methylbenzenesulfonamide(Cat. No.:CAS No. 850429-65-1)

N-Ethyl 3-bromo-4-methylbenzenesulfonamide

Número de catálogo: B1588307
Número CAS: 850429-65-1
Peso molecular: 278.17 g/mol
Clave InChI: XHGFQYXLKWCUJI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

N-Ethyl 3-bromo-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C9H12BrNO2S and its molecular weight is 278.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12BrNO2S B1588307 N-Ethyl 3-bromo-4-methylbenzenesulfonamide CAS No. 850429-65-1

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-bromo-N-ethyl-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S/c1-3-11-14(12,13)8-5-4-7(2)9(10)6-8/h4-6,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGFQYXLKWCUJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428439
Record name N-ETHYL 3-BROMO-4-METHYLBENZENESULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850429-65-1
Record name N-ETHYL 3-BROMO-4-METHYLBENZENESULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Ethyl 3-bromo-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl 3-bromo-4-methylbenzenesulfonamide is a bespoke chemical entity with potential applications in medicinal chemistry and materials science. Its structural motifs, including the sulfonamide group, a common pharmacophore, and the specifically substituted aromatic ring, make it a valuable scaffold for the development of novel compounds. This guide provides a comprehensive overview of the viable synthetic pathways for this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and characterization of the target molecule and its key intermediate.

Strategic Overview of Synthetic Pathways

The synthesis of this compound hinges on the formation of the key intermediate, 3-bromo-4-methylbenzenesulfonyl chloride . Two primary retrosynthetic disconnections are considered, each offering distinct advantages and considerations for the synthetic chemist.

Pathway A focuses on the direct electrophilic substitution of a commercially available starting material, 4-bromotoluene, through chlorosulfonylation. This is often a direct and efficient method for the introduction of the sulfonyl chloride functionality.

Pathway B employs a different strategy, starting with p-toluenesulfonyl chloride and introducing the bromine atom via electrophilic aromatic substitution. The success of this route is contingent on the directing effects of the existing sulfonyl chloride and methyl groups to achieve the desired 3-bromo isomer.

The final step in both pathways is the nucleophilic substitution of the sulfonyl chloride with ethylamine to yield the target this compound.

Pathway A: Chlorosulfonylation of 4-Bromotoluene

This pathway is often the more direct route, leveraging the ortho- and para-directing effect of the bromine atom and the ortho-directing effect of the methyl group in 4-bromotoluene to favor the formation of the desired 3-sulfonyl chloride isomer.

Diagram of Synthetic Pathway A

Synthetic Pathway A start 4-Bromotoluene intermediate 3-Bromo-4-methylbenzenesulfonyl chloride start->intermediate Chlorosulfonic acid (ClSO3H) Dichloromethane (CH2Cl2) 0 °C to rt product This compound intermediate->product Ethylamine (CH3CH2NH2) Pyridine or Et3N Dichloromethane (CH2Cl2) 0 °C to rt

Caption: Synthesis of this compound via chlorosulfonylation of 4-bromotoluene.

Experimental Protocol: Synthesis of 3-Bromo-4-methylbenzenesulfonyl chloride

This protocol is adapted from established procedures for the chlorosulfonylation of substituted aromatic compounds.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Bromotoluene171.0410.0 g0.0585
Chlorosulfonic acid116.5234.1 g (20.0 mL)0.293
Dichloromethane (DCM)84.9350 mL-
Ice-As needed-
Deionized water18.02As needed-

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-bromotoluene (10.0 g, 0.0585 mol) in dichloromethane (50 mL).

  • Cool the solution to 0 °C in an ice-salt bath.

  • Slowly add chlorosulfonic acid (20.0 mL, 0.293 mol) dropwise via the dropping funnel over a period of 30-45 minutes, maintaining the internal temperature below 5 °C. Vigorous gas evolution (HCl) will occur.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (approximately 200 g) with vigorous stirring in a well-ventilated fume hood.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with cold water (2 x 50 mL), and then with saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromo-4-methylbenzenesulfonyl chloride as an oil or low-melting solid.

Expected Yield: 80-90%

Purification: The crude product can be used directly in the next step or purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

Pathway B: Bromination of p-Toluenesulfonyl Chloride

This pathway starts with the readily available p-toluenesulfonyl chloride. The key challenge is the regioselective bromination at the 3-position. The sulfonyl chloride group is a meta-director, while the methyl group is an ortho-, para-director. The ortho position to the methyl group (C3) is also meta to the sulfonyl chloride group, making it a plausible site for electrophilic substitution.

Diagram of Synthetic Pathway B

Synthetic Pathway B start p-Toluenesulfonyl chloride intermediate 3-Bromo-4-methylbenzenesulfonyl chloride start->intermediate Bromine (Br2) Iron(III) bromide (FeBr3) or Iron powder (optional solvent) Heat product This compound intermediate->product Ethylamine (CH3CH2NH2) Pyridine or Et3N Dichloromethane (CH2Cl2) 0 °C to rt

Caption: Synthesis of this compound via bromination of p-toluenesulfonyl chloride.

Experimental Protocol: Synthesis of 3-Bromo-4-methylbenzenesulfonyl chloride (General Procedure)

This is a general procedure based on standard electrophilic aromatic bromination conditions. Optimization may be required to maximize the yield of the desired isomer.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
p-Toluenesulfonyl chloride190.6510.0 g0.0524
Bromine159.818.37 g (2.7 mL)0.0524
Iron powder or FeBr₃55.85 or 295.56Catalytic amount-
Dichloromethane (optional)84.9350 mL-

Procedure:

  • To a stirred solution of p-toluenesulfonyl chloride (10.0 g, 0.0524 mol) in dichloromethane (50 mL) in a flask protected from light, add a catalytic amount of iron powder or anhydrous iron(III) bromide.

  • Slowly add bromine (2.7 mL, 0.0524 mol) dropwise at room temperature.

  • After the addition is complete, heat the mixture to a gentle reflux for 2-4 hours, or until the bromine color has significantly faded. Monitor the reaction by TLC or GC-MS to determine the consumption of the starting material and the formation of the product.

  • Cool the reaction mixture to room temperature and carefully quench with a saturated solution of sodium bisulfite to destroy any excess bromine.

  • Wash the organic layer with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude product will likely be a mixture of isomers. The desired 3-bromo-4-methylbenzenesulfonyl chloride can be purified by fractional distillation under vacuum or by column chromatography on silica gel.

Final Step: Synthesis of this compound

This final step is a nucleophilic substitution reaction where ethylamine displaces the chloride on the sulfonyl chloride intermediate.[2][3]

Diagram of the Final Synthetic Step

Final Step intermediate 3-Bromo-4-methylbenzenesulfonyl chloride product This compound intermediate->product Ethylamine (CH3CH2NH2) Pyridine or Triethylamine (Et3N) Dichloromethane (CH2Cl2) 0 °C to rt

Caption: Final step in the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Bromo-4-methylbenzenesulfonyl chloride269.5410.0 g0.0371
Ethylamine (70% in water or as gas)45.08~2 eq.~0.0742
Pyridine or Triethylamine79.10 or 101.191.2 eq.0.0445
Dichloromethane (DCM)84.93100 mL-
1M Hydrochloric acid36.46As needed-
Saturated sodium bicarbonate84.01As needed-
Brine-As needed-

Procedure:

  • Dissolve 3-bromo-4-methylbenzenesulfonyl chloride (10.0 g, 0.0371 mol) in dichloromethane (100 mL) in a round-bottom flask and cool to 0 °C in an ice bath.

  • Add pyridine or triethylamine (1.2 eq, 0.0445 mol).

  • Slowly add ethylamine (~2 eq, ~0.0742 mol) to the stirred solution. If using a solution of ethylamine, add it dropwise. If using ethylamine gas, bubble it through the solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, wash the organic layer with 1M HCl (2 x 50 mL), water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.

Characterization of this compound

PropertyValue
Molecular Formula C₉H₁₂BrNO₂S
Molecular Weight 278.17 g/mol [4]
CAS Number 850429-65-1[4]
Appearance White to off-white solid
Melting Point Not definitively reported, but expected to be a solid at room temperature.
¹H NMR (predicted) δ (ppm): ~7.8-7.2 (aromatic protons), ~3.0 (q, -CH₂-CH₃), ~2.4 (s, Ar-CH₃), ~1.1 (t, -CH₂-CH₃), ~5.0 (br s, -NH-).
¹³C NMR (predicted) δ (ppm): ~140-120 (aromatic carbons), ~40 (-CH₂-), ~20 (Ar-CH₃), ~15 (-CH₃).

Conclusion

This technical guide has outlined two robust synthetic pathways for the preparation of this compound. Pathway A, commencing with the chlorosulfonylation of 4-bromotoluene, offers a more direct and potentially higher-yielding route. Pathway B, involving the bromination of p-toluenesulfonyl chloride, presents a viable alternative, although careful optimization of the bromination step is necessary to ensure good regioselectivity. The detailed experimental protocols provided herein serve as a valuable resource for researchers and scientists engaged in the synthesis of this and related sulfonamide derivatives. The successful synthesis and purification of this compound opens avenues for its exploration in various fields of chemical research and development.

References

Physicochemical properties of N-Ethyl 3-bromo-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of N-Ethyl 3-bromo-4-methylbenzenesulfonamide

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound (CAS No. 850429-65-1).[1][2][3] Intended for researchers, medicinal chemists, and drug development professionals, this document outlines the theoretical importance and detailed experimental protocols for determining key parameters such as melting point, solubility, lipophilicity (LogP), and the acidity constant (pKa). The narrative emphasizes the causality behind methodological choices, ensuring that each protocol is presented as a self-validating system. By integrating established scientific principles with practical, field-proven insights, this guide serves as an authoritative resource for understanding and utilizing this compound in a research and development setting.

Introduction and Chemical Identity

This compound is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents. The specific substitutions on this molecule—an N-ethyl group, a bromine atom at the 3-position, and a methyl group at the 4-position—are strategically significant. The bromine atom can increase lipophilicity and introduce the potential for halogen bonding, which may enhance binding affinity to biological targets.[2] The alkyl groups (ethyl and methyl) further modulate these properties, influencing the molecule's overall absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Compound Identification

Parameter Value Source
IUPAC Name 3-bromo-N-ethyl-4-methylbenzenesulfonamide [2]
CAS Number 850429-65-1 [1][2]
Molecular Formula C₉H₁₂BrNO₂S [1][2]
Molecular Weight 278.17 g/mol [1]

| InChI Key | XHGFQYXLKWCUJI-UHFFFAOYSA-N |[2] |

Core Physicochemical Properties: Experimental Determination

The characterization of a compound's physicochemical properties is a critical early step in drug discovery, providing foundational data for predicting its pharmacokinetic behavior.[4][5]

Melting Point (Mp)

Expertise & Experience: The melting point is a fundamental indicator of a compound's purity and identity. A sharp melting range is characteristic of a pure crystalline solid, whereas impurities typically depress and broaden this range.[6] For regulatory and quality control purposes, two primary methods are employed: the capillary method for its simplicity and Differential Scanning Calorimetry (DSC) for its high precision and ability to detect other thermal events.

Experimental Protocol: Capillary Melting Point Determination This method is a common, reliable technique for determining the melting range of a crystalline solid.[7]

  • Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.

  • Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample, loading it to a height of 2-3 mm.

  • Apparatus Insertion: Place the loaded capillary tube into the heating block of a melting point apparatus.[7]

  • Rapid Heating (Initial Run): Heat the sample rapidly to get an approximate melting point. This allows for a more precise measurement in subsequent runs.[8]

  • Careful Determination: Allow the apparatus to cool. Insert a new sample and heat rapidly to about 15-20°C below the approximate melting point.

  • Slow Heating: Decrease the heating rate to 1-2°C per minute.

  • Observation & Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ – T₂.[9]

Table 2: Melting Point Data

Parameter Value Method

| Melting Range | To be determined experimentally | Capillary Method / DSC |

Aqueous Solubility

Expertise & Experience: Aqueous solubility is a critical determinant of a drug candidate's bioavailability. Poor solubility can lead to low absorption and insufficient drug concentration at the target site. The shake-flask method is considered the "gold standard" for determining equilibrium solubility, as it measures the true thermodynamic equilibrium between the solid and dissolved states of the compound.[10][11]

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

  • System Preparation: Add an excess amount of this compound to a vial containing a precise volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C) for a sufficient period (24-48 hours) to ensure equilibrium is reached.[10]

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation and subsequent filtration through a chemically inert filter (e.g., 0.22 µm PTFE).[12]

  • Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]

  • Data Reporting: Express the solubility in units of mg/mL or µg/mL.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess compound to buffer (pH 7.4) B Shake at constant temp (e.g., 24-48 hours) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant (0.22 µm PTFE filter) C->D E Analyze filtrate by validated HPLC method D->E F Calculate concentration (mg/mL) E->F

Caption: Workflow for the Shake-Flask Solubility Assay.

Lipophilicity (LogP) and Distribution Coefficient (LogD)

Expertise & Experience: Lipophilicity is a key physicochemical property that influences a drug's ability to cross biological membranes.[13] It is quantified by the partition coefficient (LogP) for the neutral form of the molecule and the distribution coefficient (LogD) at a specific pH, which considers all ionic species.[13] The shake-flask method, using an n-octanol/water system, provides a direct and reliable measure of this partitioning behavior.

Experimental Protocol: Shake-Flask Method for LogP/LogD Determination

  • Solvent Pre-saturation: Prepare pre-saturated n-octanol by shaking it with water (or PBS for LogD) for 24 hours. Similarly, prepare pre-saturated water (or PBS) by shaking with n-octanol. This prevents volume changes during the experiment.

  • Compound Partitioning: Dissolve a known amount of this compound in the pre-saturated aqueous phase. Add an equal volume of pre-saturated n-octanol.

  • Equilibration: Gently shake or rotate the mixture for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium. Avoid vigorous shaking which can cause emulsification.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully sample both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase by HPLC.[4]

  • Calculation:

    • LogP/LogD = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

Table 3: Lipophilicity Data

Parameter Value Conditions
LogP To be determined experimentally n-octanol / water

| LogD₇.₄ | To be determined experimentally | n-octanol / PBS (pH 7.4) |

Acidity Constant (pKa)

Expertise & Experience: The pKa value defines the ionization state of a molecule at a given pH.[13] For a sulfonamide, the proton on the nitrogen is weakly acidic. This ionization state profoundly impacts solubility, membrane permeability, and receptor binding. UV-metric titration is a robust method for pKa determination, particularly for compounds with a UV chromophore, as it requires a very small amount of sample.[4][5]

Experimental Protocol: UV-Metric Titration

  • Sample Preparation: Prepare a stock solution of this compound in a suitable co-solvent (e.g., methanol) to ensure initial solubility.

  • Titration Setup: Use an automated titrator (e.g., SiriusT3) equipped with a UV-Vis spectrophotometer.[5]

  • Titration: The instrument adds precise aliquots of acid (e.g., 0.5 M HCl) and base (e.g., 0.5 M KOH) to a solution of the compound, measuring the full UV spectrum after each addition.

  • Data Analysis: The changes in the UV absorbance spectrum as a function of pH are analyzed by specialized software. The pKa is determined by fitting the data to the Henderson-Hasselbalch equation. The sulfonamide nitrogen is expected to have an acidic pKa.

Synthesis Pathway

Expertise & Experience: Understanding the synthesis of a compound is crucial for identifying potential impurities and for planning the synthesis of analogues. The most logical synthesis of this compound involves the reaction of a sulfonyl chloride intermediate with ethylamine. The sulfonyl chloride is typically prepared from the corresponding substituted toluene.

G A 4-Bromotoluene B 4-Bromo-3-methyl- benzenesulfonyl chloride A->B Chlorosulfonic Acid (ClSO3H) C N-Ethyl 3-bromo-4-methyl- benzenesulfonamide B->C Ethylamine (CH3CH2NH2) Triethylamine

Caption: Plausible synthetic route to the target compound.

This two-step process begins with the chlorosulfonation of 4-bromotoluene to yield 4-bromo-3-methylbenzenesulfonyl chloride.[14] This intermediate is then reacted with ethylamine in the presence of a base (like triethylamine) to form the final N-ethylated sulfonamide product.[15]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound should be consulted, general precautions for related compounds should be observed.[16] The precursor, 4-bromo-3-methylbenzenesulfonyl chloride, is classified as a corrosive material that causes severe skin burns and eye damage and reacts with water.[17] Therefore, the final product should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

This compound is a compound with significant potential in medicinal chemistry research. This guide provides the foundational framework for its physicochemical characterization. The experimental protocols detailed herein—for determining melting point, solubility, LogP/LogD, and pKa—are based on industry-standard, reliable methodologies. The data generated from these experiments are essential for predicting the ADME properties of the molecule and for guiding its future development as a potential therapeutic agent or research tool.

References

Unraveling the Enigma: A Technical Guide to Investigating the Mechanism of Action of N-Ethyl 3-bromo-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide ventures into the scientific inquiry surrounding N-Ethyl 3-bromo-4-methylbenzenesulfonamide. In the absence of established literature detailing its specific mechanism of action, this document serves as a comprehensive roadmap for researchers. It outlines a systematic approach to elucidate the potential biological activities and molecular targets of this compound, drawing insights from the well-documented pharmacology of structurally related sulfonamides. Herein, we present a proposed investigational workflow, from in silico modeling to in vitro validation, to unlock the therapeutic potential of this compound.

The Subject of Inquiry: this compound

This compound is a synthetic organic compound featuring a core benzenesulfonamide structure.[1][2] Its chemical architecture, characterized by an ethyl group on the sulfonamide nitrogen, a bromine atom at the 3-position, and a methyl group at the 4-position of the benzene ring, suggests a predisposition for diverse biological interactions. While its specific biological role is yet to be defined, the sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[3][4][5][6]

Chemical and Physical Properties:

PropertyValue
CAS Number 850429-65-1
Molecular Formula C9H12BrNO2S
Molecular Weight 278.17 g/mol
Appearance White to off-white solid (typical for related compounds)[6]
Solubility Soluble in polar organic solvents (inferred from related compounds)[6]

The Sulfonamide Precedent: A Foundation for Mechanistic Discovery

The sulfonamide moiety is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. Understanding these established mechanisms provides a logical starting point for investigating this compound.

Enzyme Inhibition: A Prominent Sulfonamide Trait

Many sulfonamide-based drugs exert their therapeutic effects by inhibiting specific enzymes. The N-acylsulfonamide group, in particular, is recognized for its potential in biological applications and as a carboxylic acid isostere in enzyme inhibitors.[7]

  • Carbonic Anhydrase Inhibition: Sulfonamides are classic inhibitors of carbonic anhydrases, enzymes involved in various physiological processes, including pH regulation and fluid balance. This inhibitory action is a key mechanism for certain diuretics and anti-glaucoma agents.

  • Cholinesterase Inhibition: Some sulfonamide derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission.[5][8] This suggests a potential therapeutic avenue for neurological disorders.

  • α-Glucosidase Inhibition: Inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, is a therapeutic strategy for managing type 2 diabetes. Certain N-substituted bromophenyl-benzenesulfonamides have demonstrated potent inhibitory activity against this enzyme.[5]

Anticancer Potential: Targeting Key Signaling Pathways

Recent research has highlighted the anticancer properties of various sulfonamide derivatives, which can interfere with cancer cell proliferation, survival, and metastasis through multiple mechanisms.

  • BRAF Inhibition: The V600E mutation in the BRAF kinase is a common driver in many cancers. Novel sulfonamide derivatives have been designed as potent inhibitors of V600E-mutated BRAF, demonstrating significant anticancer activity.[9]

  • BET Bromodomain Inhibition: Bromodomain and extra-terminal (BET) proteins, such as BRD4, are epigenetic readers that regulate the transcription of key oncogenes like c-Myc. Sulfonamide-containing compounds have been successfully developed as BRD4 inhibitors for the treatment of acute myeloid leukemia.[10]

  • General Antiproliferative Effects: A variety of sulfonamide-based compounds have shown growth inhibitory activity against multiple cancer cell lines, including breast cancer (MCF7), colon cancer (HCT-116), and hepatocellular carcinoma (HEPG2).[11][12]

A Proposed Research Workflow for Mechanistic Elucidation

Given the rich pharmacology of the sulfonamide class, a structured, multi-pronged approach is essential to determine the specific mechanism of action of this compound. The following workflow is proposed as a robust starting point for investigation.

Proposed Research Workflow InSilico In Silico Screening & Molecular Docking TargetID Potential Target Identification (e.g., Carbonic Anhydrases, Kinases, Cholinesterases) InSilico->TargetID Predicts binding affinity InVitro In Vitro Validation TargetID->InVitro Guides experimental design EnzymeAssay Enzyme Inhibition Assays (e.g., IC50 determination) InVitro->EnzymeAssay Biochemical validation CellBased Cell-Based Functional Assays (e.g., Proliferation, Apoptosis) InVitro->CellBased Cellular validation Mechanism Mechanism of Action Elucidation EnzymeAssay->Mechanism Identifies direct molecular target CellBased->Mechanism Confirms cellular effect

Caption: A proposed workflow for the systematic investigation of the mechanism of action of this compound.

In Silico Screening and Molecular Docking

Computational methods offer a rapid and cost-effective approach to prioritize potential biological targets. Molecular docking simulations can predict the binding affinity and interaction patterns of this compound with a panel of targets known to be modulated by other sulfonamides.

Potential Molecular Targets for Docking Studies:

Target ClassSpecific ExamplesRationale
Enzymes Carbonic Anhydrase II, Acetylcholinesterase, α-GlucosidaseHigh prevalence of inhibition by sulfonamides.[5]
Kinases BRAF (V600E mutant), CDK6Known targets for anticancer sulfonamides.[9][10]
Epigenetic Readers BRD4Emerging target for sulfonamide-based cancer therapeutics.[10]

Key Predicted Interactions:

The structural features of this compound suggest several key interactions that can be assessed in docking studies:[13]

  • Hydrogen Bonding: The sulfonamide group can act as both a hydrogen bond donor (N-H) and acceptor (sulfonyl oxygens).

  • Halogen Bonding: The bromine atom can form favorable interactions with electron-rich residues.

  • Hydrophobic Interactions: The aromatic ring and the ethyl group can engage with nonpolar pockets in the binding site.

  • π-Stacking: The benzene ring can interact with aromatic residues of the target protein.

Detailed Protocol: Molecular Docking
  • Preparation of the Ligand:

    • Draw the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw).

    • Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Save the optimized 3D structure in a compatible format (e.g., .pdbqt).

  • Preparation of the Receptor:

    • Download the crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges to the protein atoms.

    • Define the binding site (grid box) based on the location of the co-crystallized ligand or known active site residues.

  • Docking Simulation:

    • Use a molecular docking program (e.g., AutoDock Vina) to dock the prepared ligand into the defined binding site of the receptor.

    • Set the exhaustiveness parameter to ensure a thorough conformational search.

  • Analysis of Results:

    • Analyze the predicted binding energies to estimate the binding affinity.

    • Visualize the docked poses and identify key molecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.

In Vitro Experimental Validation

The predictions from in silico studies must be validated through rigorous in vitro experiments.

Enzyme Inhibition Assays

If molecular docking suggests a high binding affinity to a particular enzyme, its inhibitory activity should be quantified.

Detailed Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound to determine the IC50 value.

    • Prepare solutions of AChE enzyme, the substrate acetylthiocholine iodide (ATCI), and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Procedure:

    • In a 96-well plate, add the buffer, the test compound at various concentrations, and the AChE enzyme solution.

    • Incubate the mixture for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate (ATCI) and the chromogen (DTNB).

    • Monitor the absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Cell-Based Functional Assays

If the compound is predicted to target a pathway involved in cell proliferation or survival, its effects should be evaluated in relevant cancer cell lines.

Detailed Protocol: MTT Assay for Cell Proliferation

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media and conditions.

  • Cell Treatment:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of proliferation) value.

Visualizing Potential Molecular Interactions

Potential Molecular Interactions Compound This compound HBond Hydrogen Bonding (Sulfonamide N-H and O) Compound->HBond HaloBond Halogen Bonding (Bromine) Compound->HaloBond Hydrophobic Hydrophobic Interactions (Aromatic ring, Ethyl group) Compound->Hydrophobic PiStacking π-Stacking (Benzene ring) Compound->PiStacking Target Protein Binding Pocket HBond->Target HaloBond->Target Hydrophobic->Target PiStacking->Target

Caption: A diagram illustrating the potential types of non-covalent interactions between this compound and a protein target.

Concluding Remarks and Future Directions

The journey to elucidate the mechanism of action of this compound is an endeavor rooted in systematic scientific inquiry. While direct evidence is currently lacking, the rich pharmacological history of the sulfonamide scaffold provides a fertile ground for hypothesis-driven research. The integrated in silico and in vitro workflow detailed in this guide offers a robust framework for researchers to uncover the biological activities and molecular targets of this compound. Successful execution of these studies will not only illuminate the specific mechanism of this compound but also contribute to the broader understanding of sulfonamide pharmacology and potentially unveil a novel therapeutic agent. Subsequent investigations could delve into structure-activity relationship (SAR) studies to optimize its potency and selectivity, as well as in vivo studies to assess its efficacy and safety in preclinical models.

References

A Technical Guide to the Solubility of N-Ethyl 3-bromo-4-methylbenzenesulfonamide in Organic Solvents for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Ethyl 3-bromo-4-methylbenzenesulfonamide (CAS: 850429-65-1, Formula: C₉H₁₂BrNO₂S) is a substituted aromatic sulfonamide, a class of compounds of significant interest in medicinal chemistry and materials science.[1][2] The precise control over its physical state in solution is paramount for its application in synthesis, purification, and formulation. Solubility, a fundamental physicochemical property, dictates the efficiency of crystallization processes, influences reaction kinetics, and is a critical determinant of a compound's bioavailability in drug development pathways.[3][4][5] Low solubility can lead to unpredictable results in preclinical testing and pose significant challenges during formulation, potentially increasing development costs and timelines.[3][4]

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals on the determination, interpretation, and application of solubility data for this compound in various organic solvents. While extensive quantitative solubility data for this specific molecule is not widely published, this document outlines the authoritative methodologies and theoretical principles required to generate and utilize this critical information. We will focus on the "gold standard" shake-flask method for thermodynamic solubility determination, providing a self-validating protocol grounded in established scientific principles.[6][7]

Theoretical Framework: Factors Governing Solubility

The solubility of a solid solute, such as this compound, in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The widely cited principle of "like dissolves like" serves as a useful heuristic.[8] The dissolution process is thermodynamically favorable when the energy released from solute-solvent interactions compensates for the energy required to break the solute's crystal lattice and disrupt solvent-solvent interactions.

For this compound, the key structural features influencing its solubility are:

  • The Sulfonamide Group (-SO₂NH-): This group is polar and capable of acting as both a hydrogen bond donor (the N-H proton) and acceptor (the oxygen atoms). Solvents that can effectively engage in hydrogen bonding are likely to be better solvents.

  • The Aromatic Ring: The benzene ring provides a nonpolar, hydrophobic character, favoring interactions with less polar or aromatic solvents through van der Waals forces.

  • The Bromo and Methyl Substituents: These groups modify the overall polarity and lipophilicity of the molecule. The bromine atom adds polarizability and a weak polar character, while the methyl group increases lipophilicity.[9]

Consequently, a spectrum of solubility is expected across different organic solvents, from polar protic (e.g., alcohols) and aprotic (e.g., acetone, DMF) to nonpolar (e.g., hexane, toluene) solvents. Temperature is another critical factor, as dissolution is typically an endothermic process for crystalline solids, meaning solubility generally increases with temperature.[10]

Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method

The shake-flask method is universally regarded as the benchmark for determining thermodynamic equilibrium solubility.[6][7] It involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach equilibrium. The resulting saturated solution is then carefully separated from the undissolved solid and analyzed to determine the solute concentration.

Step-by-Step Methodology
  • Preparation:

    • Add an excess of crystalline this compound to a series of sealed, inert vials (e.g., glass vials with PTFE-lined caps).

    • Causality: Using a clear excess of solid is crucial to ensure that the solution achieves saturation. The presence of undissolved solid at the end of the experiment is the primary indicator that equilibrium has been reached.[6][11]

    • Precisely add a known volume or mass of the desired organic solvent to each vial.

  • Equilibration:

    • Place the sealed vials in a temperature-controlled orbital shaker or thermomixer. Maintain a constant temperature (e.g., 298.15 K / 25 °C) and provide constant agitation.

    • Allow the mixtures to equilibrate for 24 to 48 hours. A preliminary kinetics study can be performed by taking samples at various time points (e.g., 12, 24, 48, 72 hours) to confirm that the dissolved concentration no longer changes over time, thus verifying the attainment of equilibrium.[4][11]

    • Causality: Continuous agitation maximizes the solid-liquid surface area, accelerating the dissolution process. A prolonged equilibration time is necessary to ensure the system reaches a true thermodynamic minimum, avoiding the measurement of transient, supersaturated states.[6]

  • Phase Separation:

    • Once equilibrium is achieved, cease agitation and allow the vials to rest in the temperature-controlled environment for at least 2-4 hours for the undissolved solid to sediment.

    • Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe fitted with a chemically-resistant filter (e.g., a 0.22 or 0.45 µm PTFE filter).

    • Causality: Filtration is a critical, self-validating step. It ensures that no microscopic solid particles are transferred into the sample for analysis, which would otherwise lead to a significant overestimation of solubility.[3]

  • Quantification:

    • Immediately dilute the filtered aliquot with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical instrument.

    • Analyze the concentration of the diluted sample using a validated analytical method. Common techniques include:

      • Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the residual solid is measured. This method is simple but requires high solute concentrations and is less precise.[11]

      • High-Performance Liquid Chromatography (HPLC): The preferred method for its high sensitivity and specificity. A calibration curve is generated using standard solutions of known concentrations to accurately determine the concentration in the experimental sample.

      • UV-Vis Spectrophotometry: Suitable if the compound has a distinct chromophore. A calibration curve is constructed by measuring the absorbance of standard solutions at the wavelength of maximum absorbance (λmax).[4]

The following diagram illustrates the complete experimental workflow for the shake-flask method.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Quantification A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Seal Vials & Place in Thermostatic Shaker B->C D Agitate at Constant Temp (24-48 hours) C->D E Cease Agitation & Allow Solid to Sediment D->E F Withdraw Supernatant via Syringe Filter (0.45 µm) E->F G Dilute Aliquot Precisely F->G H Analyze Concentration (e.g., by HPLC) G->H I Calculate Solubility H->I

References

Spectroscopic data (NMR, IR) for N-Ethyl 3-bromo-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for the Spectroscopic Characterization of N-Ethyl 3-bromo-4-methylbenzenesulfonamide

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the novel compound, this compound. In the absence of published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, alongside empirical data from structurally analogous compounds, to construct a scientifically rigorous and predictive spectroscopic profile. The methodologies, theoretical underpinnings, and predicted data presented herein are designed to serve as a foundational resource for researchers in synthetic chemistry, materials science, and drug development who may be engaged in the synthesis or characterization of this or related benzenesulfonamide derivatives. This guide includes detailed protocols for synthesis and spectroscopic analysis, in-depth interpretation of the predicted spectra, and supporting visualizations to facilitate a thorough understanding of the molecule's structural features.

Introduction and Rationale

Benzenesulfonamides are a cornerstone class of compounds in medicinal chemistry and chemical synthesis, renowned for their diverse biological activities, including antibacterial, carbonic anhydrase inhibitory, and anticancer properties[1][2][3]. The precise substitution pattern on the aromatic ring and the nature of the N-substituent are critical determinants of a derivative's physicochemical properties and biological function. This compound represents a specific, yet uncharacterized, member of this family. Its structure combines a bulky bromine atom, an electron-donating methyl group, and an N-ethyl group, creating a unique electronic and steric profile.

Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of such novel chemical entities. This guide addresses the current information gap by providing a detailed, predicted spectroscopic profile. The causality behind experimental choices and data interpretation is explained, ensuring that the presented protocols and analyses are self-validating and grounded in established scientific principles.

Proposed Synthetic Pathway

The most direct and reliable method for the synthesis of this compound is the nucleophilic substitution reaction between 3-bromo-4-methylbenzenesulfonyl chloride and ethylamine. This reaction is a standard procedure for the formation of sulfonamides and is expected to proceed with high yield under mild conditions.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-bromo-4-methylbenzenesulfonyl chloride (CAS 72256-93-0)[4][5][6][7]

  • Ethylamine (2.0 M solution in THF or as a 70% aqueous solution)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N) or Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-4-methylbenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (approx. 10 mL per gram of sulfonyl chloride). Cool the solution to 0 °C using an ice bath.

  • Amine Addition: In a separate flask, prepare a solution of ethylamine (1.2 eq) and triethylamine (1.5 eq) in a small amount of DCM. The triethylamine acts as a base to quench the HCl byproduct.

  • Reaction: Add the ethylamine/triethylamine solution dropwise to the stirred, cooled solution of the sulfonyl chloride over 15-20 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting sulfonyl chloride.

  • Work-up:

    • Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

    • Separate the layers and wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.

G cluster_reactants Reactants cluster_conditions Conditions SulfonylChloride 3-bromo-4-methyl- benzenesulfonyl chloride ReactionCore SulfonylChloride->ReactionCore Ethylamine Ethylamine (EtNH2) Ethylamine->ReactionCore Solvent DCM, 0°C to RT Solvent->ReactionCore Base Triethylamine Base->ReactionCore Product N-Ethyl 3-bromo-4-methyl- benzenesulfonamide ReactionCore->Product caption Synthetic Workflow

Caption: Proposed synthesis of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra are based on established substituent effects and data from analogous compounds such as N-ethylbenzenesulfonamide[8] and N-ethyl-4-methylbenzenesulfonamide[9][10].

Predicted ¹H NMR Data

The aromatic region of the ¹H NMR spectrum is particularly informative for determining the substitution pattern of the benzene ring[11][12]. For a 1,2,4-trisubstituted ring as in the target molecule, three distinct aromatic proton signals are expected.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Parameters: Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • Referencing: The chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm) or tetramethylsilane (TMS) at δ 0.00 ppm.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton LabelPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
H-a~7.85dJ ≈ 2.0Aromatic (ortho to -SO₂NHR)
H-b~7.55ddJ ≈ 8.4, 2.0Aromatic (ortho to -Br)
H-c~7.30dJ ≈ 8.4Aromatic (ortho to -CH₃)
H-d (NH)~4.80tJ ≈ 5.8Sulfonamide N-H
H-e (CH₂)~3.10qJ ≈ 7.2N-CH₂-CH₃
H-f (CH₃)~2.45s-Ar-CH₃
H-g (CH₃)~1.15tJ ≈ 7.2N-CH₂-CH₃

Analysis and Interpretation:

  • Aromatic Protons (H-a, H-b, H-c):

    • H-a: This proton is ortho to the strongly electron-withdrawing sulfonyl group, causing the most significant downfield shift[13]. It appears as a doublet due to coupling with H-b.

    • H-b: This proton is ortho to the bromine atom and meta to the sulfonyl group. It will be split into a doublet of doublets by H-a (meta-coupling, small J) and H-c (ortho-coupling, large J).

    • H-c: This proton is ortho to the electron-donating methyl group, resulting in an upfield shift relative to the other aromatic protons. It shows a doublet from coupling to H-b.

  • Sulfonamide Proton (H-d): The N-H proton signal is typically broad and its chemical shift is concentration and solvent-dependent. It is expected to be a triplet due to coupling with the adjacent CH₂ group.

  • Ethyl Group (H-e, H-g): The N-ethyl group will present a classic ethyl pattern: a quartet for the CH₂ protons (H-e) coupled to the three CH₃ protons, and a triplet for the CH₃ protons (H-g) coupled to the two CH₂ protons.

  • Methyl Group (H-f): The aromatic methyl group will appear as a sharp singlet as it has no adjacent protons to couple with.

G mol mol

Caption: Structure of this compound.

Predicted ¹³C NMR Data

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Chemical shifts are highly sensitive to the electronic environment of each carbon atom. Prediction can be performed using computational tools or by analyzing substituent effects[14][15][16][17][18].

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer, observing at the corresponding ¹³C frequency (e.g., 100 MHz).

  • Parameters: A standard proton-decoupled sequence (e.g., zgpg30) is used to produce a spectrum with singlet peaks for each unique carbon. A sufficient number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are required due to the low natural abundance of ¹³C.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon LabelPredicted δ (ppm)Assignment
C1~140.0C-SO₂
C2~135.5C-Br
C3~132.0C-H
C4~128.5C-H
C5~144.0C-CH₃
C6~122.0C-H
C7~40.0N-CH₂
C8~22.0Ar-CH₃
C9~15.0N-CH₂-CH₃

Analysis and Interpretation:

  • Aromatic Carbons (C1-C6): The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbons directly attached to the sulfonyl group (C1) and the methyl group (C5) are expected to be significantly downfield. The carbon bearing the bromine (C2) will also be downfield, while the remaining CH carbons will appear in the typical aromatic region (~120-135 ppm).

  • Aliphatic Carbons (C7-C9): The N-CH₂ carbon (C7) is expected around 40 ppm. The aromatic methyl (C8) will be around 22 ppm, and the terminal ethyl CH₃ (C9) will be the most upfield signal, around 15 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • Solid: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

    • ATR: Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the crystal.

  • Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters: Typically, the spectrum is recorded from 4000 cm⁻¹ to 400 cm⁻¹. An average of 16-32 scans is usually sufficient.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration ModeFunctional Group
~3250MediumN-H StretchSulfonamide (N-H)
3100-3000Medium-WeakC-H StretchAromatic C-H
2980-2850Medium-WeakC-H StretchAliphatic C-H (Ethyl, Methyl)
~1600, ~1475Medium-WeakC=C StretchAromatic Ring
~1330StrongAsymmetric S=O StretchSulfonyl (SO₂)
~1160StrongSymmetric S=O StretchSulfonyl (SO₂)
~900MediumS-N StretchSulfonamide (S-N)

Analysis and Interpretation: The IR spectrum will be dominated by the characteristic strong absorptions of the sulfonyl group.

  • S=O Stretching: Two strong bands are the hallmark of a sulfonamide: the asymmetric stretch around 1330 cm⁻¹ and the symmetric stretch around 1160 cm⁻¹[19][20][21][22].

  • N-H Stretch: A medium intensity band around 3250 cm⁻¹ is expected for the N-H bond of the secondary sulfonamide.

  • C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups will be just below 3000 cm⁻¹.

  • Aromatic C=C Stretches: Bands of medium to weak intensity in the 1600-1450 cm⁻¹ region confirm the presence of the benzene ring.

Conclusion

This guide provides a detailed, predictive spectroscopic framework for the characterization of this compound. The predicted ¹H NMR, ¹³C NMR, and IR data, derived from fundamental principles and analysis of structural analogs, offer a robust baseline for researchers to confirm the identity and purity of this compound upon its synthesis. The provided experimental protocols are designed to be directly applicable in a standard synthetic chemistry laboratory, ensuring that this document serves as a practical and authoritative resource for the scientific community.

References

The Unseen Architects: A Technical Guide to the Role of Intermediates in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Final Formulation

In the intricate world of pharmaceutical development, the spotlight often shines brightest on the final Active Pharmaceutical Ingredient (API). However, the journey to a safe and effective drug is a multi-step odyssey, and its unsung heroes are the pharmaceutical intermediates . These transient chemical compounds are the foundational building blocks, the pivotal players in the complex narrative of synthetic chemistry that transforms simple raw materials into life-saving medicines.[1][2] This guide is crafted for the discerning researcher, the meticulous scientist, and the forward-thinking drug development professional. It aims to peel back the layers of pharmaceutical synthesis and reveal the critical role of intermediates, not merely as stepping stones, but as the very architects of the final drug substance. We will delve into the causality behind synthetic choices, explore the rigorous validation of analytical protocols, and showcase the innovative strategies that are redefining the landscape of pharmaceutical manufacturing.

The Strategic Imperative of Pharmaceutical Intermediates

At its core, a pharmaceutical intermediate is a molecule that is produced during the synthesis of an API but is not the final drug product itself.[3] The quality, purity, and timely availability of these intermediates directly dictate the efficacy, safety, and cost-effectiveness of the final medication.[1][4]

The Core Functions of Intermediates:

  • Molecular Scaffolding: Intermediates serve as the fundamental framework upon which the complex architecture of an API is constructed.[1][5] Each synthetic step, and therefore each intermediate, is carefully designed to introduce specific functional groups and stereochemistry, guiding the synthesis toward the desired molecular complexity.[5]

  • Impurity Control: A well-designed synthetic route with high-quality intermediates is the first line of defense against impurities in the final API. By carefully controlling the reactions that produce intermediates, manufacturers can prevent the formation of unwanted by-products and toxic contaminants, thereby ensuring the safety of the drug.[5]

  • Process Optimization and Cost-Effectiveness: The choice of intermediates and their synthetic pathways significantly impacts the overall efficiency and cost of drug production.[1][6] Streamlined syntheses with fewer steps and higher yields, facilitated by well-chosen intermediates, can make medications more affordable and accessible.[1]

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA place stringent controls on the quality of APIs. This scrutiny extends to the key intermediates that are critical to the API's quality attributes.[5] Robust control over intermediate synthesis and quality is a prerequisite for successful regulatory submission.

Case Study in Focus: The Synthesis of a Key Paroxetine Intermediate

To illustrate the principles discussed, this guide will use the synthesis of (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine as a running case study. This crucial intermediate is a building block for Paroxetine, a widely used selective serotonin reuptake inhibitor (SSRI) for treating depression and anxiety disorders.[7][8]

The Art and Science of Intermediate Synthesis: A Detailed Protocol

The synthesis of a pharmaceutical intermediate is a meticulously planned process, where each step is optimized to ensure high yield, purity, and stereoselectivity. The following is a representative, detailed protocol for the synthesis and purification of (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, a key intermediate for Paroxetine.

Experimental Protocol: Synthesis and Purification of (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine

Objective: To synthesize and purify the target intermediate with high yield and purity suitable for subsequent steps in API synthesis.

Materials:

  • (3S,4R)-3-ethoxycarbonyl-4-(4'-fluorophenyl)-N-methyl piperidine-2,6-dione

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Toluene

  • Sodium hydroxide (NaOH), 10% aqueous solution

  • Water, distilled

  • Ethyl acetate

  • n-Heptane

Equipment:

  • 500 mL three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Condenser

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Crystallization dish

Procedure:

Step 1: Reduction of the Piperidine-2,6-dione

  • To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, add 15.0 mL of anhydrous tetrahydrofuran (THF) and 5.0 mL of toluene.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Carefully add 1.8 g (47.49 mmol) of lithium aluminum hydride (LiAlH₄) to the cooled solvent mixture in portions, ensuring the temperature remains below 10 °C. Stir the resulting suspension for 15 minutes at 0-5 °C.

  • In a separate beaker, dissolve 5.0 g (17.05 mmol) of (3S,4R)-3-ethoxycarbonyl-4-(4'-fluorophenyl)-N-methyl piperidine-2,6-dione in 15.0 mL of toluene.

  • Slowly add the solution of the piperidine-2,6-dione to the LiAlH₄ suspension via a dropping funnel over 45-60 minutes, maintaining the reaction temperature below 15 °C.

  • After the addition is complete, slowly warm the reaction mixture to 60-65 °C and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Dichloromethane/Methanol, 4:1).

Step 2: Quenching and Work-up

  • Once the reaction is complete, cool the mixture to 0-5 °C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of 10.0 mL of distilled water. Caution: The reaction of LiAlH₄ with water is highly exothermic and generates hydrogen gas.

  • Next, add 30 mL of a 10% aqueous sodium hydroxide solution and continue stirring for 30 minutes.[9]

  • Filter the resulting solid aluminum salts through a Büchner funnel and wash the filter cake with toluene (2 x 15 mL).

  • Combine the filtrate and the toluene washes. Separate the organic and aqueous layers.

  • Remove the solvent and any low-boiling organic materials from the organic phase by distillation under reduced pressure using a rotary evaporator.

Step 3: Purification by Recrystallization

  • Dissolve the crude residue in a minimal amount of hot toluene.

  • Slowly add n-heptane to the hot toluene solution until turbidity is observed.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete the crystallization.

  • Collect the crystalline product by vacuum filtration, wash with a small amount of cold n-heptane, and dry under vacuum to afford the target product, (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine.[10]

Expected Yield and Purity:

  • Yield: 78-85%

  • Purity (by HPLC): >99.0%

Causality in Experimental Choices
  • Choice of Reducing Agent: Lithium aluminum hydride is a powerful reducing agent capable of reducing both the ester and the amide functionalities of the starting material to the desired alcohol and amine, respectively.

  • Solvent System: The combination of THF and toluene provides good solubility for the reactants and allows for a suitable temperature range for the reaction.

  • Temperature Control: Careful temperature control during the addition of LiAlH₄ and the substrate is crucial to prevent runaway reactions and the formation of by-products. The subsequent heating step ensures the reaction goes to completion.

  • Quenching and Work-up: The specific quenching procedure with water and NaOH is designed to safely neutralize the excess LiAlH₄ and precipitate the aluminum salts in a filterable form.

  • Purification Method: Recrystallization is an effective method for purifying the solid intermediate, removing any remaining impurities and isolating the product with high purity.

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Starting Material: (3S,4R)-3-ethoxycarbonyl-4-(4'-fluorophenyl) -N-methyl piperidine-2,6-dione Reduction Reduction with LiAlH₄ in THF/Toluene Start->Reduction Step 1 Quenching Quenching with H₂O and NaOH Reduction->Quenching Step 2 Workup Filtration and Solvent Removal Quenching->Workup Step 3 Recrystallization Recrystallization from Toluene/n-Heptane Workup->Recrystallization Step 4: Crude Product FinalProduct Final Intermediate: (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl -1-methylpiperidine Recrystallization->FinalProduct Step 5

Caption: Workflow for the synthesis and purification of the Paroxetine intermediate.

Analytical Characterization and Quality Control: Ensuring Purity and Identity

The synthesis of an intermediate is only half the battle; rigorous analytical testing is paramount to confirm its identity, purity, and quality. This is a non-negotiable aspect of Good Manufacturing Practice (GMP) and is essential for ensuring the safety and efficacy of the final drug product.[11]

Analytical Techniques for Intermediate Characterization

A suite of analytical techniques is employed to provide a comprehensive characterization of the synthesized intermediate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the molecular structure of the intermediate. Both ¹H and ¹³C NMR are used to confirm the presence of key functional groups and the overall connectivity of the molecule. For chiral molecules like our case study intermediate, chiral shift reagents may be used to determine enantiomeric purity.[12][13]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for determining the purity of the intermediate and for quantifying any impurities.[4] A validated HPLC method can separate the target intermediate from starting materials, by-products, and degradation products.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the intermediate, further confirming its identity. When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying unknown impurities.

Quality Control Specifications for (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine

The following table outlines a typical quality control specification sheet for our case study intermediate, adhering to GMP principles.

Test Method Acceptance Criteria
Appearance Visual InspectionWhite to off-white crystalline solid
Identification ¹H NMRSpectrum conforms to the reference standard
Identification HPLCThe retention time of the major peak corresponds to that of the reference standard
Purity HPLCNot less than 99.0%
Any single impurity HPLCNot more than 0.10%
Total impurities HPLCNot more than 0.50%
Water Content Karl Fischer TitrationNot more than 0.5% w/w
Residue on Ignition USP <281>Not more than 0.1%
Heavy Metals USP <231>Not more than 20 ppm

Logical Flow of Quality Control Testing

QC_Flow cluster_sampling Sampling cluster_testing Analytical Testing cluster_decision Decision Sample Representative Sample of Synthesized Intermediate Appearance Appearance (Visual) Sample->Appearance Identification Identification (NMR, HPLC) Sample->Identification Purity Purity and Impurities (HPLC) Sample->Purity SpecificTests Specific Tests (Water, ROI, Heavy Metals) Sample->SpecificTests SpecificationCheck Compare Results to Specifications Appearance->SpecificationCheck Identification->SpecificationCheck Purity->SpecificationCheck SpecificTests->SpecificationCheck Pass Release for Next Synthesis Step SpecificationCheck->Pass Meets Criteria Fail Reject and Investigate SpecificationCheck->Fail Does Not Meet Criteria

Caption: Logical flow of quality control testing for a pharmaceutical intermediate.

Innovations in Intermediate Synthesis: Paving the Way for a More Efficient Future

The pharmaceutical industry is constantly seeking innovative ways to improve the efficiency, sustainability, and cost-effectiveness of drug manufacturing. This drive for innovation is particularly evident in the field of intermediate synthesis.

Catalyzing Change: The Rise of Novel Catalytic Methods

Catalysts are at the heart of many chemical transformations, and the development of new catalytic systems is revolutionizing the synthesis of pharmaceutical intermediates.[1]

  • Asymmetric Catalysis: For chiral drugs, the ability to selectively synthesize the desired enantiomer is crucial. Asymmetric catalysis, using chiral catalysts, allows for the direct production of enantiomerically pure intermediates, eliminating the need for costly and often inefficient resolution steps.[1]

  • Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers several advantages, including high selectivity, mild reaction conditions, and a reduced environmental footprint.

  • Nanocatalysis: Nanoparticle-based catalysts provide a high surface-area-to-volume ratio, leading to enhanced catalytic activity and selectivity.[3][4] This can result in faster reactions and higher yields.

Case Study: Flow Chemistry in Pharmaceutical Intermediate Production

Flow chemistry , or continuous flow processing, is a paradigm shift from traditional batch manufacturing. In a flow chemistry setup, reactants are continuously pumped through a reactor, where they mix and react. This technology offers several advantages for the synthesis of pharmaceutical intermediates:

  • Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, significantly reducing the risks associated with highly reactive or hazardous intermediates.[5]

  • Improved Heat and Mass Transfer: The small dimensions of flow reactors allow for precise control over reaction temperature and efficient mixing, leading to higher yields and fewer by-products.

  • Scalability: Scaling up a flow process is often simpler than scaling up a batch process, as it typically involves running the reactor for a longer duration or using multiple reactors in parallel.[14]

  • Integration of In-line Analytics: Flow systems can be readily integrated with in-line analytical techniques (e.g., IR, UV-Vis) for real-time reaction monitoring and control.

A Real-World Example: Synthesis of a CCR1 Antagonist Intermediate

Researchers have demonstrated the successful use of continuous flow to manage the synthesis of a key intermediate for a CCR1 antagonist, particularly in handling the potentially hazardous azide, diphenylphosphoryl azide (DPPA).[5] The flow process allowed for the safe and efficient generation of the azide intermediate, which could then be used in subsequent batch reactions.[5] This case study highlights how flow chemistry can enable the use of challenging but valuable chemical transformations in a safe and scalable manner.

Visualizing the Flow Chemistry Advantage

Flow_vs_Batch cluster_batch Traditional Batch Synthesis cluster_flow Continuous Flow Synthesis Batch_Reactants Reactants in a Large Vessel Batch_Reaction Reaction and Mixing Batch_Reactants->Batch_Reaction Batch_Product Product Collection Batch_Reaction->Batch_Product Flow_Reactants Reactant Streams Flow_Reactor Continuous Flow Reactor Flow_Reactants->Flow_Reactor Flow_Product Continuous Product Stream Flow_Reactor->Flow_Product

Caption: A simplified comparison of batch versus continuous flow synthesis.

Conclusion: The Indispensable Role of the Intermediate

Pharmaceutical intermediates are far more than mere waypoints on the path to an API. They are the meticulously designed and rigorously controlled entities that ultimately define the quality, safety, and efficacy of the final drug product. A deep understanding of their synthesis, a commitment to their analytical validation, and an embrace of innovative manufacturing technologies are the hallmarks of a modern, efficient, and responsible pharmaceutical industry. As we continue to push the boundaries of medicinal chemistry, the role of the intermediate as a cornerstone of drug development will only become more pronounced.

References

Discovery and history of N-substituted sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of N-Substituted Sulfonamides

Introduction: The Quest for a "Magic Bullet"

In the early 20th century, the medical world stood largely defenseless against systemic bacterial infections. Minor injuries could lead to fatal sepsis, and diseases like pneumonia and puerperal fever claimed countless lives. The prevailing treatments were often limited to supportive care and topical antiseptics, which were ineffective once an infection took hold within the body. It was in this environment that the German physician and scientist Paul Ehrlich championed the concept of a "magic bullet"—a chemical that could selectively target and destroy pathogenic microbes without harming the host. This vision laid the intellectual groundwork for the era of chemotherapy and set the stage for one of its first great triumphs: the discovery of sulfonamides.

This guide provides a comprehensive exploration of the discovery and history of N-substituted sulfonamides, from a revolutionary red dye to a vast and versatile class of drugs that transformed medicine. We will delve into the key scientific breakthroughs, the elucidation of their mechanism of action, the explosion of medicinal chemistry that followed, and the foundational synthetic protocols that are still relevant today.

Chapter 1: A Dye That Cures: The Discovery of Prontosil

The story of sulfonamides begins not in a pharmacy, but in the laboratories of the German chemical conglomerate IG Farben. There, a team at the Bayer AG component, led by the pathologist Gerhard Domagk, was systematically screening synthetic dyes for antibacterial properties.[1][2] The rationale was based on the observation that certain dyes could selectively stain and bind to bacterial cells, suggesting they might also be used to attack them.[1]

After years of methodical testing, a breakthrough occurred in 1932.[3][4][5] Domagk found that a red azo dye, synthesized by chemists Josef Klarer and Fritz Mietzsch and named Prontosil rubrum, showed a remarkable ability to protect mice from lethal streptococcal infections.[2][3][5][6] Curiously, the dye was completely inactive against the same bacteria in a test tube (in vitro); its life-saving effects were only manifested within a living organism (in vivo).[1] This puzzling observation hinted at a novel biological mechanism.

The clinical potential of Prontosil was dramatically confirmed when Domagk, in a desperate act, administered the experimental compound to his own young daughter who was dying from a severe streptococcal infection contracted from a needle prick.[6][7] She made a full recovery, providing powerful human evidence of the drug's efficacy. For this discovery, which ushered in the antibiotic era, Gerhard Domagk was awarded the 1939 Nobel Prize in Physiology or Medicine, though he was forced by the Nazi regime to decline it at the time, finally receiving the medal in 1947.[2][7][8][9]

Chapter 2: Unmasking the Active Agent: From Prodrug to Sulfanilamide

The mystery of Prontosil's in vivo-only activity was solved in 1935 by a team of researchers at the Pasteur Institute in France, which included Daniel Bovet, Jacques and Thérèse Tréfouël, and Federico Nitti.[3][7][10] They demonstrated that upon entering the body, Prontosil is metabolized, with the azo bond being cleaved to release a simpler, colorless compound: para-aminobenzenesulfonamide, or sulfanilamide .[10][11][12]

This was the true "magic bullet." Sulfanilamide was the active antibacterial agent, explaining its efficacy in the body but its inertness in the test tube.[1][12] Prontosil was, in fact, a prodrug —an inactive precursor that is converted into a pharmacologically active drug by metabolic processes.[6][10][12]

The revelation that the active molecule was the long-known and unpatentable sulfanilamide (first synthesized in 1906) had profound consequences.[1] It triggered a "sulfa craze," with hundreds of manufacturers beginning to produce the drug.[1][13] This unfortunately led to the "Elixir Sulfanilamide" disaster of 1937 in the United States, where an untested formulation using the toxic solvent diethylene glycol caused over 100 deaths. This tragedy was a primary impetus for the passage of the 1938 Federal Food, Drug, and Cosmetic Act, which mandated pre-market proof of safety for new drugs and established the modern regulatory framework.[1][13]

Mechanism of Action: Competitive Inhibition

Sulfonamides exert their bacteriostatic effect by interfering with the bacterial synthesis of folic acid (vitamin B9).[14][15] Bacteria cannot absorb folic acid from their environment and must synthesize it de novo. A crucial step in this pathway is the conversion of para-aminobenzoic acid (PABA) into dihydropteroic acid, a reaction catalyzed by the enzyme dihydropteroate synthase (DHPS).[1][10][16]

Due to the striking structural similarity between sulfanilamide and PABA, sulfonamides act as competitive inhibitors of the DHPS enzyme.[16][] They bind to the enzyme's active site, blocking access for the natural substrate, PABA. This halts the production of folic acid, which is an essential precursor for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids.[14][16][] Without the ability to grow and replicate, the bacterial population is held in check, allowing the host's immune system to clear the infection.[1][14] This selective toxicity is highly effective, as humans and other mammals do not synthesize their own folic acid but acquire it from their diet, and therefore lack the DHPS enzyme targeted by the drug.[1][16]

Mechanism_of_Action cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibitory Action PABA PABA (p-Aminobenzoic Acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Binds to DHF Dihydropteroic Acid (Folic Acid Precursor) DHPS->DHF Catalyzes Blocked Inhibition DNA_RNA Bacterial DNA, RNA & Protein Synthesis DHF->DNA_RNA Leads to Sulfonamide Sulfonamide Drug (Structural Analog of PABA) Sulfonamide->DHPS Competitively Binds to

Figure 1: Mechanism of action of sulfonamides as competitive inhibitors.

Chapter 3: The Golden Age: Proliferation of N-Substituted Derivatives

The discovery of sulfanilamide as the core pharmacophore unleashed an unprecedented wave of medicinal chemistry research. Scientists quickly realized that by chemically modifying the sulfanilamide structure, they could create new derivatives with superior properties. The primary goals of this research were to:

  • Increase Potency and Broaden the Spectrum: To create drugs that were effective at lower doses and against a wider range of bacteria.

  • Improve Pharmacokinetics: To modulate the absorption, distribution, metabolism, and excretion of the drug for better dosing regimens.

  • Enhance Solubility: Early sulfonamides had poor solubility, leading to crystallization in the kidneys (crystalluria), a painful and dangerous side effect.[15]

  • Reduce Toxicity: To minimize adverse effects on the host.

The key to this development lay in substitutions at two positions on the sulfanilamide molecule: the sulfonamide nitrogen (N¹) and the aniline nitrogen (N⁴). It was established that for antibacterial activity, the N⁴ amine had to be free or be part of a group that could be converted back to a free amine in the body. The most fruitful modifications were made at the N¹ position, where adding various heterocyclic rings dramatically improved the compounds' properties. This led to the creation of thousands of N-substituted sulfonamides.[10]

Figure 2: General structure of sulfonamides highlighting key substitution points.
Timeline of Key Sulfonamide Developments

The period from the late 1930s through World War II was the golden age of sulfa drugs. They were the first and only class of broadly effective systemic antimicrobials available before penicillin became widely accessible.[1][13] They are credited with saving tens of thousands of lives during the war, including those of Winston Churchill and Franklin Delano Roosevelt Jr.[1][13]

YearCompound/DiscoveryKey Contribution / Significance
1932 ProntosilGerhard Domagk discovers the first effective systemic antibacterial agent, a prodrug.[1][8][18]
1935 SulfanilamidePasteur Institute researchers identify sulfanilamide as the active metabolite of Prontosil.[10][11]
1938 SulfapyridineThe first N¹-heterocyclic derivative, found to be highly effective against pneumococcal pneumonia.[11]
1940s SulfathiazoleBecame one of the most widely used sulfa drugs, especially for treating wound infections during WWII.[7][11]
1942 SulfadiazineDeveloped with improved potency and lower toxicity, becoming a new standard of care.
1942 SuccinylsulfathiazoleA poorly absorbed sulfonamide designed for treating gastrointestinal infections.[11]
1950s Sulfonylureas (e.g., Carbutamide, Tolbutamide)Discovery of hypoglycemic side effects leads to the development of a new class of oral antidiabetic drugs.[11]
1950s Thiazide Diuretics (e.g., Chlorothiazide)Development of non-antibacterial sulfonamides for use as diuretics and antihypertensives.[1][8]
1962 TrimethoprimDiscovered and later combined with sulfamethoxazole (as co-trimoxazole) for a synergistic, bactericidal effect.[13]

Chapter 4: A Privileged Scaffold: Expansion Beyond Antibacterials

The therapeutic utility of the sulfonamide framework extends far beyond its antibacterial origins. The core structure has proven to be a "privileged scaffold" in drug discovery, capable of interacting with a wide range of biological targets. This has led to the development of N-substituted sulfonamides for a diverse array of non-infectious diseases.

  • Antidiabetic Agents: The serendipitous observation that some antibacterial sulfonamides caused hypoglycemia (low blood sugar) in patients led to the development of the sulfonylureas .[11] These drugs, such as tolbutamide and glipizide, stimulate insulin secretion from the pancreas and became a cornerstone of treatment for type 2 diabetes.[11][19]

  • Diuretics: Medicinal chemistry efforts to develop sulfonamide inhibitors of carbonic anhydrase for managing acidosis led to the creation of thiazide and loop diuretics (e.g., hydrochlorothiazide, furosemide).[1][8] These drugs are essential in the management of hypertension, congestive heart failure, and edema.

  • Carbonic Anhydrase Inhibitors: Beyond diuretics, specific sulfonamide inhibitors of carbonic anhydrase, like acetazolamide and dorzolamide, are used to treat glaucoma by reducing intraocular pressure. This class is also being actively investigated for anticancer applications.[20][21]

  • Anticonvulsants and Other CNS Agents: The sulfonamide moiety is present in drugs like sultiame, used for epilepsy, and celecoxib, a selective COX-2 inhibitor for inflammation, demonstrating its versatility in targeting enzymes within the central nervous system and inflammatory pathways.[1][15]

Chapter 5: Synthesis of N-Substituted Sulfonamides

The synthesis of N-substituted sulfonamides is a fundamental process in medicinal chemistry. The classical and most direct approach involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1][22]

Experimental Protocol: Classical Synthesis of an N-Aryl Sulfonamide

This protocol details a representative synthesis of N-(phenyl)-benzenesulfonamide from benzenesulfonyl chloride and aniline. This self-validating workflow includes reaction setup, monitoring, work-up, and purification, reflecting standard laboratory practice.

Objective: To synthesize an N-substituted sulfonamide via the reaction of an arylsulfonyl chloride with an aromatic amine in the presence of a base.

Materials:

  • Benzenesulfonyl chloride (1.0 eq)

  • Aniline (1.05 eq)

  • Pyridine (2.0 eq, as solvent and base) or Dichloromethane (DCM) as solvent with Triethylamine (2.0 eq) as base

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware, magnetic stirrer, TLC plates (silica gel), and fume hood.

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.05 eq) in pyridine or DCM.

    • Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction upon adding the highly reactive sulfonyl chloride.

    • Slowly, add benzenesulfonyl chloride (1.0 eq) dropwise to the stirred solution over 10-15 minutes. Maintain the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). Spot the starting materials (aniline, benzenesulfonyl chloride) and the reaction mixture on a TLC plate.

    • Develop the plate in an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).

    • The reaction is complete when the spot corresponding to the limiting reagent (benzenesulfonyl chloride) has disappeared.

  • Work-up and Extraction:

    • If pyridine was used, remove it under reduced pressure. If DCM was used, proceed directly.

    • Dilute the residue/reaction mixture with ethyl acetate or DCM.

    • Transfer the organic solution to a separatory funnel and wash sequentially with:

      • 1M HCl (2x) to remove excess aniline and pyridine/triethylamine.

      • Water (1x).

      • Saturated NaHCO₃ solution (1x) to neutralize any remaining acid.

      • Brine (1x) to remove bulk water.

    • The causality here is to use acid/base washes to selectively remove unreacted starting materials and byproducts into the aqueous phase, leaving the neutral product in the organic phase.

  • Purification:

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent, such as hot ethanol. Dissolve the solid in a minimum amount of hot solvent and allow it to cool slowly. The pure product will crystallize out, leaving impurities in the solution.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

  • Characterization:

    • Determine the melting point of the purified crystals and compare it to the literature value.

    • Confirm the structure of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis_Workflow Start 1. Starting Materials - Sulfonyl Chloride - Amine - Base/Solvent Setup 2. Reaction Setup - Dissolve amine - Cool to 0°C - Add sulfonyl chloride Start->Setup Monitor 3. Reaction Monitoring - Thin-Layer Chromatography (TLC) Setup->Monitor Workup 4. Work-up & Extraction - Quench reaction - Acid/Base washes - Separate layers Monitor->Workup Reaction Complete Purify 5. Purification - Dry & concentrate - Recrystallization or Chromatography Workup->Purify Characterize 6. Characterization - NMR, MS, Melting Point Purify->Characterize

Figure 3: Standard experimental workflow for the synthesis of N-substituted sulfonamides.

Conclusion: An Enduring Legacy

The discovery of sulfonamides was a watershed moment in the history of medicine, marking the dawn of the age of effective antimicrobial chemotherapy. The journey from a synthetic dye to a life-saving drug established the foundational principles of prodrugs, competitive inhibition, and structure-activity relationships that continue to guide drug discovery today. While the rise of penicillin and subsequent antibiotics led to a decline in their use for systemic bacterial infections, the sulfonamide scaffold has demonstrated remarkable versatility. N-substituted sulfonamides remain indispensable in modern pharmacology, not only as antibacterials (often in combination with trimethoprim) but as diuretics, antidiabetics, anti-inflammatories, and beyond. The enduring legacy of this "magic" functional group is a testament to the power of systematic chemical investigation and a cornerstone of modern pharmaceutical science.

References

N-Ethyl 3-bromo-4-methylbenzenesulfonamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Ethyl 3-bromo-4-methylbenzenesulfonamide

Authored by: A Senior Application Scientist

Introduction:

This compound is a halogenated aromatic sulfonamide of significant interest to the fields of medicinal chemistry and drug discovery. The strategic placement of a bromine atom, a methyl group, and an N-ethyl substituent on the benzenesulfonamide scaffold imparts a unique combination of physicochemical properties. This guide provides a comprehensive overview of its molecular characteristics, established synthetic routes with mechanistic considerations, and standard analytical protocols for its characterization. The insights presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research endeavors.

Compound Identity and Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of this compound is paramount for its effective application in experimental settings. These properties influence its solubility, reactivity, and potential biological interactions.

PropertyValueSource(s)
IUPAC Name 3-bromo-N-ethyl-4-methylbenzenesulfonamide[1]
Molecular Formula C₉H₁₂BrNO₂S[1][2][3]
Molecular Weight 278.17 g/mol [1][2][3][4]
CAS Number 850429-65-1[1][2][5]

The presence of the bromine atom notably increases the lipophilicity of the molecule, a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile within biological systems.[1] Furthermore, the sulfonamide moiety can participate in hydrogen bonding, a key interaction in molecular recognition by biological targets.[6]

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through several well-established organic chemistry transformations. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction. A common and logical approach involves the sulfonylation of a pre-functionalized aniline derivative.

Retrosynthetic Analysis

A plausible retrosynthetic pathway involves the disconnection of the sulfonamide bond, leading back to 3-bromo-4-methylaniline and an appropriate sulfonylating agent, or the bromination of a pre-formed N-ethyl-4-methylbenzenesulfonamide. The former is often more direct.

Experimental Protocol: Synthesis via Sulfonylation

This protocol describes a general procedure for the synthesis of this compound from 4-methylbenzenesulfonyl chloride.

Step 1: Formation of the Parent Sulfonamide

  • To a solution of a primary amine (e.g., ethylamine) in a suitable solvent such as pyridine or dichloromethane, add 4-methylbenzenesulfonyl chloride portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched with water and the product, N-ethyl-4-methylbenzenesulfonamide, is extracted with an organic solvent.

  • The organic layer is washed with dilute acid (e.g., 1M HCl) to remove excess amine and pyridine, followed by a wash with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Step 2: Bromination of the Sulfonamide

  • The N-ethyl-4-methylbenzenesulfonamide is dissolved in a suitable solvent, such as acetic acid or a chlorinated solvent.

  • A brominating agent, such as N-bromosuccinimide (NBS) or bromine, is added to the solution. The reaction may require a catalyst, such as iron(III) bromide.

  • The reaction mixture is stirred at room temperature or heated gently until the starting material is consumed (monitored by TLC or HPLC).

  • The reaction is then quenched, typically with a solution of sodium thiosulfate to consume any excess bromine.

  • The product, this compound, is then isolated by extraction with an organic solvent.

  • The organic layer is washed, dried, and the solvent is evaporated. The crude product is purified by column chromatography or recrystallization to yield the final compound.

Causality in Experimental Choices:

  • Choice of Solvent: Pyridine in the sulfonylation step acts as both a solvent and a base to neutralize the HCl generated during the reaction.[6]

  • Temperature Control: The initial addition of the sulfonyl chloride at 0 °C is crucial to control the exothermic nature of the reaction and prevent unwanted side reactions.

  • Purification: The use of column chromatography is essential to separate the desired product from any unreacted starting materials and potential regioisomers formed during the bromination step.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Sulfonylation cluster_step2 Step 2: Bromination start1 Ethylamine & 4-Methylbenzenesulfonyl Chloride proc1 Reaction in Pyridine start1->proc1 prod1 N-ethyl-4-methylbenzenesulfonamide proc1->prod1 start2 N-ethyl-4-methylbenzenesulfonamide prod1->start2 Purified Intermediate proc2 Bromination (e.g., NBS, FeBr3) start2->proc2 prod2 This compound proc2->prod2

Caption: Synthetic workflow for this compound.

Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized this compound, a combination of spectroscopic and chromatographic techniques is essential.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments. Expected signals would include those for the ethyl group (a quartet and a triplet), the methyl group on the benzene ring (a singlet), and the aromatic protons (in the aromatic region, with splitting patterns indicative of their substitution).

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The spectrum would display distinct signals for the carbons of the ethyl group, the methyl group, the aromatic ring, and the carbon atoms attached to bromine and the sulfonyl group.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) for the molecular ion peak.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing the purity of the compound.[7] A reverse-phase HPLC method, using a C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid), would be suitable for analysis.[7] Purity is determined by the area of the product peak relative to the total peak area.

  • Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring the progress of a reaction and for preliminary purity assessment.

Applications and Research Context

The this compound scaffold is of particular interest in drug discovery due to the properties conferred by its substituents.

  • Medicinal Chemistry: The sulfonamide group is a well-known pharmacophore present in numerous antibacterial, diuretic, and anticonvulsant drugs. The lipophilic nature imparted by the bromine and methyl groups can enhance cell membrane permeability, a desirable trait for drug candidates. The bromine atom can also participate in halogen bonding, which can contribute to stronger and more specific interactions with protein targets.[1]

  • Synthetic Building Block: This compound serves as a versatile intermediate in the synthesis of more complex molecules. The bromine atom can be replaced through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce a wide range of functional groups, enabling the generation of libraries of compounds for biological screening.

Conclusion

This compound is a compound with significant potential in chemical and pharmaceutical research. Its well-defined physicochemical properties, accessible synthetic routes, and the versatile reactivity of its functional groups make it a valuable tool for the development of novel therapeutic agents and other functional molecules. The methodologies and insights provided in this guide are intended to facilitate its effective use in the laboratory and to inspire further investigation into its applications.

References

An In-depth Technical Guide to the Reactivity of the Bromine Atom in N-Ethyl 3-bromo-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the bromine atom in N-Ethyl 3-bromo-4-methylbenzenesulfonamide, a key intermediate in the synthesis of various pharmacologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the factors governing the reactivity of the C-Br bond and providing field-proven protocols for its strategic functionalization through palladium-catalyzed cross-coupling reactions. By elucidating the interplay of electronic and steric effects, this guide aims to empower scientists to effectively utilize this versatile building block in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

This compound (CAS 850429-65-1) is a substituted aromatic compound featuring a synthetically versatile bromine atom.[1] The sulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents.[2] The strategic placement of the bromine atom on the benzene ring opens a gateway for the introduction of diverse molecular fragments through modern cross-coupling methodologies. This guide will focus on the practical application of this building block, with a particular emphasis on the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are cornerstones of contemporary medicinal chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[3][4][5]

Structural and Electronic Landscape: Factors Governing Reactivity

The reactivity of the bromine atom in this compound is dictated by a delicate balance of electronic and steric factors. A thorough understanding of these influences is paramount for predicting reaction outcomes and optimizing conditions.

Electronic Effects: Activation by the Sulfonamide Group

The benzenesulfonamide group exerts a significant influence on the electronic environment of the aromatic ring. The sulfur atom, in its high oxidation state, and the two electronegative oxygen atoms act as a potent electron-withdrawing group. This inductive effect and resonance delocalization decrease the electron density of the benzene ring, thereby activating the C-Br bond towards oxidative addition to a low-valent palladium catalyst, which is the initial and often rate-determining step in many cross-coupling reactions.[6]

The para-methyl group, being electron-donating, slightly counteracts this deactivation. However, the overall electronic character of the ring remains electron-deficient, favoring facile oxidative addition.

Steric Considerations: The ortho-Methyl Group

The methyl group positioned ortho to the bromine atom introduces a degree of steric hindrance. This steric bulk can influence the approach of the bulky palladium catalyst and its associated ligands to the C-Br bond. While this hindrance is not prohibitive, it necessitates the careful selection of catalytic systems, particularly the choice of phosphine ligands, to overcome potential steric clashes and facilitate efficient oxidative addition. For sterically hindered substrates, bulky and electron-rich ligands are often required to promote the desired transformation.[7]

Palladium-Catalyzed Cross-Coupling Reactions: A Practical Approach

The bromine atom of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions. This section provides detailed protocols and mechanistic insights for two of the most powerful transformations in the synthetic chemist's arsenal: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide.[5] For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps:

  • Oxidative Addition: A Pd(0) catalyst inserts into the C-Br bond of the sulfonamide.

  • Transmetalation: The organic moiety from the boronic acid or ester is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.

Reaction: Coupling of this compound with Phenylboronic Acid.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound850429-65-1278.171.01.0
Phenylboronic Acid98-80-6121.931.21.2
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))14221-01-31155.560.050.05
Sodium Carbonate (Na₂CO₃)497-19-8105.992.02.0
Toluene108-88-392.145 mL-
Water7732-18-518.021 mL-

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (278 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).

  • Add Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Add toluene (5 mL) and water (1 mL).

  • Stir the mixture vigorously and heat to 90 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

For more sterically demanding boronic acids, or to improve reaction efficiency, alternative catalyst systems may be employed. Buchwald's biarylphosphine ligands, such as SPhos or XPhos, in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃, are often highly effective for challenging couplings.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides and primary or secondary amines.[3] This reaction provides a direct route to a wide range of N-arylated sulfonamides.

The catalytic cycle for the Buchwald-Hartwig amination is analogous to that of the Suzuki-Miyaura coupling and involves:

  • Oxidative Addition: A Pd(0) species inserts into the C-Br bond.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The aryl and amino groups reductively eliminate to form the C-N bond and regenerate the Pd(0) catalyst.

Reaction: Coupling of this compound with Morpholine.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound850429-65-1278.171.01.0
Morpholine110-91-887.121.21.2
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))51364-51-3915.720.020.02
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)564483-18-7476.670.040.04
Sodium tert-butoxide (NaOtBu)865-48-596.101.41.4
Toluene108-88-392.145 mL-

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (278 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), and XPhos (19 mg, 0.04 mmol) to a Schlenk tube.

  • Add toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol).

  • Seal the tube and heat the mixture at 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extract the product with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualization of Reaction Workflows

To provide a clear visual representation of the experimental processes, the following diagrams illustrate the key steps in the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - this compound - Phenylboronic Acid - Na2CO3 catalyst Add Pd(PPh3)4 start->catalyst solvent Add Toluene/Water catalyst->solvent heat Heat to 90°C solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract purify Column Chromatography extract->purify end Pure Product purify->end

Caption: Suzuki-Miyaura Coupling Workflow.

Buchwald_Hartwig_Workflow cluster_prep_bh Reaction Setup (Inert Atmosphere) cluster_reaction_bh Reaction cluster_workup_bh Workup & Purification start_bh Combine Solids: - this compound - NaOtBu - Pd2(dba)3 - XPhos solvent_bh Add Toluene start_bh->solvent_bh amine_bh Add Morpholine solvent_bh->amine_bh heat_bh Heat to 100°C amine_bh->heat_bh monitor_bh Monitor by TLC/LC-MS heat_bh->monitor_bh cool_bh Cool to RT monitor_bh->cool_bh quench_bh Quench with aq. NH4Cl cool_bh->quench_bh extract_bh Extract with EtOAc quench_bh->extract_bh purify_bh Column Chromatography extract_bh->purify_bh end_bh Pure Product purify_bh->end_bh

Caption: Buchwald-Hartwig Amination Workflow.

Comparative Summary of Reaction Conditions

The following table provides a concise comparison of the key parameters for the Suzuki-Miyaura and Buchwald-Hartwig reactions discussed in this guide.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Reaction Type C-C Bond FormationC-N Bond Formation
Coupling Partner Organoboron Reagent (e.g., Phenylboronic Acid)Amine (e.g., Morpholine)
Catalyst System Pd(PPh₃)₄ or Pd(OAc)₂/Biarylphosphine LigandPd₂(dba)₃/XPhos or similar Buchwald Ligands
Base Inorganic Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)Strong, non-nucleophilic base (e.g., NaOtBu, LHMDS)
Solvent Toluene/Water, Dioxane, THFAnhydrous Toluene, Dioxane
Temperature 80-110 °C80-120 °C

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. The bromine atom, activated by the electron-withdrawing sulfonamide group, readily participates in a variety of palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate catalyst, ligand, and reaction conditions, researchers can effectively overcome the moderate steric hindrance posed by the ortho-methyl group and achieve high yields of the desired products. The protocols and insights provided in this guide are intended to serve as a practical resource for scientists engaged in drug discovery and development, facilitating the efficient and strategic utilization of this important synthetic intermediate.

References

Methodological & Application

Application Notes & Protocols: Strategic Implementation of N-Ethyl 3-bromo-4-methylbenzenesulfonamide in Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Nexus of Privileged Scaffolds and Synthetic Power

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its robustness and reliability in forging carbon-carbon bonds.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool, particularly in the synthesis of biaryl and hetero-biaryl motifs which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2][3] The reaction's power lies in its mild conditions, tolerance of a vast array of functional groups, and the general stability and low toxicity of its organoboron reagents.[1]

Simultaneously, the sulfonamide functional group has secured its status as a "privileged scaffold" in medicinal chemistry. Since the advent of the first sulfa drugs, this moiety has been integral to the development of therapeutics spanning antimicrobial, antiviral, anticancer, and anti-inflammatory agents.[4][5][6] Its ability to act as a stable, non-classical bioisostere for amides and its capacity to engage in crucial hydrogen bonding interactions within biological targets contribute to its enduring importance.[6]

This guide focuses on the strategic use of N-Ethyl 3-bromo-4-methylbenzenesulfonamide , a reagent that elegantly merges these two powerful concepts. This molecule provides a synthetically accessible aryl bromide "handle" for Suzuki-Miyaura coupling, directly attached to a pharmaceutically relevant N-ethyl sulfonamide core. By leveraging this building block, researchers in drug discovery can rapidly generate libraries of novel biaryl sulfonamides, accelerating the exploration of chemical space and the development of new therapeutic agents.

The Mechanistic Heartbeat: The Suzuki-Miyaura Catalytic Cycle

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[7] Each step presents opportunities for strategic control over the reaction's outcome.

The cycle comprises three fundamental stages:

  • Oxidative Addition: The cycle initiates with a catalytically active Pd(0) species, which undergoes oxidative addition into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) intermediate.[2][7] The rate of this step is often influenced by the electron density of the aryl halide and the steric and electronic properties of the supporting ligands on the palladium catalyst.

  • Transmetalation: This is the defining step where the carbon-carbon bond formation is orchestrated. The organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center.[2] This process is not spontaneous; it requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which readily transfers its organic group to the palladium, displacing the halide or other ligand.[8][9] The choice of base is therefore critical to the reaction's success.[10]

  • Reductive Elimination: In the final step, the two organic groups on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired biaryl product. This reductive elimination step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][7]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-Br OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)L_n-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0  Regenerates  Catalyst Product Coupled Product (Ar-Ar') RedElim->Product ArylBr N-Ethyl 3-bromo-4- methylbenzenesulfonamide ArylBr->OxAdd BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetal caption Fig 1. The Suzuki-Miyaura Catalytic Cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Core Experimental Protocol

This section provides a robust, general protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Researchers should consider this a starting point, as optimization of catalyst, base, and solvent may be required for specific substrates.

Materials & Reagents:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2–1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv.)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

  • Water (for biphasic systems, typically a 4:1 to 10:1 organic:aqueous ratio)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for work-up and purification

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[11]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of oxygen.

  • Solvent Addition: Under a positive pressure of inert gas, add the anhydrous organic solvent (e.g., 1,4-Dioxane, 4 mL) and water (1 mL) via syringe.

  • Degassing: Sparge the resulting suspension with a stream of inert gas for 10-15 minutes to thoroughly degas the solvent mixture.

  • Catalyst Addition: To the stirring mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) under a positive flow of inert gas.[11][12]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir vigorously overnight (12–18 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).[11]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic extracts and wash with brine (20 mL), then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl sulfonamide product.[11]

Experimental_Workflow Setup 1. Setup & Reagent Addition (Sulfonamide, Boronic Acid, Base) Inert 2. Inert Atmosphere (Evacuate/Backfill with N₂/Ar) Setup->Inert Solvent 3. Add Solvents (e.g., Dioxane/H₂O) Inert->Solvent Degas 4. Degas Mixture (Sparge with N₂/Ar) Solvent->Degas Catalyst 5. Add Pd Catalyst Degas->Catalyst React 6. Heat & Stir (80-110°C, 12-18h) Catalyst->React Workup 7. Cool & Quench (Add EtOAc/H₂O) React->Workup Extract 8. Extract & Wash Workup->Extract Purify 9. Dry, Concentrate & Purify (Column Chromatography) Extract->Purify Product Pure Biaryl Sulfonamide Purify->Product caption Fig 2. General experimental workflow for the Suzuki coupling.

Caption: General experimental workflow for the Suzuki coupling.

Causality Behind Experimental Choices: A Scientist's Perspective

Merely following a protocol is insufficient; true expertise lies in understanding the rationale behind each choice.

  • Catalyst & Ligand System: While Pd(PPh₃)₄ is a workhorse, its performance can be limited with sterically hindered or electron-rich aryl halides. For challenging couplings, consider more advanced catalyst systems. Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can dramatically accelerate the rate-limiting oxidative addition step and improve overall yields.[9][13] The choice is a balance between cost, air-stability, and the electronic/steric demands of the substrates.

  • The Critical Role of the Base: The base is arguably the most crucial variable after the catalyst.[10] Its primary role is to generate the reactive boronate species for transmetalation.[2][9]

    • Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are widely used, effective, and cost-efficient bases for a broad range of substrates.[10] Cesium carbonate (Cs₂CO₃) is often more effective for difficult couplings, a phenomenon known as the "cesium effect," though its mechanism is still debated.

    • Phosphates (K₃PO₄): This is a strong, non-nucleophilic base that is particularly effective for coupling nitrogen-containing heterocycles, which might otherwise coordinate to and inhibit the palladium catalyst.[10] It can also be beneficial for sterically demanding substrates.

    • Hydroxides (NaOH, KOH): While strong, these bases can sometimes promote side reactions, including ester hydrolysis if such functional groups are present.[10]

  • Solvent Selection: The solvent must solubilize the reactants to a sufficient degree. Aprotic polar solvents like 1,4-dioxane, toluene, and DMF are common.[11][14] The addition of water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[14] For substrates with poor solubility, higher boiling point solvents or alternative solvent systems may be required.

Data Presentation: Comparative Reaction Conditions

The following table summarizes typical conditions used for Suzuki-Miyaura couplings of various aryl bromides, providing a reference for protocol development.

Catalyst System (mol%)Base (equiv.)Solvent SystemTemp (°C)Time (h)Typical Yield (%)Notes
Pd(PPh₃)₄ (5%)K₃PO₄ (2-3)1,4-Dioxane / H₂O (4:1)90-10012-1875-90A robust, general-purpose system for many bromopyridines.[11]
PdCl₂(dppf) (3%)Na₂CO₃ (2)Toluene / Dioxane (4:1)85480-95Effective for a wide range of halo-aromatic rings.[11]
Pd₂(dba)₃ (1.5%) / SPhos (3.6%)K₃PO₄ (2)Toluene10018>90High-activity system for challenging or sterically hindered substrates.[11]
Pd(OAc)₂ (2%) / PCy₃ (4%)K₃PO₄ (3)Toluene / H₂O (10:1)1001285-98Effective for electron-rich aryl bromides.[9]

Application in Drug Discovery: Building Molecular Complexity

The true value of this protocol lies in its application. The Suzuki-Miyaura coupling of this compound provides a direct and modular route to a diverse array of N-aryl sulfonamides. This class of compounds is of high interest in drug discovery due to its proven track record in approved medicines.[5]

By varying the arylboronic acid coupling partner, researchers can systematically probe the structure-activity relationship (SAR) of a lead compound. This reaction allows for the introduction of various functionalities, including:

  • Additional aromatic and heteroaromatic rings to explore π-stacking interactions.

  • Polar groups to enhance solubility and modulate pharmacokinetic properties.

  • Lipophilic fragments to improve membrane permeability.

This strategy is a cornerstone of modern medicinal chemistry, enabling the rapid synthesis of focused compound libraries for biological screening.

Drug_Discovery_Application Start N-Ethyl 3-bromo-4- methylbenzenesulfonamide Reaction Suzuki-Miyaura Coupling Start->Reaction Library Library of Novel Biaryl Sulfonamides Reaction->Library BoronicAcids Library of diverse Arylboronic Acids (Ar'-B(OH)₂) BoronicAcids->Reaction Screening Biological Screening & SAR Studies Library->Screening caption Fig 3. Application of the Suzuki reaction for library synthesis.

Caption: Application of the Suzuki reaction for library synthesis.

References

Application Note: A Multi-faceted Approach to Purity Assessment of N-Ethyl 3-bromo-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Ethyl 3-bromo-4-methylbenzenesulfonamide is a key pharmaceutical intermediate whose purity is paramount to the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[1] The presence of impurities, even in trace amounts, can lead to undesirable side reactions, reduced yield in subsequent synthetic steps, and potential toxicity in the final drug product.[1][2] Therefore, a robust and comprehensive analytical strategy is essential to ensure that the intermediate meets stringent quality standards.

This application note provides a detailed guide to the analytical methods for the comprehensive purity assessment of this compound. We will delve into the technical specifics of chromatographic, spectroscopic, and elemental analysis techniques, explaining the rationale behind their application and the interpretation of the data. The protocols provided are designed to be self-validating and are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[3][4]

Strategic Approach to Purity Analysis

A single analytical technique is often insufficient to provide a complete purity profile of a pharmaceutical intermediate.[5] A multi-faceted approach, leveraging the strengths of orthogonal methods, is crucial for a comprehensive assessment. This strategy ensures the detection and quantification of a wide range of potential impurities, including process-related impurities (starting materials, by-products), degradation products, and residual solvents.[2][6]

Our recommended analytical workflow for this compound is as follows:

Purity Assessment Workflow cluster_0 Primary Purity & Impurity Profiling cluster_1 Structural Confirmation & Elemental Composition cluster_2 Method Validation HPLC HPLC-UV/PDA (Assay and Related Substances) Validation ICH Q2(R1) Validation (Specificity, Linearity, Accuracy, Precision, Robustness) HPLC->Validation GC_MS GC-MS (Volatile Impurities & Residual Solvents) GC_MS->Validation NMR NMR Spectroscopy ('H, ¹³C) (Identity and Structural Integrity) Report Comprehensive Certificate of Analysis (CoA) NMR->Report MS Mass Spectrometry (Molecular Weight Confirmation) MS->Report EA Elemental Analysis (C, H, N, S) (Empirical Formula Confirmation) EA->Report Validation->Report Sample This compound Sample Sample->HPLC Sample->GC_MS Sample->NMR Sample->MS Sample->EA

Figure 1: A comprehensive workflow for the purity assessment of this compound, integrating orthogonal analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances

High-Performance Liquid Chromatography with UV or Photodiode Array (PDA) detection is the cornerstone for determining the assay (purity) and quantifying related substances (impurities) in non-volatile organic compounds.[4][7] A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the main compound from its structurally similar impurities.

Rationale for Method Design

The selection of a C18 stationary phase is based on its wide applicability and effectiveness in retaining moderately polar compounds like this compound. A gradient elution with a mobile phase consisting of a buffered aqueous solution and an organic modifier (acetonitrile) allows for the separation of compounds with a range of polarities. The use of a PDA detector enables the monitoring of multiple wavelengths, which is useful for detecting impurities that may have different chromophores than the main compound and for assessing peak purity.

Potential Process-Related Impurities

Based on the common synthetic routes to this compound, which often involve the bromination of N-ethyl-4-methylbenzenesulfonamide, the following impurities should be considered:[8]

  • Starting Material: N-ethyl-4-methylbenzenesulfonamide

  • Isomeric Impurities: Positional isomers formed during bromination (e.g., N-Ethyl 2-bromo-4-methylbenzenesulfonamide).

  • Over-brominated products: Dibromo-substituted derivatives.

  • Hydrolysis products: 3-bromo-4-methylbenzenesulfonic acid.

Experimental Protocol: RP-HPLC

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

Chromatographic Conditions:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min (35% B), 5-20 min (35-70% B), 20-25 min (70% B), 25.1-30 min (35% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm (or PDA scan 200-400 nm)

| Injection Volume | 10 µL |

Sample Preparation:

  • Standard Solution (for Assay): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Sample Solution: Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Impurity Spiked Solution (for Specificity): Prepare a solution of the test sample as above and spike with known potential impurities at a level of approximately 0.1% of the main component concentration.

Data Analysis:

  • Assay (%): Calculate the percentage purity of the sample by comparing the peak area of the main component in the sample chromatogram to that in the standard chromatogram.

  • Related Substances (%): Determine the percentage of each impurity using the area normalization method, assuming a relative response factor of 1.0 for unknown impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents and Volatile Impurities

GC-MS is the gold standard for the analysis of residual solvents and other volatile organic impurities that may be present from the manufacturing process.[2][9] The United States Pharmacopeia (USP) General Chapter <467> and ICH Q3C provide guidelines for the control of residual solvents in pharmaceutical products.[10]

Rationale for Method Design

Headspace GC is employed to introduce only the volatile components into the GC system, avoiding contamination of the instrument with the non-volatile drug intermediate. A polar capillary column is typically used for the separation of a wide range of common organic solvents. Mass spectrometry provides definitive identification of the eluted compounds based on their mass spectra.

Experimental Protocol: Headspace GC-MS

Instrumentation:

  • GC-MS system with a headspace autosampler.

GC-MS Conditions:

Parameter Condition
Column DB-624, 30 m x 0.25 mm, 1.4 µm (or equivalent)
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
Injector Temperature 250 °C
Transfer Line Temp 250 °C
Ion Source Temp 230 °C

| MS Mode | Electron Ionization (EI), Scan mode (m/z 35-350) |

Headspace Parameters:

Parameter Condition
Vial Equilibration Temp 80 °C
Vial Equilibration Time 30 min
Loop Temperature 90 °C

| Transfer Line Temp | 100 °C |

Sample Preparation:

  • Standard Solution: Prepare a stock solution of common residual solvents (e.g., Toluene, Ethyl Acetate, Dichloromethane) in a suitable solvent like Dimethyl sulfoxide (DMSO). Prepare working standards by diluting the stock solution in DMSO.

  • Sample Preparation: Accurately weigh approximately 100 mg of the test sample into a 20 mL headspace vial. Add 1.0 mL of DMSO. Crimp the vial tightly.

Data Analysis:

  • Identify any peaks in the sample chromatogram by comparing their retention times and mass spectra to the standard and to a spectral library (e.g., NIST).

  • Quantify any detected solvents by comparing their peak areas to the calibration curve generated from the standard solutions.

Spectroscopic and Other Confirmatory Analyses

While chromatographic techniques are excellent for quantification, spectroscopic methods provide crucial information about the identity and structural integrity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural confirmation of organic molecules.[11][12] The chemical shifts, signal multiplicities, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a detailed fingerprint of the molecule.

Protocol:

  • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Compare the obtained spectra with the expected chemical shifts and coupling patterns for this compound. The presence of unexpected signals may indicate impurities.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.[13] The presence of a bromine atom results in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[4][14]

Protocol:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analyze the sample using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Verify the presence of the molecular ion peak (or [M+H]⁺) at the expected m/z value and confirm the characteristic isotopic pattern for a monobrominated compound.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound.[15] The experimental values should be in close agreement (typically within ±0.4%) with the theoretical values calculated from the empirical formula (C₉H₁₂BrNO₂S).[15] This technique is a fundamental confirmation of the compound's elemental composition and overall purity.

Method Validation

All quantitative methods used for purity assessment must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[3][4][10]

Validation_Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Figure 2: Key parameters for the validation of analytical methods as per ICH Q2(R1) guidelines.

Key Validation Parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by analyzing spiked samples and performing forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

The purity of this compound is a critical quality attribute that must be rigorously controlled. The integrated analytical approach detailed in this application note, combining high-performance chromatography with spectroscopic and elemental analysis, provides a comprehensive framework for the thorough characterization and purity assessment of this important pharmaceutical intermediate. Adherence to these protocols and the principles of method validation will ensure the generation of reliable and accurate data, ultimately contributing to the quality and safety of the final drug product.

References

High-Resolution Mass Spectrometry Analysis of N-Ethyl 3-bromo-4-methylbenzenesulfonamide: Fragmentation Pathways and Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: MS-0851

Abstract

This application note provides a detailed protocol and in-depth analysis of the fragmentation behavior of N-Ethyl 3-bromo-4-methylbenzenesulfonamide using High-Resolution Mass Spectrometry (HRMS) with Collision-Induced Dissociation (CID). As a representative of substituted aromatic sulfonamides, a class of compounds significant in pharmaceutical and agrochemical development, understanding its gas-phase fragmentation is critical for metabolite identification, impurity profiling, and pharmacokinetic studies. We detail a robust methodology from sample preparation to data interpretation, proposing the primary fragmentation pathways based on accurate mass measurements. This guide is intended for researchers, scientists, and drug development professionals engaged in small molecule characterization.

Scientific Background: The Rationale for HRMS in Sulfonamide Analysis

This compound is a substituted aromatic sulfonamide. The sulfonamide functional group is a key pharmacophore in numerous drug candidates.[1] The structural elucidation of such molecules and their metabolites is a cornerstone of drug development, for which tandem mass spectrometry (MS/MS) is an indispensable tool due to its high sensitivity and specificity.[2]

The fragmentation of sulfonamides in the gas phase is not always straightforward, often involving complex rearrangements alongside predictable bond cleavages.[3] Key fragmentation patterns reported for aromatic sulfonamides under positive-ion electrospray ionization (ESI) include:

  • S-N Bond Cleavage: The most common pathway, leading to the formation of a stable benzenesulfonyl cation.[4][5]

  • SO2 Elimination: A characteristic rearrangement-driven fragmentation that results in the neutral loss of 64 Da (SO2). This pathway is often influenced by the substitution pattern on the aromatic ring.[1][6]

The use of high-resolution mass analyzers, such as Orbitrap or Time-of-Flight (TOF) systems, provides significant advantages. HRMS allows for the determination of the elemental composition of both precursor and product ions with high mass accuracy (typically <5 ppm), which is crucial for building confidence in proposed fragment structures and differentiating between isobaric species.[7][8] This application note leverages the power of HRMS to dissect the CID-induced fragmentation of the target molecule.

Experimental Design

Materials and Reagents
  • Analyte: this compound (CAS: 850429-65-1), ≥98% purity.[9][10]

  • Solvents: LC-MS grade Methanol, Water, and Acetonitrile (Merck or equivalent).

  • Acid Modifier: Formic Acid, Optima™ LC/MS grade.

Instrumentation
  • LC System: Agilent 1290 Infinity II LC System or equivalent UHPLC system.

  • Mass Spectrometer: Thermo Scientific™ Q Exactive™ Hybrid Quadrupole-Orbitrap™ Mass Spectrometer (or a comparable HRMS instrument like a Sciex ZenoTOF or Agilent Q-TOF) equipped with a heated electrospray ionization (H-ESI) source.

  • Data Analysis Software: Thermo Scientific™ Xcalibur™ software, Agilent MassHunter, or Skyline for data processing.[11][12]

Sample Preparation Protocol

The objective of this initial analysis is to characterize the fragmentation of the pure compound. Therefore, a direct infusion or a simple LC-MS run without a complex matrix is appropriate.

  • Stock Solution Preparation (1 mg/mL): Accurately weigh 1.0 mg of this compound and dissolve it in 1.0 mL of methanol in a volumetric flask.

  • Working Solution (1 µg/mL): Perform a 1:1000 serial dilution of the stock solution using 50:50 (v/v) methanol:water.

  • Final Solution for Injection: Take 100 µL of the working solution and add it to 900 µL of 50:50 (v/v) acetonitrile:water containing 0.1% formic acid. The final concentration will be 100 ng/mL. The formic acid is added to promote protonation ([M+H]+) in positive-ion ESI.[13]

  • Filtration: Filter the final solution through a 0.22 µm nylon filter into an autosampler vial to prevent instrument contamination.[14]

Mass Spectrometry Method

The method is designed to first identify the accurate mass of the protonated precursor ion and then to systematically fragment it to produce a high-resolution product ion spectrum.

ParameterSettingRationale
Ionization Mode Positive ESISulfonamide nitrogen is readily protonated.[13]
Capillary Voltage 3.5 kVStandard voltage for stable spray of common LC-MS solvents.
Sheath/Aux Gas Flow 40 / 10 (arb. units)Promotes efficient desolvation.
Gas Temperature 325 °CEnsures complete solvent evaporation without causing thermal degradation of the analyte.[11]
MS1 Scan Range m/z 100-500Covers the expected precursor ion mass and potential low-mass fragments.
MS1 Resolution 70,000 FWHMProvides high mass accuracy for confident determination of the precursor's elemental formula.[15]
MS/MS Mode Data-Dependent Acquisition (dd-MS2)Automatically selects the most intense ion(s) from the MS1 scan for fragmentation.
Precursor Isolation m/z 277.9850 and 279.9829Targets the two isotopic peaks of the protonated molecule. A 1.0 Da isolation window is typical.
Fragmentation Type Higher-Energy Collisional Dissociation (HCD)A CID technique that produces rich, reproducible fragmentation spectra in the Orbitrap.[16]
Collision Energy (NCE) Stepped: 15, 30, 45 eVUsing a range of energies ensures the capture of both low-energy (rearrangement) and high-energy (bond cleavage) fragments.[16]
MS2 Resolution 35,000 FWHMSufficient for accurate mass measurement of fragment ions, enabling formula determination.

Results and Discussion

Precursor Ion Analysis (MS1)

The chemical formula for this compound is C₉H₁₂BrNO₂S. Due to the natural isotopic abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%), the protonated molecule [M+H]⁺ is expected to appear as a characteristic doublet with a mass difference of approximately 2 Da and a near 1:1 intensity ratio. The high-resolution MS1 scan confirms this observation.

Ion SpeciesTheoretical m/zObserved m/zMass Error (ppm)Proposed Formula
[M(⁷⁹Br)+H]⁺277.98501277.98495-0.22C₉H₁₃⁷⁹BrNO₂S⁺
[M(⁸¹Br)+H]⁺279.98296279.98290-0.21C₉H₁₃⁸¹BrNO₂S⁺
Fragmentation Pathway Analysis (dd-MS2)

Collision-induced dissociation of the precursor ions (m/z 277.985 and 279.983) yielded a rich spectrum of product ions. The key fragmentation pathways are elucidated below and visualized in the accompanying diagram.

Workflow for MS/MS Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 100 ng/mL Solution in ACN:H2O (0.1% FA) prep2 0.22 µm Filtration prep1->prep2 lc UHPLC Injection prep2->lc ms1 MS1 Full Scan (70k Resolution) lc->ms1 select Precursor Ion Selection (m/z 278 & 280) ms1->select ms2 HCD Fragmentation (Stepped NCE 15-45) select->ms2 detect MS2 Product Ion Scan (35k Resolution) ms2->detect extract Extract Ion Chromatograms (EICs) detect->extract identify Identify Fragments by Accurate Mass extract->identify pathway Propose Fragmentation Pathways identify->pathway

Caption: General experimental workflow for HRMS analysis.

The primary fragmentation pathways observed are:

  • Cleavage of the Sulfonamide S-N Bond: This is the most prominent fragmentation route, resulting in the formation of the 3-bromo-4-methylbenzenesulfonyl cation. This cleavage can occur via two mechanisms: loss of an ethylamino radical or loss of neutral ethylamine after proton transfer.

  • Rearrangement and SO₂ Elimination: A well-documented pathway for aromatic sulfonamides, involving a complex rearrangement to eliminate a neutral SO₂ molecule (64.0 Da).[1][6]

  • Sequential Fragmentation: The primary product ions undergo further fragmentation at higher collision energies, such as the loss of SO₂ from the benzenesulfonyl cation to form a 3-bromo-4-methylphenyl cation.

The major product ions are summarized in the table below.

Observed m/z (⁷⁹Br)Theoretical m/zMass Error (ppm)Neutral Loss (Da)Proposed FormulaProposed Fragment Name
233.93503233.935010.0944.04997[C₇H₇⁷⁹BrO₂S]⁺3-bromo-4-methylbenzenesulfonyl cation
214.02315214.023110.1963.96187[C₉H₁₃⁷⁹BrN]⁺Product of SO₂ Elimination
168.96525168.96526-0.06109.01975[C₇H₆⁷⁹Br]⁺3-bromo-4-methylphenyl cation
154.91937154.919360.06123.06565[C₇H₇O₂S]⁺4-methylbenzenesulfonyl cation (loss of Br radical)
91.0542191.05424-0.33186.93077[C₇H₇]⁺Tropylium ion (from benzylic cleavage)

Proposed Fragmentation Pathways of [M+H]⁺

G parent Precursor Ion C₉H₁₃⁷⁹BrNO₂S⁺ m/z 277.9850 fragA 3-bromo-4-methyl- benzenesulfonyl cation C₇H₇⁷⁹BrO₂S⁺ m/z 233.9350 parent:f1->fragA:f0 - C₂H₆N• fragB SO₂ Elimination Product C₉H₁₃⁷⁹BrN⁺ m/z 214.0231 parent:f1->fragB:f0 - SO₂ (rearrangement) fragC 3-bromo-4-methyl- phenyl cation C₇H₆⁷⁹Br⁺ m/z 168.9653 fragA:f1->fragC:f0 - SO₂ fragD Tropylium ion C₇H₇⁺ m/z 91.0542 fragA:f1->fragD:f0 - Br•, -SO₂

Caption: Key fragmentation pathways for protonated this compound.

Conclusion

This application note demonstrates a comprehensive and robust workflow for the structural characterization of this compound using high-resolution tandem mass spectrometry. The combination of accurate mass measurement of both precursor and product ions allows for the confident proposal of elemental compositions and fragmentation pathways.

The primary fragmentation routes were identified as the cleavage of the S-N bond to form the characteristic benzenesulfonyl cation (m/z 233.9350) and a rearrangement leading to the elimination of sulfur dioxide (m/z 214.0231). These signature fragments provide a reliable basis for the identification of this molecule and related structures in complex matrices. The detailed protocols and fragmentation data presented herein serve as a valuable resource for scientists in drug development and related fields, facilitating more accurate and efficient small molecule analysis.

References

Purification of crude N-Ethyl 3-bromo-4-methylbenzenesulfonamide by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purification of Crude N-Ethyl 3-bromo-4-methylbenzenesulfonamide by Column Chromatography

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, field-proven guide for the purification of crude this compound (CAS: 850429-65-1) using silica gel column chromatography.[1][2] The protocol is designed for researchers, medicinal chemists, and process development scientists who require a high-purity final compound, free from synthetic precursors and side-products. We delve into the underlying principles of the separation, offer a detailed step-by-step methodology from preliminary Thin-Layer Chromatography (TLC) optimization to final product isolation, and provide troubleshooting guidance. The self-validating nature of this protocol, which relies on iterative TLC analysis, ensures a reliable and reproducible purification outcome.

Introduction and Statement of Purpose

This compound is a substituted aromatic sulfonamide, a class of compounds prevalent in medicinal chemistry and drug development due to their diverse biological activities.[3] The synthesis of such molecules often results in a crude mixture containing unreacted starting materials, reagents, and undesired side-products. Achieving high purity is non-negotiable for subsequent applications, whether for biological screening, structural analysis, or as an intermediate in a multi-step synthesis.

Column chromatography remains a cornerstone technique for purification in organic synthesis. This application note moves beyond a simple recitation of steps; it explains the critical decision-making process required to develop a robust purification method tailored to this specific molecule. We will establish a logical workflow that begins with analytical TLC to define the separation conditions, proceeds to the preparative column chromatography for bulk separation, and concludes with analysis to confirm the purity of the isolated product.

Principles of Separation: Causality and Method Design

The successful purification of this compound hinges on exploiting the polarity differences between the target molecule and the impurities present in the crude mixture.

  • The Target Molecule: this compound has a molecular weight of 278.17 g/mol and a structure conferring intermediate polarity.[1] The polar sulfonamide group (-SO₂NH-) provides a strong site for interaction with the polar stationary phase (silica gel), while the brominated aromatic ring and ethyl group contribute non-polar character.

  • The Stationary Phase: Silica gel (SiO₂) is the stationary phase of choice for this normal-phase chromatography. Its surface is covered with polar silanol groups (Si-OH), which interact with polar functional groups of the analyte via hydrogen bonding and dipole-dipole interactions. More polar compounds will adsorb more strongly to the silica gel and thus move more slowly down the column.

  • The Mobile Phase: The mobile phase is a solvent system that flows through the stationary phase, carrying the sample with it.[4][5] For normal-phase chromatography, a mixture of a non-polar solvent (an "eluent") and a more polar solvent is used. The overall polarity of the mobile phase is fine-tuned to achieve separation. A less polar mobile phase will result in slower elution for all compounds, while a more polar mobile phase will accelerate elution.[6] We will employ a gradient of hexane and ethyl acetate, two commonly used solvents with differing polarities.

  • Potential Impurities: Common impurities could include:

    • 3-bromo-4-methylbenzenesulfonyl chloride (Starting Material): More reactive and typically more polar than the final product.

    • Ethylamine (Starting Material): Highly polar and volatile.

    • Unidentified Side-Products: These can vary in polarity.

The goal is to find a mobile phase composition that allows the target compound to travel at a moderate rate down the column, while the less polar impurities move quickly and the more polar impurities remain strongly adsorbed at the top.

Preliminary Analysis and Method Development via TLC

Before committing the entire crude sample to a large column, it is imperative to develop and optimize the separation conditions using Thin-Layer Chromatography (TLC). TLC serves as a small-scale, rapid model for the column separation.

Protocol 1: TLC Method Development
  • Sample Preparation: Dissolve a small amount (1-2 mg) of the crude this compound in a minimal volume (~0.1 mL) of a suitable solvent like dichloromethane or ethyl acetate.

  • Plate Spotting: Using a capillary tube, spot the dissolved crude mixture onto a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄). Make the spot small and concentrated.

  • Solvent System Testing: Prepare a series of developing chambers with different ratios of hexane and ethyl acetate. Start with a low polarity mixture and gradually increase the polarity.

    • Test System 1: 9:1 Hexane:Ethyl Acetate

    • Test System 2: 4:1 Hexane:Ethyl Acetate

    • Test System 3: 7:3 Hexane:Ethyl Acetate

    • Test System 4: 1:1 Hexane:Ethyl Acetate

  • Development: Place the spotted TLC plate in a developing chamber. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under UV light at 254 nm.[7] Aromatic compounds will appear as dark spots. Circle the visible spots with a pencil.

    • For enhanced visualization, the plate can be dipped in a fluorescamine solution (120 mg in 1000 mL acetone) and viewed under UV light, which makes sulfonamides appear as fluorescent spots.[7][8]

  • Analysis and Optimization: Calculate the Retention Factor (Rƒ) for each spot: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front). The ideal solvent system for column chromatography will give the target compound an Rƒ value of approximately 0.25-0.35 . This ensures the compound moves off the baseline but allows for clear separation from impurities.

Test Solvent System (Hexane:Ethyl Acetate) Observed Rƒ of Target Product Separation Quality Decision
9:1~0.10Poor, spot remains near baseline.Too non-polar.
7:3 ~0.30 Good separation from upper and lower spots. Optimal starting condition.
1:1~0.65Poor, spots are compressed at the top.Too polar.

Table 1: Example of a TLC optimization log for determining the ideal mobile phase.

Preparative Column Chromatography Protocol

This protocol assumes a starting crude material mass of approximately 1-2 grams. The scale can be adjusted as needed.

Materials and Reagents
  • Stationary Phase: Silica Gel (standard grade, 60 Å, 230-400 mesh)

  • Mobile Phase: HPLC-grade Hexane and Ethyl Acetate

  • Crude Sample: this compound

  • Equipment:

    • Glass chromatography column (e.g., 40 cm length, 4 cm diameter)

    • Separatory funnel (for gradient elution)

    • Beakers, Erlenmeyer flasks

    • Test tubes or fraction collector vials

    • Rotary evaporator

    • TLC plates, developing chambers, and UV lamp

Step-by-Step Purification Workflow

The overall workflow is a systematic process from preparation to isolation.

G cluster_prep Preparation cluster_sep Separation & Analysis cluster_iso Isolation crude Crude Sample tlc_dev TLC Method Development (Protocol 1) crude->tlc_dev pack Prepare & Pack Column tlc_dev->pack load Prepare & Load Sample pack->load elute Elute with Gradient (Hexane -> EtOAc) load->elute collect Collect Fractions elute->collect tlc_analysis Analyze Fractions by TLC collect->tlc_analysis pool Pool Pure Fractions tlc_analysis->pool evap Evaporate Solvent pool->evap pure Pure Product (Confirm Purity) evap->pure

Caption: Workflow for chromatographic purification.

  • Column Preparation (Slurry Packing):

    • Securely clamp the column in a vertical position. Place a small plug of glass wool at the bottom, followed by a thin layer of sand.

    • In a beaker, prepare a slurry by mixing silica gel with the initial, least polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). A general rule is to use about 50-100 g of silica per 1 g of crude material.[9]

    • Pour the slurry into the column. Use additional solvent to rinse all silica into the column. Gently tap the column to ensure even packing and remove any air bubbles.

    • Open the stopcock and allow excess solvent to drain until the solvent level meets the top of the silica bed. Never let the column run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a strong solvent like dichloromethane.

    • To this solution, add a small amount of silica gel (2-3 times the mass of the crude product) and evaporate the solvent completely on a rotary evaporator. This creates a dry, free-flowing powder of the crude product adsorbed onto silica ("dry loading").

    • Carefully add the dry-loaded sample as a thin, even layer on top of the packed column bed. Add another thin layer of sand on top to protect the sample layer during solvent addition.

  • Elution and Fraction Collection:

    • Carefully add the starting mobile phase (e.g., 7:3 Hexane:Ethyl Acetate, as determined by TLC) to the column.

    • Begin collecting fractions (e.g., 20 mL per test tube).

    • If separation between the product and a closely eluting impurity is difficult, a gradient elution is recommended. Gradually increase the polarity of the mobile phase by slowly adding a more polar mixture (e.g., 1:1 Hexane:Ethyl Acetate) to a mixing chamber or separatory funnel that is feeding the column. This will progressively increase the eluting power of the solvent, moving more polar compounds down the column.

  • Monitoring the Separation:

    • Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution profile.

    • Visualize the plate under UV light. Fractions containing the pure target compound (with the correct Rƒ and no visible impurities) should be set aside.

  • Isolation of Pure Product:

    • Combine all fractions that contain only the pure product.

    • Remove the solvent from the pooled fractions using a rotary evaporator.

    • The resulting solid or oil is the purified this compound.

    • Confirm the final purity using analytical methods such as HPLC, NMR, or LC-MS.[7]

Parameter Recommended Value Justification
Stationary PhaseSilica Gel, 230-400 meshStandard polar stationary phase for sulfonamides.[9][10]
Column Size~4 cm diameter for 1-2 g sampleProvides adequate surface area for separation.
Silica Mass50-100 g per 1 g of crudeEnsures sufficient resolving power.
Sample LoadingDry LoadingProvides better resolution than wet loading for most samples.
Starting Mobile Phase7:3 Hexane:Ethyl Acetate (or as per TLC)Elutes the target compound with an optimal Rƒ of ~0.3.
Elution ModeIsocratic or GradientGradient elution is useful for complex mixtures with varying polarities.
Fraction Size~20 mLSmall enough to resolve closely eluting compounds.

Table 2: Summary of recommended column chromatography parameters.

Troubleshooting Common Issues

Even with careful planning, issues can arise. A logical approach can quickly solve most problems.

G start Problem Observed issue1 Compound not eluting? start->issue1 issue2 Poor separation? (Overlapping spots) start->issue2 sol1a Mobile phase is too weak (non-polar). issue1->sol1a Cause sol2a Mobile phase is too strong (polar). issue2->sol2a Possible Cause sol2c Column was overloaded. issue2->sol2c Possible Cause sol2e Column packed poorly. issue2->sol2e Possible Cause sol1b Increase polarity of mobile phase (e.g., add more EtOAc). sol1a->sol1b Solution sol2b Restart with a less polar mobile phase. sol2a->sol2b Solution sol2d Use less sample or a larger column. sol2c->sol2d Solution sol2f Repack column carefully, avoiding air bubbles. sol2e->sol2f Solution

Caption: A decision tree for troubleshooting poor separation.

Conclusion

This application note provides a robust and scientifically-grounded protocol for the purification of this compound. By first establishing optimal separation parameters with TLC and then applying them to a preparative column, this method ensures a high degree of purity in the final product. The principles and troubleshooting steps outlined herein are broadly applicable and serve as a valuable guide for the purification of other novel sulfonamide derivatives and moderately polar organic compounds.

References

Application Notes & Protocols: Strategic Derivatization of N-Ethyl 3-bromo-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Ethyl 3-bromo-4-methylbenzenesulfonamide is a versatile synthetic intermediate, prized in medicinal chemistry and materials science for its unique structural features. The presence of a bromine atom on the aromatic ring serves as a crucial reactive handle for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions.[1] This guide provides in-depth application notes and detailed, field-proven protocols for the derivatization of this scaffold, with a focus on three cornerstone palladium-catalyzed reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. The methodologies herein are designed to be robust and adaptable, empowering researchers to efficiently generate diverse libraries of novel compounds for structure-activity relationship (SAR) studies and new material development.

Introduction: The Strategic Value of the Aryl Bromide Handle

The synthetic utility of this compound stems from the C(sp²)-Br bond. This bond is sufficiently reactive to participate in oxidative addition to a palladium(0) center, the initiating step in many cross-coupling catalytic cycles.[2] The electron-donating methyl group and the meta-directing, electron-withdrawing N-ethylsulfamoyl group modulate the electronic properties of the aromatic ring, influencing reactivity in these transformations.[1] Palladium-catalyzed cross-coupling reactions are the methods of choice due to their mild reaction conditions, broad functional group tolerance, and predictable outcomes, making them indispensable in modern pharmaceutical development.[2][3]

This document outlines protocols for three distinct transformations, each enabling the formation of a different class of chemical bond and thus, a different family of derivatives.

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds, creating biaryl or vinyl-substituted structures.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, introducing a wide array of primary and secondary amines.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes, yielding arylalkyne derivatives.

Application Protocol I: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for coupling aryl halides with organoboron compounds.[4] Its advantages include the commercial availability of a vast array of boronic acids and esters, the use of inorganic bases, and excellent functional group tolerance.[5]

Rationale for Component Selection
  • Palladium Catalyst: A Pd(0) species is required to initiate the catalytic cycle. This can be added directly (e.g., Pd(PPh₃)₄) or generated in situ from a stable Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)). The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium center and promote the key steps of oxidative addition and reductive elimination.[6]

  • Base: The base is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[4] Carbonates like K₂CO₃ or Cs₂CO₃ are commonly used. The choice of base can significantly impact yield, particularly with sterically hindered or electronically challenging substrates.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DME) and water is often used to dissolve both the organic and inorganic reagents.

Detailed Experimental Protocol
  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Inerting the Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and argon or nitrogen gas three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v, ~0.1 M concentration relative to the aryl bromide). Degas the resulting mixture by bubbling argon through it for 15-20 minutes.

  • Catalyst Introduction: Add the palladium catalyst (e.g., PdCl₂(dppf), 1-5 mol%) to the flask.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Illustrative Reaction Conditions
Coupling Partner (Boronic Acid)Palladium Catalyst (mol%)Base (eq.)SolventTemp (°C)Typical Yield (%)
Phenylboronic acidPdCl₂(dppf) (3%)K₂CO₃ (2.5)Dioxane/H₂O (4:1)9085-95
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5%)Cs₂CO₃ (2.0)Toluene/H₂O (3:1)10080-90
Thiophene-2-boronic acidPd(OAc)₂ (2%) + SPhos (4%)K₃PO₄ (3.0)Dioxane/H₂O (5:1)8575-88
4-Vinylphenylboronic acidPd(dppf)Cl₂ (3%)K₂CO₃ (2.5)DME/H₂O (4:1)9070-85

Note: The data in this table is illustrative for typical Suzuki-Miyaura reactions and may require optimization for this specific substrate.[2][7]

Suzuki-Miyaura Workflow

Suzuki_Workflow reagents 1. Combine Reactants - Aryl Bromide - Boronic Acid - Base inert 2. Inert Atmosphere (Argon/Nitrogen Purge) reagents->inert solvent 3. Add & Degas Solvent inert->solvent catalyst 4. Add Pd Catalyst solvent->catalyst reaction 5. Heat & Stir (80-100 °C, 4-24h) catalyst->reaction workup 6. Work-up - Quench & Extract reaction->workup purify 7. Purify (Column Chromatography) workup->purify product Final Product purify->product Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-Br pd2_complex Ar-Pd(II)-Br(L₂) ox_add->pd2_complex amine_assoc Amine Association pd2_complex->amine_assoc HNR'R'' - Br⁻ pd_amido [Ar-Pd(II)-NHR'R'']⁺ amine_assoc->pd_amido red_elim Reductive Elimination pd_amido->red_elim + Base - H-Base⁺ red_elim->pd0 Regeneration product Ar-NR'R'' red_elim->product Sonogashira_Workflow start Start: Schlenk Flask add_solids 1. Add Solids - Aryl Bromide - Pd Catalyst - CuI start->add_solids inert 2. Inert Atmosphere (Cycle Vac/Ar) add_solids->inert add_liquids 3. Add Liquids - Anhydrous Solvent - Amine Base inert->add_liquids add_alkyne 4. Add Terminal Alkyne (Dropwise) add_liquids->add_alkyne react 5. Stir at RT or Heat (2-12h) add_alkyne->react end 6. Work-up & Purify react->end

References

Application Notes & Protocols: N-Ethyl 3-bromo-4-methylbenzenesulfonamide as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Ethyl 3-bromo-4-methylbenzenesulfonamide is a strategically functionalized aromatic compound that has emerged as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure incorporates three key features that can be selectively addressed: a bromine atom, an acidic N-H bond on the sulfonamide, and an activated aromatic ring. The bromine atom serves as a versatile handle for a wide array of transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The sulfonamide moiety not only influences the electronic properties of the molecule but also provides a site for further derivatization through N-alkylation or N-arylation. This guide provides an in-depth exploration of the reactivity of this compound, complete with detailed protocols for its application in key synthetic transformations.

Introduction: A Multifunctional Synthetic Scaffold

The benzenesulfonamide framework is a cornerstone in therapeutic agent development, recognized for its prevalence in a multitude of clinically approved drugs. Sulfonamides are prized for their chemical stability, favorable physicochemical properties, and their ability to act as hydrogen bond donors and acceptors, which facilitates strong interactions with biological targets.

The title compound, this compound, enhances this privileged scaffold with specific functionalities that unlock a diverse range of synthetic possibilities:

  • The Aryl Bromide: This functional group is a linchpin for modern synthetic chemistry, serving as a robust electrophile in numerous transition metal-catalyzed cross-coupling reactions. This allows for the precise installation of alkyl, aryl, vinyl, and other moieties.

  • The N-Ethylsulfonamide Group: The N-H proton is acidic and can be removed by a suitable base, transforming the nitrogen into a potent nucleophile for alkylation, acylation, or arylation reactions. This site provides a straightforward vector for library synthesis and scaffold diversification.

  • Substituent Effects: The interplay between the electron-donating methyl group and the electron-withdrawing sulfonamide and bromo groups creates a unique electronic environment on the aromatic ring, influencing its reactivity in further substitutions.

Physicochemical Properties
PropertyValueSource
CAS Number 850429-65-1
Molecular Formula C₉H₁₂BrNO₂S
Molecular Weight 278.17 g/mol
Appearance White to off-white solid
Purity Typically ≥98%

Synthesis of the Building Block

Understanding the synthesis of the title compound provides context for its purity and potential side products. The most common and direct approach involves the reaction of 3-bromo-4-methylbenzenesulfonyl chloride with ethylamine. This is a classic nucleophilic substitution reaction at the sulfonyl group.

Synthesis reagent1 3-Bromo-4-methyl benzenesulfonyl chloride product N-Ethyl 3-bromo-4-methyl benzenesulfonamide reagent1->product Base (e.g., Pyridine, Et3N) DCM or THF, 0°C to rt reagent2 Ethylamine (EtNH2) reagent2->product

Figure 1. General synthesis of the title compound.

Application I: Carbon-Carbon Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. For this compound, the aryl bromide is the reactive site for this palladium-catalyzed transformation. This allows for the straightforward introduction of a vast array of aryl, heteroaryl, vinyl, or alkyl groups, making it a powerful method for generating analogues and complex molecular architectures.

Causality and Mechanistic Insight: The reaction is catalyzed by a Palladium(0) species. The catalytic cycle begins with the oxidative addition of the aryl bromide into the Pd(0) center to form a Pd(II) complex. This is followed by transmetallation with an organoboron species (which is activated by a base) and concludes with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of ligand is critical to stabilize the palladium catalyst and promote efficient oxidative addition and reductive elimination.

Reaction_Hub cluster_coupling Cross-Coupling Reactions (at C-Br) cluster_sulfonamide Sulfonamide N-H Functionalization main {N-Ethyl 3-bromo-4-methyl benzenesulfonamide | MW: 278.17} suzuki Suzuki Coupling Reagents: R-B(OH)2, Pd Catalyst, Base main->suzuki C-C Bond Formation buchwald Buchwald-Hartwig Amination Reagents: R2NH, Pd Catalyst, Base main->buchwald C-N Bond Formation heck Heck Coupling Reagents: Alkene, Pd Catalyst, Base main->heck C-C Bond Formation alkylation N-Alkylation Reagents: R'-X, Base (e.g., NaH, K2CO3) main->alkylation Scaffold Growth arylation N-Arylation Reagents: Ar-X, Cu or Pd Catalyst, Base main->arylation Scaffold Growth

Figure 2. Versatility of the building block in key synthetic transformations.

Protocol 3.1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details a representative Suzuki-Miyaura coupling to synthesize N-Ethyl-4-methyl-3-phenylbenzenesulfonamide.

Materials and Reagents:

ReagentCAS No.MWAmountMmol
This compound850429-65-1278.17278 mg1.0
Phenylboronic Acid98-80-6121.93146 mg1.2
Pd(PPh₃)₄14221-01-31155.5658 mg0.05
Sodium Carbonate (Na₂CO₃)497-19-8105.99212 mg2.0
Toluene108-88-3-8 mL-
Ethanol64-17-5-2 mL-
Water7732-18-5-2 mL-

Experimental Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (278 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).

  • Solvent Addition: Add toluene (8 mL), ethanol (2 mL), and water (2 mL) to the flask.

  • Inert Atmosphere: Purge the flask with nitrogen or argon gas for 10-15 minutes to degas the solvent mixture. This is crucial as oxygen can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Transfer the mixture to a separatory funnel, shake, and separate the layers.

  • Extraction: Extract the aqueous layer twice more with 15 mL portions of ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure N-Ethyl-4-methyl-3-phenylbenzenesulfonamide.

Self-Validation & Expected Outcome: The successful reaction will yield a new white to off-white solid. Characterization by ¹H NMR should show the disappearance of the aromatic proton signals corresponding to the brominated starting material and the appearance of new signals corresponding to the introduced phenyl group. Mass spectrometry should confirm the expected molecular weight of the product (approx. 275.37 g/mol ). Typical yields for this type of reaction range from 70-95%.

Application II: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds. This reaction is exceptionally powerful for synthesizing aryl amines from aryl halides. Using this compound as the substrate, a wide variety of primary and secondary amines can be coupled to the aromatic ring, providing access to complex aniline derivatives that are prevalent in pharmaceuticals.

Causality and Mechanistic Insight: Similar to the Suzuki coupling, the mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst. The amine then coordinates to the palladium center. A strong base is required to deprotonate the coordinated amine, forming a palladium-amido complex. Reductive elimination then occurs to form the C-N bond and regenerate the active Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step, which is often the rate-limiting step.

Protocol 4.1: Buchwald-Hartwig Amination with Morpholine

This protocol describes the synthesis of N-Ethyl-4-methyl-3-(morpholin-4-yl)benzenesulfonamide.

Materials and Reagents:

ReagentCAS No.MWAmountMmol
This compound850429-65-1278.17278 mg1.0
Morpholine110-91-887.12105 µL1.2
Pd₂(dba)₃51364-51-3915.7223 mg0.025
XPhos564483-18-7476.6248 mg0.10
Sodium tert-butoxide (NaOtBu)865-48-596.10135 mg1.4
Toluene (anhydrous)108-88-3-10 mL-

Experimental Procedure:

  • Reaction Setup (Glovebox Recommended): In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (278 mg, 1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 23 mg, 0.025 mmol), XPhos (48 mg, 0.10 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Reagent Addition: Add anhydrous toluene (10 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.

  • Reaction: Seal the tube and heat the mixture to 100 °C in an oil bath with vigorous stirring for 16 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with 20 mL of diethyl ether and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Combine Aryl Bromide, Catalyst, Ligand, & Base in an inert atmosphere add_reagents 2. Add Anhydrous Solvent & Nucleophile (Amine/Boronic Acid) setup->add_reagents heat 3. Heat to Reaction Temp (e.g., 90-110°C) for 4-24h add_reagents->heat monitor 4. Monitor by TLC/LC-MS heat->monitor cool 5. Cool to Room Temp & Quench Reaction monitor->cool extract 6. Aqueous Work-up & Extraction cool->extract purify 7. Dry, Concentrate & Purify via Chromatography extract->purify analyze 8. Characterize Pure Product (NMR, MS, etc.) purify->analyze

Figure 3. General experimental workflow for cross-coupling reactions.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of complex organic molecules. Its strategically placed functional groups—the aryl bromide for cross-coupling and the modifiable sulfonamide—provide chemists with multiple, orthogonal pathways for molecular diversification. The protocols provided herein demonstrate its utility in robust and high-yielding C-C and C-N bond-forming reactions, highlighting its value for researchers in drug discovery and materials science.

Application Note & Protocol: Manganese-Catalyzed N-Alkylation of Sulfonamides via Borrowing Hydrogen Methodology

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide for the N-alkylation of sulfonamides using earth-abundant manganese catalysts. Moving beyond traditional, often harsh alkylation methods that produce significant waste, this protocol focuses on a sustainable "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" (HAT) approach.[1][2][3] This methodology utilizes readily available alcohols as alkylating agents, with water as the sole theoretical byproduct, representing a significant advancement in green chemistry.[1][2][4] We present two robust protocols: one employing a well-defined, homogeneous Mn(I) PNP pincer complex for high selectivity and another using readily available, heterogeneous manganese dioxide (MnO₂). This guide offers in-depth mechanistic insights, step-by-step experimental procedures, data on substrate scope, and practical troubleshooting advice to enable successful implementation in both academic and industrial research settings.

Introduction: A Sustainable Shift in Sulfonamide Synthesis

N-alkylated sulfonamides are a cornerstone of modern medicinal chemistry, appearing in a wide array of pharmaceuticals, including thromboxane receptor antagonists and antitrypanosomal agents.[1] Historically, their synthesis has relied on classical methods such as the reaction of sulfonamides with alkyl halides or reductive amination using aldehydes.[1] These approaches, however, often suffer from drawbacks including the use of toxic reagents, limited substrate availability, and the generation of stoichiometric byproducts.[1][2]

The "Borrowing Hydrogen" (BH) catalytic cycle offers an elegant and atom-economical alternative.[3][5] In this process, a catalyst temporarily "borrows" hydrogen atoms from an alcohol to oxidize it to an aldehyde in situ. This aldehyde then condenses with a nucleophile (in this case, a sulfonamide) to form an N-sulfonylimine intermediate. The catalyst then returns the borrowed hydrogen to this intermediate, reducing it to the final N-alkylated product and regenerating the active catalyst.[1][2] While precious metals like ruthenium and iridium have traditionally dominated this field, recent breakthroughs have demonstrated that earth-abundant and less toxic first-row transition metals, particularly manganese, can serve as highly effective catalysts for this transformation.[1][6][7] This guide focuses on the practical application of manganese catalysis for the efficient and sustainable N-alkylation of sulfonamides.

The Catalytic Mechanism: A Step-by-Step Look

The currently accepted mechanism for the Mn(I) PNP pincer complex-catalyzed N-alkylation of sulfonamides proceeds through a series of well-defined steps.[1][2] The cycle begins with the activation of a stable precatalyst to generate the active catalytic species.

The key steps are:

  • Catalyst Activation: The bench-stable Mn(I) PNP pincer precatalyst is activated by a base, such as potassium carbonate (K₂CO₃), through a dehydrohalogenation reaction to form the active manganese complex.[1]

  • Alcohol Dehydrogenation: The substrate alcohol coordinates to the active Mn complex. Subsequent dehydrogenation (β-hydride elimination) produces an aldehyde and a manganese hydride species.[1]

  • Condensation: The primary sulfonamide reacts with the newly formed aldehyde in a condensation reaction to generate an N-sulfonylimine intermediate and water.[1][2][4]

  • Reduction & Product Formation: The manganese hydride species, which holds the "borrowed" hydrogen, reduces the N-sulfonylimine to afford the desired N-alkylated sulfonamide product.[1][4]

  • Catalyst Regeneration: Upon release of the final product, the catalytically active manganese species is regenerated, ready to begin a new cycle.

Borrowing_Hydrogen_Cycle cluster_0 Catalytic Cycle cluster_1 Substrate Transformation Precatalyst Mn(I) PNP Precatalyst Active_Mn Active Mn(I) Species Precatalyst->Active_Mn Base (K₂CO₃) Mn_Alkoxide Mn-Alkoxide Complex Active_Mn->Mn_Alkoxide + RCH₂OH - H₂O Mn_Hydride Mn-Hydride Species Mn_Alkoxide->Mn_Hydride β-Hydride Elimination Aldehyde Aldehyde (RCHO) Mn_Alkoxide->Aldehyde Releases Mn_Hydride->Active_Mn + N-Sulfonylimine Imine N-Sulfonylimine Mn_Hydride->Imine Reduces Alcohol Alcohol (RCH₂OH) Alcohol->Aldehyde Oxidation Aldehyde->Imine + Sulfonamide - H₂O Sulfonamide Sulfonamide (R'SO₂NH₂) Sulfonamide->Imine Product N-Alkylated Sulfonamide Imine->Product Reduction

Caption: Manganese-Catalyzed Borrowing Hydrogen Cycle.

Experimental Protocols

Two primary systems have proven effective for this transformation. The choice between them may depend on factors like desired selectivity, catalyst availability, and reaction scale.

Protocol 1: Homogeneous Catalysis with a Mn(I) PNP Pincer Complex

This method utilizes a well-defined, bench-stable Mn(I) pincer complex, which offers high efficiency and excellent yields for a broad range of substrates.[1][2][8][9] The optimized conditions often involve high temperatures in a non-polar solvent.[1][2]

Materials and Reagents:

  • Catalyst: Mn(I) PNP pincer precatalyst (e.g., [Mn(CO)₃(dippe)Br] where dippe is 1,2-bis(diisopropylphosphino)ethane) (5 mol%)

  • Sulfonamide: Aryl or alkyl sulfonamide (1.0 mmol, 1.0 equiv)

  • Alcohol: Benzylic or primary aliphatic alcohol (1.0 mmol, 1.0 equiv)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) (0.1 mmol, 10 mol%)

  • Solvent: Anhydrous Xylenes (1.0 M concentration of sulfonamide)

  • Equipment: Schlenk tube or sealed vial, magnetic stirrer, heating block or oil bath, inert atmosphere setup (Argon or Nitrogen).

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the Mn(I) PNP pincer precatalyst (5 mol%), the sulfonamide (1.0 equiv), and potassium carbonate (10 mol%).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Addition of Reagents: Under a positive pressure of inert gas, add the alcohol (1.0 equiv) followed by the anhydrous xylenes.

  • Reaction: Seal the tube tightly and place it in a preheated heating block or oil bath at 150 °C. Stir the reaction mixture vigorously for 24 hours.[1][2]

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Filter the mixture through a pad of celite to remove the base and any insoluble catalyst residues.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated sulfonamide.[1]

Protocol 2: Heterogeneous Catalysis with Manganese Dioxide (MnO₂)

This protocol offers a more practical and operationally simple alternative, using inexpensive and readily available MnO₂.[4][10] It can often be performed under solvent-free conditions and open to the air, significantly simplifying the setup.[4][10]

Materials and Reagents:

  • Catalyst: Activated Manganese Dioxide (MnO₂) (10-20 mol%)

  • Sulfonamide: Aryl or alkyl sulfonamide (1.0 mmol, 1.0 equiv)

  • Alcohol: Benzylic or primary aliphatic alcohol (1.2 mmol, 1.2 equiv)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) (20 mol%)

  • Equipment: Screw-capped vial, magnetic stirrer, heating block or oil bath.

Step-by-Step Procedure:

  • Reaction Setup: To a screw-capped vial containing a magnetic stir bar, add the sulfonamide (1.0 equiv), alcohol (1.2 equiv), MnO₂ (10-20 mol%), and K₂CO₃ (20 mol%).[10]

  • Reaction: Seal the vial and place it in a preheated heating block or oil bath at 135 °C. Stir the mixture for the required time (typically 8-24 hours, monitor by TLC or GC-MS).[10]

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Add dichloromethane (DCM) and stir for 5 minutes.

    • Filter the suspension through a short pad of silica gel, washing with additional DCM.

    • Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography if necessary.

Data Presentation: Scope and Limitations

The manganese-catalyzed N-alkylation of sulfonamides has been shown to be effective for a diverse range of substrates.

Table 1: Scope of Sulfonamide Substrates

(Representative examples based on published data. Yields are for isolated products using Protocol 1)[1]

EntrySulfonamideProductYield (%)
1p-ToluenesulfonamideN-Benzyl-4-methylbenzenesulfonamide86
2BenzenesulfonamideN-Benzylbenzenesulfonamide92
34-MethoxybenzenesulfonamideN-Benzyl-4-methoxybenzenesulfonamide94
44-BromobenzenesulfonamideN-Benzyl-4-bromobenzenesulfonamide83
5MesitylenesulfonamideN-Benzyl-2,4,6-trimethylbenzenesulfonamide89
6Thiophene-2-sulfonamideN-Benzylthiophene-2-sulfonamide73
7MethanesulfonamideN-Benzylmethanesulfonamide85
Table 2: Scope of Alcohol Substrates

(Representative examples based on published data. Yields are for isolated products using p-Toluenesulfonamide and Protocol 1)[1]

EntryAlcoholProductYield (%)
1Benzyl alcoholN-Benzyl-4-methylbenzenesulfonamide86
24-Methylbenzyl alcoholN-(4-Methylbenzyl)-4-methylbenzenesulfonamide91
34-Methoxybenzyl alcoholN-(4-Methoxybenzyl)-4-methylbenzenesulfonamide88
42-Thiophenemethanol4-Methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide79
51-HexanolN-Hexyl-4-methylbenzenesulfonamide78
6CyclohexylmethanolN-(Cyclohexylmethyl)-4-methylbenzenesulfonamide81

Key Limitations:

  • Alcohol Scope: The reaction is highly effective for benzylic and simple primary aliphatic alcohols.[1][2] However, secondary, allylic, and propargylic alcohols have been reported to be unreactive under these conditions.[2]

  • Sulfonamide Scope: While a broad range of aryl and alkyl sulfonamides are tolerated, substrates with strongly electron-withdrawing groups (e.g., 4-nitrobenzenesulfonamide) or coordinating groups like pyridine may give low to no conversion.[1]

General Experimental Workflow

The overall process from setup to analysis follows a logical sequence that ensures reproducibility and safety.

G start Start: Reagent Preparation prep Weigh Catalyst, Sulfonamide, & Base into a dry Schlenk Tube start->prep inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) prep->inert add Add Alcohol and Anhydrous Solvent via Syringe inert->add react Heat Reaction Mixture (e.g., 150°C, 24h) with Stirring add->react cool Cool to Room Temperature react->cool workup Dilute, Filter through Celite/Silica, & Concentrate cool->workup purify Purify via Flash Column Chromatography workup->purify analyze Characterize Pure Product (NMR, MS, etc.) purify->analyze

Caption: General workflow for Mn-catalyzed N-alkylation.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst.1. Ensure the precatalyst is handled and stored correctly. If using MnO₂, ensure it is activated.
2. Presence of oxygen or moisture.2. Use anhydrous solvents and properly dried glassware. Ensure a robust inert atmosphere for Protocol 1.
3. Insufficient temperature.3. Verify the temperature of the heating block/oil bath.
4. Poorly soluble substrate.4. Ensure the concentration is appropriate; if solubility is an issue, consider a different solvent system (though re-optimization may be needed).
Formation of Side Products 1. Alcohol self-etherification.1. Use a 1:1 stoichiometry of alcohol to sulfonamide.
2. Aldehyde-related byproducts.2. This may indicate the reduction step is slow. Ensure the catalyst and base are active and the system is free of oxidants.
Difficulty in Purification 1. Streaking on silica gel.1. The product may be acidic. Add a small amount of triethylamine (0.1-1%) to the eluent during column chromatography.
2. Co-elution with starting material.2. Adjust the eluent polarity. A gradient elution might be necessary.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • Reagents: Manganese compounds can be toxic if inhaled or ingested; handle them with care. Xylenes are flammable and toxic; avoid inhalation and contact with skin.

  • Reaction Conditions: The reactions are performed at high temperatures. Use appropriate caution to avoid thermal burns. Reactions in sealed tubes can build pressure; ensure the vessel is designed for such conditions and use a blast shield.

Conclusion

The N-alkylation of sulfonamides using manganese catalysis represents a significant step forward in sustainable organic synthesis. By leveraging the borrowing hydrogen methodology, these protocols replace hazardous alkylating agents with benign alcohols, minimize waste, and utilize an earth-abundant metal. The high efficiency, broad substrate scope, and operational simplicity make this a valuable and powerful tool for chemists in pharmaceutical and materials science, paving the way for greener and more economical synthetic routes.

References

Application Notes and Protocols: Monitoring N-Alkylation Reaction Progress by TLC and LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

N-alkylation is a cornerstone reaction in organic synthesis, pivotal to the construction of carbon-nitrogen bonds in countless pharmaceuticals and functional materials. Efficiently monitoring the progress of these reactions is critical for optimizing yields, minimizing byproduct formation, and ensuring timely reaction completion. This guide provides a comprehensive, field-proven protocol for researchers, scientists, and drug development professionals on the use of two ubiquitous analytical techniques—Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for monitoring N-alkylation reactions. We delve into the causality behind experimental choices, offering a self-validating system for robust and reliable reaction tracking.

Introduction: The N-Alkylation Reaction

N-alkylation involves the formation of a new bond between a nitrogen atom (typically of an amine) and a carbon atom of an alkyl group. A common pathway for this transformation is the nucleophilic substitution (SN2) reaction between an amine and an alkyl halide. The amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.

A significant challenge in N-alkylation is the potential for over-alkylation, where the newly formed secondary or tertiary amine, still being nucleophilic, reacts further with the alkyl halide. This can lead to a complex mixture of products. Consequently, careful monitoring is not just beneficial but essential for achieving the desired product selectivity. Other modern methods, such as the "borrowing hydrogen" strategy, utilize alcohols as alkylating agents in the presence of a metal catalyst, offering a more atom-economical and greener alternative. Regardless of the specific methodology, the need for accurate reaction monitoring remains paramount.

A Comparative Overview: TLC vs. LC-MS

Choosing the right analytical tool is the first step towards effective reaction monitoring. Both TLC and LC-MS offer distinct advantages and are often used complementarily.

FeatureThin-Layer Chromatography (TLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase.Separation by liquid chromatography followed by detection based on mass-to-charge ratio.
Speed Very fast (minutes).Slower (minutes to tens of minutes per sample).
Cost Very low.High initial investment and running costs.
Information Provided Qualitative assessment of reaction progress (disappearance of starting material, appearance of product), relative polarity of components.Quantitative data, molecular weight confirmation of products and byproducts, structural information (with MS/MS).
Sensitivity Lower (microgram range).Very high (nanogram to picogram range).
Ease of Use Simple and requires minimal training.More complex, requires specialized training.
Common Issues Streaking, poor separation, co-elution of spots with similar polarity.Matrix effects, ion suppression, need for sample cleanup.

Expert Insight: For routine, rapid checks of reaction progress, especially during initial optimization, TLC is unparalleled in its speed and cost-effectiveness. However, for complex reaction mixtures, confirmation of product identity, and detection of subtle byproducts, the specificity and sensitivity of LC-MS are indispensable.

Protocol for Monitoring by Thin-Layer Chromatography (TLC)

TLC separates compounds based on their differential affinity for the stationary phase (typically silica gel, which is polar) and the mobile phase (an organic solvent or solvent mixture). Polar compounds interact more strongly with the silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).

The Causality of Solvent System Selection

The success of TLC hinges on the choice of the eluent (solvent system). The goal is to achieve good separation between the starting amine, the alkylating agent, and the N-alkylated product. Since the product is generally less polar than the starting primary or secondary amine (due to the replacement of an N-H bond with an N-alkyl group), it will typically have a higher Rf value.

General Guidelines for Solvent Selection:

  • Start Simple: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate) is a common starting point for many organic reactions.

  • Adjust Polarity:

    • If all spots remain at the baseline, the eluent is not polar enough. Increase the proportion of the polar solvent.

    • If all spots run to the top of the plate, the eluent is too polar. Decrease the proportion of the polar solvent.

  • For Amines: Amines can "streak" on silica gel due to their basicity. Adding a small amount of a base, like triethylamine (~1%), to the eluent can often resolve this by neutralizing the acidic silica surface. For very polar amines, solvent

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for N-Ethyl 3-bromo-4-methylbenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Ethyl 3-bromo-4-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately optimize product yield and purity. The information provided herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.

I. Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying rationale to empower you to make informed decisions in your future synthetic endeavors.

Question 1: My overall yield is consistently low. What are the most likely causes and how can I address them?

Answer: Low yields in the synthesis of this compound can stem from several stages of the process. The two primary synthetic routes involve either the bromination of a pre-formed sulfonamide or the sulfonylation of a pre-brominated aniline derivative.[1] Let's break down the potential pitfalls in the more common approach: N-ethylation of 3-bromo-4-methylbenzenesulfonamide.

  • Incomplete Deprotonation of the Sulfonamide: The N-H proton of a sulfonamide is acidic and requires a suitable base for deprotonation to form the nucleophilic sulfonamidate anion.[1] Insufficient base or a base that is not strong enough will result in a low concentration of the active nucleophile, leading to an incomplete reaction.

    • Solution: Ensure you are using at least one equivalent of a strong base. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the yield.[2][3]

  • Side Reactions of the Ethylating Agent: The ethylating agent (e.g., ethyl iodide, ethyl bromide) can undergo elimination reactions (E2) in the presence of a strong, sterically hindered base, reducing the amount available for the desired N-alkylation.

    • Solution: Use a base that is strong enough for deprotonation but minimizes elimination. For instance, K₂CO₃ is often a good compromise. Additionally, controlling the reaction temperature is crucial; lower temperatures generally favor substitution over elimination.

  • Hydrolysis of the Sulfonyl Chloride (if starting from the sulfonyl chloride): If your synthesis involves the initial preparation of 3-bromo-4-methylbenzenesulfonyl chloride, it's critical to work under anhydrous conditions. Sulfonyl chlorides are highly susceptible to hydrolysis, which forms the unreactive sulfonic acid.[3]

    • Solution: Use oven-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

Question 2: I'm observing significant formation of a di-ethylated byproduct, N,N-Diethyl-3-bromo-4-methylbenzenesulfonamide. How can I suppress this side reaction?

Answer: The formation of the di-alkylated product is a common challenge in the N-alkylation of primary sulfonamides.[4] After the initial ethylation, the resulting secondary sulfonamide can be deprotonated again and react with another molecule of the ethylating agent.[4]

Here are several strategies to enhance mono-alkylation selectivity:

  • Stoichiometric Control: Carefully control the stoichiometry of your reactants.

    • Solution: Use a slight excess of the sulfonamide relative to the ethylating agent. A ratio of 1.1:1 (sulfonamide:ethylating agent) is a good starting point. Avoid a large excess of the ethylating agent.

  • Slow Addition of the Ethylating Agent: Maintaining a low instantaneous concentration of the ethylating agent favors the mono-alkylation reaction.[4]

    • Solution: Add the ethylating agent dropwise or via a syringe pump over an extended period to the reaction mixture containing the deprotonated sulfonamide.

  • Choice of Base and Reaction Temperature: The reaction conditions can influence the rate of the second alkylation.

    • Solution: Employ a weaker base or a stoichiometric amount of a strong base. A large excess of a strong base can increase the concentration of the deprotonated secondary sulfonamide, promoting di-alkylation.[4] Lowering the reaction temperature can also improve selectivity by reducing the rate of the second alkylation.[4]

Question 3: The bromination of N-ethyl-4-methylbenzenesulfonamide is giving me a mixture of isomers. How can I improve the regioselectivity for the desired 3-bromo isomer?

Answer: Achieving high regioselectivity in electrophilic aromatic substitution reactions like bromination depends on the directing effects of the substituents already present on the aromatic ring. In N-ethyl-4-methylbenzenesulfonamide, the methyl group (-CH₃) is an ortho-, para-director, while the N-ethylsulfamoyl group (-SO₂NHEt) is a meta-director.[1] The desired 3-bromo product is formed by substitution ortho to the activating methyl group and meta to the deactivating sulfonamide group.[1]

  • Choice of Brominating Agent and Catalyst: The reaction conditions can be tuned to favor the desired isomer.

    • Solution: Using N-bromosuccinimide (NBS) as the brominating agent, often in the presence of a catalytic amount of an acid like p-toluenesulfonic acid (pTsOH), can enhance para-selectivity relative to the activating group, which in this case would be ortho to the methyl group.[5]

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase the kinetic control of the reaction, potentially favoring the formation of one isomer over another.

    • Solution: Perform the bromination at 0°C or even lower temperatures and monitor the reaction progress carefully by TLC or GC-MS to optimize for the desired product.

Question 4: I am struggling with the purification of the final product. What are the best practices for isolating pure this compound?

Answer: Effective purification is critical for obtaining a high-quality final product. The choice of purification method will depend on the nature of the impurities present.

  • Aqueous Workup: A thorough aqueous workup is the first line of defense against many common impurities.

    • Solution: After the reaction is complete, quench the reaction mixture and extract the product into an organic solvent. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove any remaining basic impurities, followed by a wash with a saturated sodium bicarbonate solution to remove any acidic byproducts.[2] Finally, wash with brine to remove residual water before drying the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate.

  • Crystallization: If the product is a solid, recrystallization is often the most effective method for achieving high purity.

    • Solution: Screen various solvent systems to find one in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvent systems for sulfonamides include ethanol/water, ethyl acetate/hexanes, or isopropanol/water.[6]

  • Column Chromatography: For products that are oils or for separating closely related impurities, column chromatography is the preferred method.

    • Solution: A common eluent system for sulfonamides is a mixture of hexanes and ethyl acetate.[2] The optimal ratio will need to be determined by thin-layer chromatography (TLC).

II. Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for the synthesis of this compound?

The synthesis can be approached from two main retrosynthetic pathways:

  • Starting with 4-methylbenzenesulfonamide: This involves the N-ethylation of 4-methylbenzenesulfonamide followed by bromination of the resulting N-ethyl-4-methylbenzenesulfonamide.

  • Starting with 3-bromo-4-methylaniline: This route involves the reaction of 3-bromo-4-methylaniline with ethanesulfonyl chloride.

Q2: What is the role of the base in the N-alkylation step?

The base is crucial for deprotonating the sulfonamide nitrogen, which has an acidic proton. This deprotonation generates a sulfonamidate anion, which is a potent nucleophile that readily attacks the ethylating agent.[1] Without a base, the reaction would not proceed at a practical rate.

Q3: Are there any safety precautions I should be aware of?

Yes, several safety precautions are essential:

  • Sulfonyl chlorides: These are corrosive and moisture-sensitive. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]

  • Brominating agents: Bromine and NBS are toxic and corrosive. Handle them with care in a well-ventilated fume hood.

  • Bases: Strong bases like sodium hydride are flammable and react violently with water. Handle them under an inert atmosphere.

  • Solvents: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Q4: Can I use other ethylating agents besides ethyl iodide or ethyl bromide?

Yes, other ethylating agents can be used. For instance, diethyl sulfate is a less volatile and often more reactive alternative. Trichloroacetimidates can also be used for N-alkylation of sulfonamides.[7][8] The choice of ethylating agent may require optimization of the reaction conditions.

III. Experimental Protocols & Data

Protocol 1: N-Ethylation of 3-bromo-4-methylbenzenesulfonamide
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 3-bromo-4-methylbenzenesulfonamide (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).

  • Cool the mixture to 0°C in an ice bath.

  • Add potassium carbonate (K₂CO₃, 1.5 eq) portion-wise while stirring.

  • To the resulting suspension, add ethyl iodide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate (3 x).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography (hexanes:ethyl acetate gradient) or recrystallization.

Data Presentation

The following table summarizes the effect of different bases on the yield of a model N-alkylation of a sulfonamide. This data illustrates the importance of base selection in optimizing the reaction.

EntryBase (equiv.)SolventTime (h)Yield (%)
1Pyridine (2)DCM1295
2Triethylamine (2)DCM1292
3DIPEA (2)DCM2485

Table adapted from a general sulfonamide synthesis optimization.[2]

IV. Visualizations

Reaction Pathway Diagram

Synthesis_Pathway cluster_step1 Step 1: N-Ethylation cluster_alternative Alternative Step 1: Bromination A 3-bromo-4-methyl- benzenesulfonamide D N-Ethyl 3-bromo-4-methyl- benzenesulfonamide A->D B Ethyl Iodide B->D C Base (e.g., K₂CO₃) C->D E N-ethyl-4-methyl- benzenesulfonamide E->D F Brominating Agent (e.g., NBS) F->D

Caption: Synthetic routes to this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Observed Q1 Check Deprotonation Conditions Start->Q1 S1 Increase Base Strength or Equivalents Q1->S1 Incomplete? Q2 Investigate Side Reactions Q1->Q2 Complete? End Yield Optimized S1->End S2 Control Stoichiometry & Temperature Q2->S2 Present? Q3 Assess Purity of Starting Materials Q2->Q3 Absent? S2->End S3 Purify Starting Materials Q3->S3 Impure? Q3->End Pure? S3->End

Caption: A logical workflow for troubleshooting low reaction yields.

V. References

  • BenchChem. (n.d.). This compound | 850429-65-1. Retrieved from 1

  • BenchChem. (n.d.). Technical Support Center: Optimizing Sulfonamide Synthesis. Retrieved from 2

  • BenchChem. (n.d.). Troubleshooting side reactions in sulfonamide alkylation. Retrieved from 4

  • BenchChem. (n.d.). Optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides. Retrieved from 3

  • Wallach, D. R., & Chisholm, J. D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. The Journal of Organic Chemistry, 81(17), 8035–8042. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from --INVALID-LINK--

  • Request PDF. (n.d.). Facile p-toluenesulfonic acid-promoted para-selective monobromination and chlorination of phenol and analogues. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Sulfonamide purification process. Retrieved from --INVALID-LINK--

References

Technical Support Center: Troubleshooting Low Conversion in N-Alkylation of Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for sulfonamide alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the N-alkylation of sulfonamides. Low conversion is a frequent and frustrating issue, but by systematically evaluating the key reaction parameters, it can often be resolved. This document provides a structured approach to troubleshooting, grounded in mechanistic principles and supported by field-proven insights.

Part 1: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your N-alkylation experiments in a direct question-and-answer format.

Issue 1: Low to No Conversion

Question: My N-alkylation of a sulfonamide with an alkyl halide is showing low or no conversion. What are the primary factors to investigate?

Answer: This is a multifaceted problem, but we can break it down into a logical troubleshooting sequence. The core of the reaction involves the deprotonation of the sulfonamide to form a nucleophilic anion, which then attacks the alkylating agent. Failure can occur at either stage.

Here are the key pillars to investigate:

  • Base Selection & Deprotonation: The pKa of a typical sulfonamide N-H is around 10-11, so a sufficiently strong base is required for complete deprotonation.

    • Insight: Weak bases like triethylamine (TEA) are often insufficient. Carbonate bases (K₂CO₃, Cs₂CO₃) are common choices, with cesium carbonate being particularly effective due to its high solubility in organic solvents.[1] For very stubborn cases, stronger bases like potassium tert-butoxide (KOt-Bu), sodium hydride (NaH), or DBU can be employed. However, be aware that very strong bases can sometimes lead to lower conversions or side reactions.[1]

    • Actionable Step: If using a carbonate base, ensure it is finely powdered and anhydrous. If conversion is still low, consider switching to a stronger base like KOt-Bu or NaH.

  • Solvent Effects: The solvent plays a critical role in solvating the base's counter-ion and influencing the nucleophilicity of the sulfonamide anion.

    • Insight: Polar aprotic solvents like DMF, DMSO, acetonitrile (ACN), and THF are generally preferred for SN2-type alkylations.[2] They solvate the cation (e.g., K⁺, Na⁺), leaving a more "naked" and reactive sulfonamide anion.[2] Protic solvents (e.g., alcohols) should be avoided as they can protonate the sulfonamide anion, quenching its nucleophilicity.

    • Actionable Step: Ensure your solvent is anhydrous. If using THF, consider switching to a more polar solvent like DMF or DMSO, which can accelerate SN2 reactions.

  • Temperature and Reaction Time: Many N-alkylations require thermal energy to overcome the activation barrier.

    • Insight: Room temperature may be insufficient. Reactions are often heated to between 50 °C and reflux temperatures. For instance, thermal alkylations using trichloroacetimidates often require refluxing in toluene.[3][4]

    • Actionable Step: Monitor the reaction by TLC or LC-MS over a time course (e.g., 2, 6, 12, 24 hours) at an elevated temperature (e.g., 80 °C). If the reaction is proceeding but is slow, increasing the temperature or extending the reaction time may be all that is needed. Conversely, prolonged times at high temperatures can cause decomposition.[3]

  • Nature of the Alkylating Agent: The reactivity of the alkylating agent is paramount.

    • Insight: This follows standard SN2 reactivity trends. The leaving group ability is critical: Iodides > Bromides > Chlorides >> Tosylates.[2][3] If you are using an alkyl chloride with poor results, switching to the corresponding bromide or iodide will significantly accelerate the reaction.[3] Steric hindrance at the electrophilic carbon will also dramatically slow the reaction.[1][3] For example, neopentyl halides are notoriously unreactive in SN2 reactions.

    • Actionable Step: Switch to an alkylating agent with a better leaving group (e.g., from R-Cl to R-I). If steric hindrance is suspected, consider alternative synthetic strategies.

Issue 2: My Reaction Stalls or is Incomplete

Question: My reaction starts but seems to stall at ~50% conversion, even with extended time and heat. What's happening?

Answer: This common scenario often points to reagent decomposition, catalyst inhibition, or an equilibrium issue.

  • Decomposition: One of your reagents may not be stable under the reaction conditions. The alkylating agent could be degrading, or the sulfonamide anion might be undergoing an unforeseen side reaction.

    • Actionable Step: Run control experiments. Heat the sulfonamide with the base alone and, in a separate flask, the alkylating agent alone in the solvent. Monitor for decomposition by TLC or LC-MS. If the alkylating agent is unstable, it may need to be added portion-wise over the course of the reaction.[2][4]

  • Catalyst Inhibition (for catalyzed reactions): If you are using a transition-metal-catalyzed method (e.g., "borrowing hydrogen" catalysis), the catalyst may be inhibited.

    • Insight: Certain functional groups, like pyridines or some thiophenes, can coordinate to the metal center and inhibit catalysis.[1]

    • Actionable Step: Review the substrate scope of the specific catalytic method you are using. If your substrate contains a known catalyst poison, you may need to choose an alternative synthetic route.

Issue 3: I'm Seeing Significant Side Products, Especially Dialkylation.

Question: My primary sulfonamide is forming a significant amount of the N,N-dialkylated product. How can I improve mono-alkylation selectivity?

Answer: This is a classic selectivity challenge. After the first alkylation, the resulting secondary sulfonamide can be deprotonated again and react a second time.

Here are strategies to favor mono-alkylation:

  • Control Stoichiometry: This is the most straightforward approach. Use a stoichiometric amount or only a slight excess (1.05-1.2 equivalents) of the alkylating agent. A large excess will drive the reaction toward dialkylation.[2][3]

  • Slow Addition: Adding the alkylating agent slowly via syringe pump to the deprotonated sulfonamide maintains a low instantaneous concentration of the electrophile, favoring reaction with the more abundant primary sulfonamide anion.[2][3] One study noted that portion-wise addition increased the yield of a mono-alkylated product from 74% to 86%.[2]

  • Leverage Steric Hindrance: If your synthetic plan allows, using a bulkier alkylating agent can sterically disfavor the second alkylation step.[2]

  • Alternative Methods: For challenging cases, consider the Fukuyama-Mitsunobu reaction. This method is well-known for the mono-alkylation of specific sulfonamides (like 2-nitrobenzenesulfonamides), and the activating sulfonyl group can be removed later in the synthesis.[5]

Part 2: Alternative Methodologies & Protocols

When standard alkyl halide chemistry fails, consider these powerful alternative methods.

Alternative 1: The Mitsunobu Reaction

The Mitsunobu reaction allows for the N-alkylation of sulfonamides using an alcohol as the alkylating agent. It is prized for its mild conditions and stereospecificity (inversion of configuration at the alcohol's chiral center).[5][6]

  • Mechanism Insight: The reaction involves an alcohol, a pronucleophile (the sulfonamide), a phosphine (typically PPh₃), and an azodicarboxylate (like DEAD or DIAD). It proceeds through a redox pathway where the alcohol is activated for substitution.[5]

  • When to Use It: Excellent for high-value substrates, when using secondary alcohols where SN1/E1 side reactions are a concern, or when you need to invert a stereocenter.

  • Limitations: The primary drawback is the stoichiometry, which generates triphenylphosphine oxide and a hydrazine derivative as byproducts that must be removed via chromatography.[5]

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or N₂), add the sulfonamide (1.0 eq.), the alcohol (1.1 eq.), and triphenylphosphine (PPh₃, 1.2 eq.).

  • Dissolve the components in a suitable anhydrous solvent (THF or DCM are common choices).[5]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly, add the azodicarboxylate (e.g., DIAD, 1.2 eq.) dropwise via syringe. The reaction is often exothermic and may develop a characteristic orange or red color.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture and purify by column chromatography to separate the product from the phosphine oxide and hydrazine byproducts.

Alternative 2: "Borrowing Hydrogen" Catalysis

This modern, atom-economical method also uses alcohols as alkylating agents but employs a transition-metal catalyst (e.g., based on Manganese or Iridium) to mediate the reaction.[1][7][8][9]

  • Mechanism Insight: The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. This aldehyde then condenses with the sulfonamide to form an N-sulfonylimine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen. The only byproduct is water.[8][9]

  • When to Use It: Ideal for green chemistry initiatives, large-scale synthesis, and when using primary benzylic or aliphatic alcohols.[1][9]

  • Limitations: Requires higher temperatures (typically >100 °C) and is sensitive to catalyst poisons. Secondary alcohols are often unreactive.[1][9]

  • In a glovebox or under an inert atmosphere, add the sulfonamide (1.0 eq.), alcohol (1.0-1.2 eq.), Mn(I) PNP pincer precatalyst (e.g., 3-5 mol%), and catalytic base (e.g., K₂CO₃, 10 mol%) to a dry reaction vessel.[1]

  • Add anhydrous xylenes as the solvent.[1]

  • Seal the vessel and heat to 150 °C for 24 hours.[1]

  • Cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and base.

  • Concentrate the filtrate and purify the residue by column chromatography.

Part 3: Data & Visualization

Table 1: Troubleshooting Summary for Low Conversion
Parameter Common Issue Recommended Action Rationale
Base Base too weak (e.g., TEA)Switch to K₂CO₃, Cs₂CO₃, or a stronger base like NaH or KOt-Bu.[1]Sulfonamide N-H (pKa ~10-11) requires a sufficiently strong base for complete deprotonation.
Solvent Using protic or non-polar solventUse an anhydrous polar aprotic solvent (DMF, DMSO, ACN).[2]Polar aprotic solvents solvate the base's counter-ion, increasing anion nucleophilicity.
Temperature Reaction temp too lowIncrease temperature to 50-100 °C or reflux.[3][4]Provides activation energy for the SN2 reaction.
Alkylating Agent Poor leaving group (e.g., R-Cl)Switch to R-Br or R-I.[2][3]Reactivity order for leaving groups is I > Br > Cl.
Alkylating Agent Steric hindranceUse a less hindered electrophile or consider alternative methods like Mitsunobu.[1][3]SN2 reactions are highly sensitive to steric bulk at the reaction center.

Diagrams

G start Low Conversion Observed check_base Is the base strong enough? (e.g., K2CO3, NaH) start->check_base check_solvent Is the solvent polar aprotic? (e.g., DMF, DMSO) check_base->check_solvent Yes consider_alt Consider Alternative Methods (Mitsunobu, Borrowing H2) check_base->consider_alt No, switch base check_temp Is the reaction heated? (e.g., 80-100 °C) check_solvent->check_temp Yes check_solvent->consider_alt No, switch solvent check_lg Is the leaving group reactive? (I > Br > Cl) check_temp->check_lg Yes check_temp->consider_alt No, increase temp check_sterics Is steric hindrance an issue? check_lg->check_sterics Yes check_lg->consider_alt No, switch LG check_sterics->consider_alt Yes success Reaction Optimized check_sterics->success No consider_alt->success

Caption: A decision tree for troubleshooting low conversion.

G R-SO2-NH-R' R-SO₂-NH-R' Base + Base Anion [R-SO₂-N⁻-R'] HBase + H-Base⁺ Anion2 [R-SO₂-N⁻-R'] Anion->Anion2 AlkylHalide + R''-X Product R-SO₂-N(R')-R'' Halide + X⁻

Caption: The two-step process of deprotonation and SN2 attack.

References

Technical Support Center: Managing Temperature Control for Selective Mono-N-Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for selective mono-N-alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature management in achieving high selectivity and yield. Precise temperature control is not merely about heating or cooling; it is the primary tool for directing reaction pathways, managing rates, and suppressing unwanted side reactions. Failing to control temperature is one of the most common reasons for a failed reaction.[1] This document provides in-depth troubleshooting guides and FAQs to address specific issues encountered during your experiments.

The Critical Role of Temperature in N-Alkylation Selectivity

Temperature is the most powerful variable in controlling the outcome of an N-alkylation reaction. It directly influences reaction kinetics, where a general rule of thumb states that the reaction rate approximately doubles for every 10°C increase.[1] However, its most crucial role is in dictating selectivity between mono- and di-N-alkylation. The mono-alkylated product is often more nucleophilic than the starting amine, making it more reactive towards further alkylation.[2] This inherent reactivity difference sets up a competition that can only be managed effectively through precise thermal control.

Troubleshooting Guide: Common Temperature-Related Issues

This section addresses specific problems in a question-and-answer format, providing both the underlying cause and actionable, temperature-focused solutions.

Q1: My reaction shows low yield or fails to proceed to completion. How can I use temperature to improve this?

A1: Low conversion is a frequent challenge and is often directly linked to insufficient activation energy.

  • Possible Cause 1: Insufficient Reaction Temperature. Many N-alkylation reactions are sluggish at room temperature and require heating to proceed at a practical rate.[2][3]

    • Solution: Gradually increase the reaction temperature in increments (e.g., 10-20°C) while carefully monitoring the reaction progress via TLC or LC-MS. Be cautious, as excessively high temperatures can lead to the decomposition of starting materials, reagents, or even the solvent (e.g., DMF).[2][3] Finding the optimal thermal window is key.

  • Possible Cause 2: Localized Hot Spots. Inadequate mixing can lead to temperature gradients within the reaction vessel, where some parts of the mixture are not reaching the target temperature.

    • Solution: Ensure vigorous and consistent stirring throughout the reaction.[4] For viscous mixtures, switch from a magnetic stirrer to an overhead mechanical stirrer. This ensures uniform heat distribution and prevents localized areas of low reactivity.

  • Possible Cause 3: Exothermic Reaction Profile. Highly exothermic reactions can generate significant heat, but if the initial temperature is too low, the reaction may not initiate at all.

    • Solution: While maintaining overall cooling to prevent a runaway reaction, consider a controlled, localized "hot spot" initiation. This can sometimes be achieved by briefly removing the cooling bath to allow the internal temperature to rise slightly and initiate the reaction, then immediately re-immersing it once the reaction begins. Always perform this on a small scale first and have robust cooling capacity on standby.[4]

Q2: I'm struggling with over-alkylation, obtaining significant amounts of the di-alkylated product. How can I improve mono-selectivity?

A2: This is the classic challenge in mono-N-alkylation, driven by the increased nucleophilicity of the mono-alkylated product. Temperature is your primary tool for controlling this.

  • Possible Cause: Reaction is Under Thermodynamic Control. At higher temperatures, the reaction can become reversible, favoring the most thermodynamically stable products, which may include the di-alkylated species.[5][6] The goal is to operate under kinetic control.

    • Solution 1: Lower the Reaction Temperature. Reducing the temperature slows down all reaction rates, but it disproportionately affects the second alkylation step, which often has a higher activation energy.[2] This enhances the kinetic preference for the mono-alkylated product.[5] Experiment with running the reaction at room temperature or even sub-ambient temperatures (e.g., 0°C) if the rate is acceptable.[2]

    • Solution 2: Control Reagent Addition at Low Temperature. A powerful strategy is to cool the amine solution (e.g., to 0°C or lower) and add the alkylating agent slowly and dropwise.[4][7] This keeps the instantaneous concentration of the alkylating agent low, favoring a reaction with the more abundant starting amine over the newly formed mono-alkylated product.[7]

The following workflow illustrates the decision-making process for tackling selectivity issues.

G start Problem: Over-alkylation (Di-alkylation Product) q1 Is the reaction run at elevated temperature? start->q1 sol1 Lower Reaction Temperature (e.g., RT or 0°C) to favor kinetic control. q1->sol1 Yes q2 Is the alkylating agent added all at once? q1->q2 No end Improved Mono-selectivity sol1->end sol2 Add Alkylating Agent Slowly (dropwise) to a cooled solution of the amine. q2->sol2 Yes q3 Is stoichiometry 1:1? q2->q3 No sol2->end sol3 Use a Large Excess of the Starting Amine (e.g., 3-5 eq.). q3->sol3 Yes q3->end No, consider alternative methods (e.g. Reductive Amination) sol3->end

Caption: Troubleshooting workflow for over-alkylation.

Q3: My reaction is producing O-alkylation or other unexpected side products. Can temperature help?

A3: The formation of regioisomers (like O- vs. N-alkylation) or other byproducts is highly dependent on reaction conditions, with temperature playing a key role.

  • Possible Cause: Competing Reaction Pathways. For substrates with multiple nucleophilic sites (ambident nucleophiles), different pathways can be activated at different temperatures.[3][8]

    • Solution: Systematically screen a range of temperatures. Lowering the temperature can often suppress undesired side reactions which may have a higher activation energy barrier.[9] Conversely, sometimes a higher temperature is needed to favor the desired transformation over a lower-energy, but undesired, pathway.

  • Possible Cause: Decomposition. At elevated temperatures, starting materials, products, or solvents can decompose, leading to a complex mixture.[7]

    • Solution: Run the reaction at the lowest possible temperature that provides a reasonable conversion rate. Monitor the reaction closely for the appearance of new, unidentified spots on TLC. If decomposition is suspected, immediately lower the temperature.

Frequently Asked Questions (FAQs)

Q4: What is the difference between kinetic and thermodynamic control, and how does it apply to selective mono-N-alkylation?

A4: This concept is central to controlling selectivity.

  • Kinetic Control: This regime dominates at lower temperatures where reactions are essentially irreversible.[6] The major product is the one that forms the fastest (i.e., the one with the lowest activation energy, Eₐ).[5][10] In many N-alkylations, the initial mono-alkylation is the kinetically favored path.

  • Thermodynamic Control: This occurs at higher temperatures where the reaction pathways become reversible.[5][6] Given enough energy and time, the system will equilibrate to favor the most stable product, which is not necessarily the one that forms fastest.[6][10] If the di-alkylated product is more stable, prolonged heating can lead to its formation, even if mono-alkylation is faster.

The Strategy: To achieve selective mono-N-alkylation, you must operate under kinetic control . This means using the lowest temperature that allows the reaction to proceed efficiently, preventing the system from having enough energy to reverse the initial alkylation and proceed to the more stable, over-alkylated product.[6]

G cluster_0 Reaction Coordinate Diagram Reactants Reactants TS_Kinetic Reactants->TS_Kinetic Low Eₐ (Forms Faster) TS_Thermo Reactants->TS_Thermo High Eₐ (Forms Slower) Kinetic_Product Kinetic Product (Mono-alkylated) TS_Kinetic->Kinetic_Product Thermo_Product Thermodynamic Product (Di-alkylated) TS_Thermo->Thermo_Product E_axis_end E_axis_start E_axis_start E_axis_start->E_axis_end

Caption: Kinetic vs. Thermodynamic reaction pathways.

Q5: What are the best practices for accurately monitoring and controlling reaction temperature?

A5: Accurate temperature management requires proper equipment and technique.

  • Internal vs. External Monitoring: Always measure the internal reaction temperature with a thermocouple or thermometer probe immersed in the reaction mixture.[4] The temperature of the heating or cooling bath does not always reflect the true temperature of the reaction, especially during exothermic or endothermic events.

  • Heating Methods:

    • Oil/Sand Baths: For temperatures above 100°C, silicone oil or sand baths provide uniform heating and are safer than heating mantles alone.[11]

    • Heating Mantles: Best used with a sand bath for even heat distribution, controlled by a Variac or temperature controller.[11]

  • Cooling Methods:

    • Recirculating Chillers: These offer the most precise and automated control for sub-ambient temperatures.[1]

    • Cooling Baths: A simple and effective method for fixed temperatures. Ensure the bath is large enough to act as a sufficient heat sink.[1]

Cooling Bath CompositionAchievable Temperature (°C)
Ice / Water0
Ice / NaCl-15 to -5
Dry Ice / Acetonitrile-40
Dry Ice / Acetone or Isopropanol-78
Liquid N₂ / Dichloromethane-92
Table based on data from University of Rochester.[11]
Q6: How does my choice of solvent affect temperature control?

A6: The solvent is a critical component of thermal management.

  • Boiling Point: For reactions run at reflux, the solvent's boiling point dictates the maximum reaction temperature.[11] To reach higher temperatures, you must select a higher-boiling solvent (e.g., switching from acetonitrile to toluene).

  • Solubility and Reaction Rate: The solvent's polarity and ability to solubilize reactants can dramatically affect the reaction rate.[12][13] A solvent that promotes a faster reaction may allow you to achieve full conversion at a lower temperature, which can improve selectivity. Polar aprotic solvents like DMF and DMSO are common but be aware of their decomposition temperatures.[3][14]

  • Heat Transfer: Solvents have different heat capacities and thermal conductivities. While often a minor factor at lab scale, it can influence how quickly a reaction responds to changes in external heating or cooling.

Experimental Protocols

Protocol 1: General Procedure for Temperature-Controlled Mono-N-Alkylation

This protocol provides a general framework. Optimal temperature, base, and solvent must be determined for specific substrates.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the primary amine (1.0 eq) and anhydrous solvent (e.g., acetonitrile).

  • Base Addition: Add the appropriate base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Temperature Equilibration: Bring the stirred mixture to the desired reaction temperature (e.g., cool to 0°C in an ice bath or heat to 60°C in an oil bath). Allow the system to equilibrate for 10-15 minutes.

  • Controlled Addition: Add the alkylating agent (1.0-1.1 eq) dropwise via a syringe pump over 30-60 minutes, ensuring the internal temperature does not deviate significantly from the setpoint.

  • Reaction Monitoring: Maintain the reaction at the set temperature and monitor its progress by TLC or LC-MS until the starting amine is consumed.

  • Workup: Once complete, cool the mixture to room temperature. Filter off any inorganic salts. Quench the reaction with water and extract the product with a suitable organic solvent.

  • Purification: Wash the combined organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[3]

Protocol 2: Reductive Amination for Highly Selective Mono-N-Alkylation

This alternative method avoids over-alkylation by separating the C-N bond formation from the alkylation step and is often superior for achieving mono-selectivity.[2][3]

  • Imine Formation: In a flask, dissolve the amine (1.0 eq) and the corresponding aldehyde or ketone (1.0-1.1 eq) in a suitable solvent (e.g., methanol or dichloromethane). Stir at room temperature for 1-2 hours.

  • Reduction: Cool the mixture to 0°C. Add a reducing agent (e.g., sodium borohydride, NaBH₄) portion-wise, monitoring for gas evolution.

  • Reaction: Allow the reaction to warm to room temperature and stir until the imine intermediate is fully consumed (monitor by TLC/LC-MS).

  • Workup & Purification: Quench the reaction carefully with water. Extract the product, dry the organic phase, and purify as described in Protocol 1.

References

Choice of base to minimize side products in sulfonamide alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Optimizing Base Selection to Minimize Side Products in Sulfonamide Alkylation

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My primary sulfonamide alkylation is producing significant amounts of N,N-dialkylated product. What is the primary cause and how can I prevent this?

Answer:

N,N-dialkylation is a frequent side reaction when the mono-N-alkylated sulfonamide product, which is also acidic, is deprotonated and reacts with a second equivalent of the alkylating agent. The propensity for this side reaction is governed by a combination of steric factors, reaction stoichiometry, and the concentration of the deprotonated species.

Causality and Strategic Solutions:

  • Steric Hindrance: This is the most powerful tool to prevent dialkylation. The second alkylation is often slower than the first due to increased steric bulk around the nitrogen atom. You can exploit this kinetically.

    • Alkylating Agent: Using a bulkier alkylating agent (e.g., benzyl bromide vs. methyl iodide) significantly disfavors the second addition.[1]

    • Sulfonamide Substrate: If the sulfonamide already possesses a sterically demanding group, dialkylation is less likely.[1][2]

  • Stoichiometry and Reagent Addition:

    • Alkylating Agent: Use a minimal excess of the alkylating agent, typically in the range of 1.05–1.1 equivalents.[1]

    • Method of Addition: A slow, portion-wise, or syringe-pump addition of the alkylating agent to the mixture of the sulfonamide and base is highly recommended. This strategy keeps the instantaneous concentration of the electrophile low, favoring reaction with the more abundant primary sulfonamide anion over the secondary one. One study reported an increase in mono-alkylation yield from 74% to 86% simply by adding the alkylating agent portion-wise.[1][2]

  • Base Selection and Stoichiometry:

    • Excess Base: Using a large excess of a strong base can increase the concentration of the deprotonated secondary sulfonamide, thereby promoting dialkylation. Use a stoichiometric amount of base where possible.[1]

    • Weaker Bases: In some cases, a weaker base like potassium carbonate (K₂CO₃) can be sufficient to deprotonate the more acidic primary sulfonamide (pKa ~10) without extensively deprotonating the less acidic secondary sulfonamide product (pKa ~11-13), thus providing better selectivity.[3]

The following diagram illustrates the competing reaction pathways.

G cluster_0 Reaction Pathways Primary Sulfonamide Primary Sulfonamide Sulfonamide Anion Sulfonamide Anion Primary Sulfonamide->Sulfonamide Anion + Base - H+ Mono-N-Alkyl Product Mono-N-Alkyl Product Sulfonamide Anion->Mono-N-Alkyl Product + R-X (fast) Dialkylated Anion Dialkylated Anion Mono-N-Alkyl Product->Dialkylated Anion + Base - H+ N,N-Dialkyl Product Side Product Dialkylated Anion->N,N-Dialkyl Product + R-X (slower, undesired)

Caption: Competing pathways in sulfonamide alkylation.

FAQ 2: I am observing a significant byproduct that I suspect is the O-alkylated sulfonate ester. How can I confirm this and, more importantly, favor N-alkylation?

Answer:

This is a classic problem of regioselectivity involving an ambident nucleophile. The deprotonated sulfonamide anion has nucleophilic character on both the nitrogen and the oxygen atoms. The outcome of the reaction is largely dictated by Hard and Soft Acid-Base (HSAB) theory.

Mechanistic Insight (HSAB Theory):

  • The nitrogen atom is a "soft" nucleophilic center.

  • The oxygen atoms are "hard" nucleophilic centers.

  • The reaction will be favored between soft-soft and hard-hard pairings of nucleophile and electrophile.[1]

Troubleshooting and Optimization Strategies:

  • Choice of Alkylating Agent (The Electrophile):

    • Soft Electrophiles: To favor N-alkylation, use a "soft" alkylating agent. Alkyl iodides are softer than bromides, which are softer than chlorides. Therefore, switching your alkylating agent from R-Cl or R-OTs to R-I should increase the yield of the N-alkylated product.[1]

    • Hard Electrophiles: Conversely, "hard" electrophiles with "hard" leaving groups, such as dialkyl sulfates (e.g., dimethyl sulfate) or triflates, are much more prone to O-alkylation.[1]

  • Solvent Effects:

    • Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetonitrile are generally preferred. They effectively solvate the counter-ion of the base (e.g., K⁺, Na⁺), leaving a more "naked" and reactive sulfonamide anion. In this state, the reaction tends to be under kinetic control, favoring attack at the more nucleophilic nitrogen atom.[1]

    • Polar Protic Solvents: Solvents like ethanol or water can form hydrogen bonds with the oxygen atoms of the sulfonamide anion, shielding them and thus favoring N-alkylation. However, they can also participate in competing SN1/SN2 reactions with the alkylating agent, reducing overall yield.

  • Counter-ion Effect: The nature of the cation can influence the N/O ratio. Larger, "softer" cations like Cesium (Cs⁺) from Cs₂CO₃ often favor N-alkylation by coordinating less tightly with the oxygen atoms compared to smaller, "harder" cations like Li⁺.

G cluster_1 N- vs. O-Alkylation Selectivity cluster_N N-Alkylation (Soft-Soft) cluster_O O-Alkylation (Hard-Hard) Sulfonamide Anion Ambident Nucleophile N-Product Desired Product Sulfonamide Anion->N-Product N-attack (favored) O-Product Side Product Sulfonamide Anion->O-Product O-attack (disfavored) Soft_Electrophile Soft Electrophile (e.g., R-I) Soft_Electrophile->N-Product Hard_Electrophile Hard Electrophile (e.g., R-OTf) Hard_Electrophile->O-Product G Start Start: Choose a Base Q1 Is the sulfonamide a simple primary (pKa ~10)? Start->Q1 Base_Weak Try K₂CO₃ or Cs₂CO₃ in DMF or ACN. Q1->Base_Weak Yes Q2 Are there base-sensitive functional groups? Q1->Q2 No Q3 Is the reaction sluggish or incomplete? Base_Weak->Q3 Q2->Base_Weak Yes Base_Strong Use a strong, hindered base: NaH, KH, or t-BuOK. Q2->Base_Strong No Base_Strong->Q3 Alt_Method Consider alternative methods: Mitsunobu or Borrowing Hydrogen. Q3->Alt_Method Yes

References

Overcoming sluggish reaction rates in N-Ethyl 3-bromo-4-methylbenzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Synthesis of N-Ethyl 3-bromo-4-methylbenzenesulfonamide

Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development professionals who may be encountering challenges, particularly sluggish or incomplete reactions, during this critical sulfonamide formation. As your partner in scientific advancement, we have compiled field-proven insights and data-driven troubleshooting strategies to help you optimize your synthesis, improve yields, and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation for understanding and troubleshooting this synthesis.

Q1: What is the fundamental reaction mechanism for the synthesis of this compound?

The synthesis is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of ethylamine acts as a nucleophile, attacking the electrophilic sulfur atom of 3-bromo-4-methylbenzenesulfonyl chloride.[1][2] This is typically a two-step addition-elimination process. A base, such as pyridine or triethylamine, is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.[1]

Q2: My reaction is very slow or has stalled completely. What are the most likely root causes?

Sluggish reaction rates in this synthesis typically stem from one or more of the following factors:

  • Poor Reagent Quality: The primary culprit is often the sulfonyl chloride starting material, which can hydrolyze to the unreactive sulfonic acid upon exposure to moisture.[3]

  • Suboptimal Base Selection: The choice and stoichiometry of the base are critical. An inappropriate base may not be strong enough to effectively scavenge the generated HCl, leading to protonation of the ethylamine nucleophile and stalling the reaction.

  • Incorrect Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction kinetics. Protic solvents, for instance, can form hydrogen bonds with the amine nucleophile, effectively "caging" it and reducing its nucleophilicity, which slows down the reaction.[4]

  • Insufficient Temperature: Like most chemical reactions, this sulfonamide formation is temperature-dependent. Insufficient thermal energy can lead to a reaction rate that is impractically slow.

Q3: How does my choice of base impact the reaction rate and workup?

The base is more than just an acid scavenger; its properties can significantly influence the reaction environment.

  • Organic Amine Bases (e.g., Triethylamine, Pyridine): These are commonly used because they are soluble in typical organic solvents, creating a homogeneous reaction mixture.[3] However, they can be difficult to remove during workup. An acidic wash (e.g., 1M HCl) is required to protonate and extract them into the aqueous layer.[3]

  • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are strong bases that are highly effective. Their use often necessitates a biphasic solvent system or the addition of a phase-transfer catalyst to facilitate the reaction.[5][6] The primary advantage is their straightforward removal by simple filtration or aqueous extraction during workup.

Q4: Is it possible to use a catalyst to accelerate a stalled reaction?

Yes, particularly when using an inorganic base in a biphasic system. A Phase-Transfer Catalyst (PTC) , such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can dramatically accelerate the reaction. The PTC works by transporting the deprotonated sulfonamide anion from the aqueous or solid phase into the organic phase, where it can readily react with the electrophile.[7][8][9] This technique allows for the use of powerful, yet inexpensive, inorganic bases and can often be performed at lower temperatures.[9]

In-Depth Troubleshooting Guide

This guide provides a systematic, problem-oriented approach to resolving specific experimental issues.

Problem: Reaction Has Stalled or Shows Low Conversion

You've run the reaction for the prescribed time, but TLC or LCMS analysis shows a significant amount of unreacted 3-bromo-4-methylbenzenesulfonyl chloride.

graph TD { A[Start: Reaction Stalled] --> B{Initial Checks}; B --> C{Reagent Purity Verified?}; C -- No --> D[Action: Verify purity of ethylamine and sulfonyl chloride. Use fresh reagents.]; C -- Yes --> E{Correct Stoichiometry?}; E -- No --> F[Action: Ensure ≥2 eq. of ethylamine or 1 eq. amine + 1.1 eq. base are used.]; E -- Yes --> G{Adequate Temperature?}; G -- No --> H[Action: Increase temperature incrementally to reflux. Monitor for degradation.]; G -- Yes --> I{Advanced Troubleshooting}; I --> J[Optimize Base/Solvent System]; I --> K[Consider Catalysis];

}

Troubleshooting decision tree for a stalled reaction.
  • Causality: 3-bromo-4-methylbenzenesulfonyl chloride is highly susceptible to hydrolysis by atmospheric moisture, forming the corresponding sulfonic acid, which is unreactive towards amination. Ethylamine is volatile and its concentration in aqueous solutions can decrease over time.

  • Protocol:

    • Sulfonyl Chloride Check: Use freshly opened or recently purchased sulfonyl chloride. If hydrolysis is suspected, the material can be dissolved in a dry, inert solvent like dichloromethane and washed carefully with ice-cold water to remove the sulfonic acid, followed by drying over Na₂SO₄ or MgSO₄.

    • Amine Stoichiometry: The reaction produces one equivalent of HCl. Therefore, a minimum of two equivalents of ethylamine must be used: one to act as the nucleophile and one to act as the base. Alternatively, use one equivalent of ethylamine with at least 1.1 equivalents of a non-nucleophilic base like triethylamine.[3]

  • Causality: The reaction rate is highly dependent on the interplay between the base and solvent. A weak base may not neutralize HCl effectively, while an unsuitable solvent can hinder the nucleophile's access to the electrophile.[10] Polar aprotic solvents like acetonitrile or THF are often superior to protic solvents for this S_N2-type reaction.[4]

  • Data-Driven Recommendations:

EntryBase (equiv.)SolventTemperature (°C)Analysis
1Pyridine (2)DCM25-40Standard: Homogeneous, effective. Workup requires acidic wash.[3]
2Triethylamine (1.5)Acetonitrile25-82Faster Rate: Acetonitrile's polarity can accelerate the reaction. Higher temps possible.
3K₂CO₃ (2)Toluene/H₂O80-110Biphasic: Requires vigorous stirring or PTC. Easy workup.[5]
4DIPEA (1.5)DCM25-40Sterically Hindered: Good for sensitive substrates, but can be slower.[3]
  • Causality: When using a solid inorganic base (like K₂CO₃) and a water-immiscible organic solvent (like toluene), the reaction is limited to the interface between the phases. A PTC overcomes this limitation, dramatically increasing the reaction rate.[8][9]

  • Experimental Protocol: PTC-Mediated Synthesis

    • To a round-bottom flask, add 3-bromo-4-methylbenzenesulfonyl chloride (1.0 equiv.), toluene (5 mL per mmol of sulfonyl chloride), and potassium carbonate (K₂CO₃, 2.0 equiv.).

    • Add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB, 0.05-0.10 equiv.).

    • Add ethylamine (1.1 equiv.).

    • Heat the mixture to 70-90 °C with vigorous stirring for 4-12 hours.

    • Monitor the reaction by TLC or LCMS.

    • Upon completion, cool the reaction, add water, and separate the organic layer. The workup is simplified as the base and catalyst are easily removed with aqueous washes.

Core Reaction Mechanism and Energy Profile

The reaction proceeds via a nucleophilic attack on the sulfonyl chloride, forming a transient, high-energy tetrahedral intermediate. The subsequent collapse of this intermediate and elimination of the chloride leaving group is rapid. The choice of base and solvent directly impacts the activation energy of the initial nucleophilic attack.

graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica"]; edge [fontname="Helvetica", color="#5F6368"];

}

Simplified workflow of the sulfonamide formation mechanism.

By systematically addressing these common points of failure—reagent quality, stoichiometry, reaction parameters, and catalytic options—researchers can effectively troubleshoot and optimize the synthesis of this compound, transforming a sluggish reaction into an efficient and reliable chemical transformation.

References

Technical Support Center: Scaling Up the Synthesis of N-Ethyl 3-bromo-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Ethyl 3-bromo-4-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the multi-step synthesis and scale-up of this important intermediate.

I. Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the bromination of 4-methylbenzenesulfonyl chloride (tosyl chloride) to yield 3-bromo-4-methylbenzenesulfonyl chloride. The subsequent step is the reaction of this intermediate with ethylamine to produce the final product.[1] Careful control of reaction conditions is crucial in both steps to ensure high yield and purity, especially during scale-up.

Synthesis_Pathway 4-Methylbenzenesulfonyl\nChloride 4-Methylbenzenesulfonyl Chloride 3-Bromo-4-methylbenzenesulfonyl\nChloride 3-Bromo-4-methylbenzenesulfonyl Chloride 4-Methylbenzenesulfonyl\nChloride->3-Bromo-4-methylbenzenesulfonyl\nChloride Bromination This compound This compound 3-Bromo-4-methylbenzenesulfonyl\nChloride->this compound Amination with Ethylamine

Caption: Overall synthetic route for this compound.

II. Step 1: Bromination of 4-Methylbenzenesulfonyl Chloride

This electrophilic aromatic substitution reaction introduces a bromine atom at the position ortho to the methyl group and meta to the sulfonyl chloride group.

Experimental Protocol: Gram Scale
  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for evolving HBr.

  • Reagents: Charge the flask with 4-methylbenzenesulfonyl chloride.

  • Reaction: Slowly add bromine to the flask at room temperature with vigorous stirring. The reaction is typically exothermic.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, the reaction mixture is carefully poured onto ice water to precipitate the product. The solid is then filtered, washed with cold water, and dried.

Troubleshooting Guide: Step 1
Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.Ensure sufficient reaction time and monitor by TLC/HPLC. Consider a slight excess of bromine.
Product loss during workup.Use ice-cold water for washing to minimize solubility losses.
Formation of Di-substituted Byproduct Excess bromine or prolonged reaction time.Carefully control the stoichiometry of bromine. Monitor the reaction closely and stop it once the starting material is consumed.
Dark-colored Product Presence of unreacted bromine.Wash the crude product thoroughly with a dilute solution of sodium thiosulfate to remove excess bromine.[2]
FAQs: Step 1
  • Q: What is the role of the iron catalyst that is sometimes mentioned in bromination reactions?

    • A: Iron acts as a Lewis acid catalyst, polarizing the Br-Br bond and making bromine a more potent electrophile. While not always necessary for activated rings, it can increase the reaction rate.

  • Q: Can I use a different brominating agent?

    • A: N-Bromosuccinimide (NBS) can be an alternative, often used with a catalyst in an appropriate solvent.[2] However, for scaling up, bromine is often more cost-effective.

III. Step 2: Amination of 3-Bromo-4-methylbenzenesulfonyl Chloride

This nucleophilic substitution reaction involves the attack of ethylamine on the sulfonyl chloride, leading to the formation of the sulfonamide bond.

Experimental Protocol: Gram Scale
  • Reaction Setup: In a fume hood, dissolve 3-bromo-4-methylbenzenesulfonyl chloride in a suitable anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[3]

  • Reagents: Cool the solution in an ice bath. In a separate flask, prepare a solution of ethylamine and a non-nucleophilic base, such as triethylamine or pyridine, in the same solvent.[3][4]

  • Reaction: Slowly add the ethylamine solution to the sulfonyl chloride solution. An excess of ethylamine is often used to drive the reaction to completion and to neutralize the HCl byproduct.[5]

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting sulfonyl chloride is consumed.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.[3]

Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dissolve Sulfonyl Chloride Dissolve Sulfonyl Chloride Slow Addition at 0°C Slow Addition at 0°C Dissolve Sulfonyl Chloride->Slow Addition at 0°C Prepare Amine/Base Solution Prepare Amine/Base Solution Prepare Amine/Base Solution->Slow Addition at 0°C Stir and Monitor (TLC/HPLC) Stir and Monitor (TLC/HPLC) Slow Addition at 0°C->Stir and Monitor (TLC/HPLC) Quench with Water Quench with Water Stir and Monitor (TLC/HPLC)->Quench with Water Organic Layer Separation & Wash Organic Layer Separation & Wash Quench with Water->Organic Layer Separation & Wash Drying and Concentration Drying and Concentration Organic Layer Separation & Wash->Drying and Concentration Recrystallization Recrystallization Drying and Concentration->Recrystallization

Caption: Step-by-step workflow for the amination reaction.

Troubleshooting Guide: Step 2
Issue Potential Cause(s) Recommended Solution(s)
Low Yield Hydrolysis of the sulfonyl chloride.[3]Ensure all glassware is dry and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.[3]
Incomplete reaction.Use a slight excess of ethylamine. Ensure adequate reaction time and temperature control.
Formation of a di-sulfonated byproduct (with primary amines).[3]Use a sufficient excess of the amine to favor the mono-sulfonated product.
Product is an oil or difficult to crystallize Presence of impurities.Ensure thorough washing during workup to remove unreacted starting materials and byproducts. Try different recrystallization solvents or solvent mixtures.[3]
Reaction is sluggish Insufficiently activated sulfonyl chloride or low nucleophilicity of the amine.While not an issue with ethylamine, for less reactive amines, a more polar solvent or slightly elevated temperature might be necessary.
FAQs: Step 2
  • Q: Why is a base like triethylamine or pyridine used?

    • A: The reaction of the sulfonyl chloride with ethylamine produces hydrochloric acid (HCl). The added base neutralizes the HCl, preventing it from protonating the ethylamine, which would render it non-nucleophilic.[3]

  • Q: Can I use an aqueous solution of ethylamine?

    • A: It is not recommended. The presence of water can lead to the hydrolysis of the reactive sulfonyl chloride to the corresponding sulfonic acid, which will not react with the amine, thus lowering the yield.[3]

  • Q: How do I choose the right recrystallization solvent?

    • A: The ideal solvent should dissolve the product well at elevated temperatures but poorly at room temperature, while impurities should remain soluble at all temperatures.[3] Common choices for sulfonamides include ethanol, isopropanol, or mixtures with water.[3]

IV. Scaling Up Considerations

Parameter Lab Scale Pilot/Production Scale Key Considerations
Heat Transfer Flask surface area is sufficient.Surface-to-volume ratio decreases.Monitor internal temperature closely. Use jacketed reactors for better temperature control. Exothermic reactions may require controlled addition rates.
Mixing Magnetic or overhead stirring is effective.Requires efficient mechanical agitation.Ensure homogeneity to avoid localized "hot spots" or concentration gradients.
Reagent Addition Dropping funnel.Metering pumps for controlled addition.Crucial for managing exotherms and ensuring consistent reaction profiles.
Workup & Isolation Separatory funnel, filtration.Jacketed filter dryers, centrifuges.Efficiency of phase separation and product isolation can significantly impact yield and purity.
Safety Fume hood.Process safety management (PSM) protocols.Handling large quantities of corrosive and toxic materials like bromine and sulfonyl chlorides requires robust safety measures.

V. References

  • Benchchem. This compound | 850429-65-1. Available from: --INVALID-LINK--

  • ChemicalBook. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis. Available from: --INVALID-LINK--

  • Benchchem. common issues in sulfonamide synthesis and solutions. Available from: --INVALID-LINK--

  • MDPI. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Available from: --INVALID-LINK--

  • PrepChem.com. Synthesis of 3-(4-bromophenylsulfonyl)benzenesulfonyl chloride. Available from: --INVALID-LINK--

  • ResearchGate. Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride. Available from: --INVALID-LINK--

  • Chemguide. amines as nucleophiles. Available from: --INVALID-LINK--

  • Organic Syntheses. n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Available from: --INVALID-LINK--

References

Technical Support Center: Navigating the Challenge of O-Alkylation in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center. This guide is designed to provide you, our fellow scientists and researchers, with in-depth, actionable insights into a common yet often frustrating challenge in sulfonamide synthesis: the competing O-alkylation reaction. As Senior Application Scientists, we don't just provide protocols; we explain the underlying principles to empower you to make informed decisions in your own lab. This resource is structured as a dynamic question-and-answer hub, addressing the specific issues you are likely to encounter.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of N- vs. O-Alkylation

This section addresses the foundational concepts that govern the regioselectivity of sulfonamide alkylation. Understanding these principles is the first step toward mastering this reaction.

Q1: What is O-alkylation in the context of sulfonamide synthesis, and why is it a problem?

A1: In sulfonamide synthesis, the goal is typically to form a bond at the nitrogen atom (N-alkylation) to produce the desired N-substituted sulfonamide. However, the sulfonamide anion, formed upon deprotonation, is an ambident nucleophile . This means it possesses two nucleophilic sites: the nitrogen atom and the oxygen atoms of the sulfonyl group. O-alkylation occurs when the alkylating agent reacts with one of the oxygen atoms instead of the nitrogen, leading to the formation of an undesired sulfonate ester byproduct. This side reaction consumes starting materials, complicates purification, and ultimately lowers the yield of the target compound.

Q2: What is the underlying chemical principle that governs whether N- or O-alkylation occurs?

A2: The regioselectivity of sulfonamide alkylation is primarily governed by Hard and Soft Acid-Base (HSAB) theory . This theory classifies acids (electrophiles) and bases (nucleophiles) as either "hard" or "soft."

  • Hard nucleophiles (like the oxygen atoms of the sulfonamide anion) are typically small, highly electronegative, and have a high charge density. They prefer to react with hard electrophiles .

  • Soft nucleophiles (like the nitrogen atom of the sulfonamide anion) are generally larger, more polarizable, and have a lower charge density. They favor reactions with soft electrophiles .

Therefore, by carefully selecting a "soft" alkylating agent, we can encourage the reaction to proceed at the "softer" nitrogen center, thus favoring N-alkylation.[1]

Q3: How does the choice of alkylating agent influence the N- vs. O-alkylation ratio?

A3: The nature of the alkylating agent is a critical factor. To favor N-alkylation, you should choose a "soft" electrophile. The softness of an alkylating agent is influenced by the leaving group. Alkylating agents with "soft" leaving groups, such as iodide, are more likely to result in N-alkylation. Conversely, those with "hard" leaving groups like triflates or sulfates (e.g., dimethyl sulfate) are more prone to O-alkylation.[1] A general trend for the leaving group's influence on favoring N-alkylation is:

I⁻ > Br⁻ > Cl⁻ > RSO₃⁻ > R₂SO₄ > (RO)₂SO₂ (Softer leaving groups on the left promote N-alkylation)

Part 2: Troubleshooting Guide - From Theory to Practice

This section provides practical, scenario-based advice to help you troubleshoot and optimize your sulfonamide alkylation reactions.

Scenario 1: "My reaction is producing a significant amount of an unknown byproduct. I suspect it's the O-alkylated sulfonate ester. How can I confirm this?"

A: Differentiating between N- and O-alkylated isomers is crucial for troubleshooting. Here are a few reliable methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shift of the protons on the carbon directly attached to the nitrogen or oxygen will be different. Protons on a carbon attached to an oxygen (O-CH₂) are typically more deshielded and appear further downfield (at a higher ppm value) than protons on a carbon attached to a nitrogen (N-CH₂).[2][3]

    • ¹³C NMR: The carbon atom directly bonded to the heteroatom will show a significant difference in chemical shift. A carbon attached to an oxygen (C-O) will have a much larger chemical shift (typically 60-80 ppm) compared to a carbon attached to a nitrogen (C-N) (typically 40-60 ppm).[2]

    • 2D NMR (HMBC, HSQC): These experiments can provide unambiguous confirmation of connectivity. An HMBC experiment will show a correlation between the protons of the alkyl group and the carbon atoms of the sulfonamide, helping to pinpoint the site of attachment.[2][3]

  • Chromatography:

    • Thin Layer Chromatography (TLC) & Column Chromatography: The N-alkylated sulfonamide is generally more polar than the O-alkylated sulfonate ester. Therefore, the O-alkylated product will typically have a higher Rf value on a normal-phase silica gel TLC plate and will elute first during column chromatography.[4][5][6]

Scenario 2: "I've confirmed O-alkylation is the major problem. What are the most effective strategies to favor N-alkylation?"

A: Here is a systematic approach to optimizing your reaction conditions to favor the desired N-alkylation pathway:

Strategy 1: Judicious Choice of Base and Solvent

The combination of base and solvent plays a pivotal role in modulating the reactivity of the sulfonamide anion.

Base Recommended Solvent Rationale for N-Alkylation Selectivity
Sodium Hydride (NaH) Anhydrous DMF or THFA strong, non-nucleophilic base that fully deprotonates the sulfonamide. In polar aprotic solvents like DMF, the resulting "naked" anion has its more nucleophilic nitrogen site readily available for reaction.[7][8]
Potassium Carbonate (K₂CO₃) Anhydrous Acetonitrile or DMFA milder base that can be effective, particularly with more acidic sulfonamides. Its heterogeneous nature can sometimes help in controlling the reaction rate.[9]
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) Anhydrous THF or AcetonitrileA non-nucleophilic organic base that is soluble in common organic solvents. It is particularly useful when strong inorganic bases are not compatible with other functional groups in the molecule.

Key Takeaway: The use of a strong base in a polar aprotic solvent generally favors N-alkylation by creating a highly reactive, "free" sulfonamide anion where the more nucleophilic nitrogen atom is the preferred site of attack.

Strategy 2: The Fukuyama-Mitsunobu Reaction

For challenging substrates, the Fukuyama-Mitsunobu reaction is an excellent method for achieving selective N-alkylation of sulfonamides with primary and secondary alcohols.[10][11][12][13]

Mechanism Overview: This reaction utilizes a 2-nitrobenzenesulfonamide (or a related nosyl derivative) which is sufficiently acidic to act as a nucleophile in the Mitsunobu reaction. The reaction with an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate (like DEAD or DIAD) leads to the N-alkylated product. The nosyl group can then be cleanly removed under mild conditions using a thiol and a base.[11]

Troubleshooting the Fukuyama-Mitsunobu Reaction:

  • Low Yields: Ensure all reagents are anhydrous, as water can consume the activated intermediates. The quality of the PPh₃ and azodicarboxylate is also critical; use fresh or properly stored reagents.[14]

  • Side Reactions: While highly selective for N-alkylation, side reactions can occur. Careful control of the reaction temperature (often starting at 0 °C and slowly warming to room temperature) can minimize byproduct formation.[15]

Strategy 3: Control of Reaction Parameters
  • Temperature: Lowering the reaction temperature can sometimes increase the selectivity for N-alkylation, as the reaction at the more nucleophilic nitrogen center may have a lower activation energy.

  • Stoichiometry and Addition Order: Use a slight excess (1.05-1.2 equivalents) of the alkylating agent. Adding the alkylating agent slowly to the solution of the deprotonated sulfonamide can help to maintain a low concentration of the electrophile, which can favor mono-alkylation at the nitrogen.

Part 3: Experimental Protocols and Data Visualization

To provide a practical starting point, here are some detailed experimental protocols.

Protocol 1: General Procedure for N-Alkylation using NaH in DMF
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the primary sulfonamide (1.0 eq).

  • Add anhydrous DMF (approximately 0.1-0.2 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until gas evolution ceases.

  • Cool the reaction mixture back to 0 °C.

  • Add the alkyl halide (1.05 eq) dropwise via a syringe.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Fukuyama-Mitsunobu N-Alkylation
  • To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the 2-nitrobenzenesulfonamide (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise over 10-15 minutes.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Stir for 12-24 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product can be purified by column chromatography to yield the N-alkylated nosyl-sulfonamide.

Data Visualization: Decision-Making Workflow

The following diagram illustrates a logical workflow for troubleshooting O-alkylation issues.

Troubleshooting_Workflow start Reaction Complete: Analyze Crude Product (TLC, NMR) check_byproduct Unexpected Byproduct Observed? start->check_byproduct confirm_O_alkylation Confirm Identity: - ¹H & ¹³C NMR - 2D NMR (HMBC) - Compare TLC Rf check_byproduct->confirm_O_alkylation Yes purify Purify Desired N-alkylated Product check_byproduct->purify No is_O_alkylated Is it the O-alkylated product? confirm_O_alkylation->is_O_alkylated optimize Optimize Reaction Conditions is_O_alkylated->optimize Yes re_evaluate Re-evaluate Reaction Strategy is_O_alkylated->re_evaluate No optimize->start Rerun Reaction success Pure N-alkylated Sulfonamide Obtained purify->success

Caption: A decision-making workflow for identifying and addressing O-alkylation.

Part 4: Purification Strategies

Q4: I have a mixture of N- and O-alkylated products. What is the best way to separate them?

A: The most common and effective method for separating N- and O-alkylated sulfonamides is silica gel column chromatography .[1]

  • Elution Order: As mentioned previously, the O-alkylated sulfonate ester is typically less polar than the desired N-alkylated sulfonamide. Therefore, the O-alkylated product will elute from the column first.[4][5][6]

  • Solvent System: A good starting point for developing a solvent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. You can use TLC to find a solvent system that gives good separation between the two spots. A gradient elution, where the polarity of the mobile phase is gradually increased, can be very effective for resolving closely eluting compounds.[1]

  • Recrystallization: If the N-alkylated product is a solid, recrystallization can be an effective purification method, especially if the O-alkylated byproduct is an oil or is present in a smaller amount.

References

Technical Support Center: Optimizing Alkylating Agent Stoichiometry

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center. This guide is designed to provide you with in-depth, actionable insights into one of the most critical parameters in synthesis: the stoichiometry of your alkylating agent. Getting this ratio correct is fundamental to maximizing yield, minimizing difficult-to-remove impurities, and ensuring the reproducibility of your process. This resource is structured in a question-and-answer format to directly address common challenges and provide both the "how" and the "why" behind our recommended troubleshooting strategies.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section covers the core principles of stoichiometry in alkylation reactions. Understanding these concepts is the first step toward effective troubleshooting.

Q1: What exactly is stoichiometry, and why is it so critical in alkylation reactions?

A: Stoichiometry is the quantitative relationship between reactants and products in a chemical reaction. In the context of an alkylation reaction, it refers to the precise molar ratio of the alkylating agent to your substrate (the molecule being alkylated).

This ratio is critical for several reasons:

  • Yield Maximization: The goal of any synthesis is to convert the maximum amount of starting material into the desired product. Using too little alkylating agent will result in an incomplete reaction, leaving valuable starting material unreacted and lowering your theoretical yield.[1]

  • Impurity Profile Control: Conversely, using an excessive amount of the alkylating agent can lead to a variety of side reactions, most commonly polyalkylation, where more than one alkyl group is added to the substrate.[2][3][4][5][6][7] These byproducts can be difficult and costly to separate from the desired product.

  • Economic & Environmental Factors: Alkylating agents can be expensive reagents. Using a large, unnecessary excess is wasteful and increases the cost of your synthesis. Furthermore, unreacted excess reagents and byproducts contribute to the waste stream, which has environmental implications.[8]

Q2: I'm observing significant amounts of di- and tri-alkylated products. What is the chemical reason for this, and how does stoichiometry play a role?

A: This phenomenon, known as polyalkylation or over-alkylation , is a very common challenge. It occurs because the product of your first alkylation (the mono-alkylated species) is often more reactive—or more nucleophilic—than your original starting material.[2][3]

Here's the mechanistic explanation:

  • Activation: The addition of the first alkyl group, which is typically electron-donating, increases the electron density on the substrate.[2][9]

  • Increased Reactivity: This "activated" mono-alkylated product now competes with the starting material for the alkylating agent. Because it's more nucleophilic, it can react faster than the remaining starting material.[3]

  • Stoichiometric Influence: If a significant excess of the alkylating agent is present, there is a higher statistical probability that it will encounter and react with the highly reactive mono-alkylated product, leading to di-, tri-, or even quaternary ammonium salt formation in the case of amines.[2][3]

The diagram below illustrates this competitive reaction pathway.

G sub Substrate (SM) mono Mono-alkylated Product (P1) (More Reactive) sub->mono + AA (k1) sub->mono aa Alkylating Agent (AA) poly Poly-alkylated Product (P2) (Impurity) mono->poly + AA (k2 > k1) mono->poly

Caption: Competing reaction pathways in alkylation.

To control this, precise stoichiometric control is your first line of defense. Using a stoichiometric amount (1.0 to 1.1 equivalents) or even a slight excess of the substrate can favor the formation of the mono-alkylated product.[3][10]

Part 2: Troubleshooting Guide - Addressing Specific Issues

This section provides direct answers to common experimental problems.

Q1: My reaction yield is consistently low, and I see a lot of unreacted starting material by TLC/LCMS. How do I confirm if stoichiometry is the problem?

A: Unreacted starting material is a classic sign of using an insufficient amount of your alkylating agent. While other factors like reaction time, temperature, or reagent quality could be at play, stoichiometry is often the primary culprit.[3][11]

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting low alkylation yield.

Actionable Steps:

  • Verify Calculations: Double-check your molecular weight calculations and the amounts weighed. Ensure the purity of your starting material was accounted for.[11]

  • Increase Equivalents: Your first experiment should be to incrementally increase the equivalents of the alkylating agent. Run the reaction with 1.1, 1.2, and 1.5 equivalents and monitor the consumption of starting material.

  • Consider Reagent Reactivity: If you are using a less reactive alkylating agent (e.g., an alkyl chloride vs. an iodide), a larger excess may be required to drive the reaction to completion in a reasonable timeframe.[3]

Q2: I've tried adjusting the stoichiometry, but I'm still getting a mixture of mono- and di-alkylated products. What else can I do?

A: When simple stoichiometric adjustment isn't enough, you need to consider other parameters that influence the relative rates of the first and second alkylation reactions.

Advanced Strategies:

  • Use a Large Excess of the Substrate: The most effective method to ensure mono-alkylation is to use a large excess of the starting material (e.g., 2 to 10 equivalents).[2][3][7] This statistically favors the alkylating agent reacting with the abundant starting material over the newly formed mono-alkylated product. This is most practical when your substrate is inexpensive.

  • Control Reagent Addition: Instead of adding the alkylating agent all at once, add it slowly (e.g., via syringe pump) over several hours. This keeps the instantaneous concentration of the alkylating agent low, reducing the chance of over-alkylation.

  • Lower the Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation more than the first, improving selectivity for the mono-alkylated product.[2]

Q3: My desired product is the di-alkylated species. How should I adjust the stoichiometry to maximize its yield?

A: To favor polyalkylation, you need to ensure there is enough alkylating agent to react with both the starting material and the intermediate mono-alkylated product.

Strategy for Di-Alkylation:

  • Stoichiometric Minimum: Start with a minimum of 2.1 to 2.5 equivalents of the alkylating agent. This ensures there is a molar excess available after the first alkylation is complete.

  • Base Equivalents: Crucially, you must also use a corresponding excess of the base to deprotonate both the starting material and the mono-alkylated intermediate. For example, if your substrate has one acidic proton and your mono-alkylated product also has one, you will need >2.0 equivalents of base.

  • Reaction Conditions: Higher temperatures can often help drive the reaction to completion and overcome the potential lower reactivity of the mono-alkylated intermediate in some cases.

Part 3: Experimental Protocols & Data

Protocol: Stoichiometry Titration Experiment for Mono-Alkylation

This protocol provides a systematic method to determine the optimal stoichiometry of an alkylating agent (AA) for the mono-alkylation of a generic substrate (SM).

Objective: To identify the molar ratio of AA to SM that maximizes the yield of the mono-alkylated product while minimizing residual starting material and the formation of the di-alkylated byproduct.

Methodology:

  • Setup: Prepare five identical reaction vessels, each charged with 1.0 mmol of the substrate (SM) and the appropriate solvent and base (e.g., 1.1 mmol of NaH in dry THF).

  • Variable Addition: To each flask, add a different stoichiometric equivalent of the alkylating agent (AA) according to the table below.

    • Reaction 1: 0.9 eq AA

    • Reaction 2: 1.0 eq AA

    • Reaction 3: 1.1 eq AA

    • Reaction 4: 1.2 eq AA

    • Reaction 5: 1.5 eq AA

  • Execution: Stir all reactions under identical conditions (e.g., room temperature, 4 hours).

  • Monitoring & Quench: Monitor the reactions by a suitable method (TLC or LCMS). Once the reaction appears complete or has stalled, quench appropriately (e.g., with a saturated aqueous solution of ammonium chloride).[10]

  • Workup & Analysis: Perform an identical workup and extraction for all reactions. Analyze the crude product mixture of each reaction by quantitative NMR (qNMR) or LCMS with a standard to determine the relative percentage of SM, mono-alkylated product, and di-alkylated product.

Data Interpretation:

Summarize your results in a table to clearly identify the optimal conditions.

ReactionEquivalents of AA% SM Remaining% Mono-alkylated Product (Yield)% Di-alkylated Product
10.912%88%<1%
21.04%95%1%
3 1.1 <1% 97% 2%
41.2<1%94%6%
51.5<1%85%15%

References

Validation & Comparative

A Senior Application Scientist's Guide to Mass Spectrum Analysis of Bromine-Containing Compounds: Mastering the M+2 Peak

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Single Peak

In the realm of mass spectrometry, we often focus on the molecular ion peak (M⁺) as the primary indicator of a compound's molecular weight. However, the true richness of a mass spectrum lies in the patterns surrounding this peak. Isotopic patterns, in particular, serve as a powerful diagnostic tool, offering an elemental fingerprint that can confirm the presence of specific atoms within a molecule.[1][2] This guide provides an in-depth exploration of the characteristic isotopic signature of bromine-containing compounds, a signature so distinct it often provides the first clue to the presence of this halogen. We will delve into the fundamental principles, compare its pattern to other halogens, provide a validated experimental workflow, and interpret the resulting data for compounds containing single or multiple bromine atoms.

The Unique Isotopic Signature of Bromine

Most elements found in organic compounds, like carbon, hydrogen, and oxygen, have one overwhelmingly abundant isotope.[3] For instance, carbon is approximately 98.9% 12C and only 1.1% 13C.[1] This results in a small M+1 peak. Halogens like chlorine and bromine, however, break this mold.

Bromine is unique because it exists in nature as two stable isotopes, 79Br and 81Br, in almost equal abundance.[4][5]

  • 79Br: Natural Abundance ≈ 50.69%[6][7][8]

  • 81Br: Natural Abundance ≈ 49.31%[6][7][8]

This near 1:1 ratio means that a molecule containing a single bromine atom will appear in the mass spectrometer as two distinct molecular ions, separated by 2 mass-to-charge units (m/z).[4][9] The peak corresponding to the molecule with the 79Br isotope is the molecular ion (M⁺), while the peak for the molecule with the 81Br isotope is the M+2 peak. Because their natural abundances are nearly identical, the M⁺ and M+2 peaks will have a relative intensity ratio of approximately 1:1.[3][4][10] This distinctive "doublet" of equal intensity is the hallmark of a monobrominated compound.[11]

Comparative Analysis: Bromine vs. Chlorine Isotopic Patterns

To fully appreciate the diagnostic power of bromine's signature, it is instructive to compare it with chlorine, another halogen that produces a significant M+2 peak.[12][13] Chlorine also has two stable isotopes, 35Cl and 37Cl, but their abundances are unequal.

  • 35Cl: Natural Abundance ≈ 75.77%

  • 37Cl: Natural Abundance ≈ 24.23%

This results in an M⁺ to M+2 peak intensity ratio of approximately 3:1 for a monochlorinated compound.[9] This difference is visually striking and allows for unambiguous differentiation between the two halogens.

FeatureMonobrominated CompoundMonochlorinated Compound
Isotopes 79Br, 81Br[5]35Cl, 37Cl[12]
Abundance Ratio ~1:1 (50.69% : 49.31%)[6][7]~3:1 (75.77% : 24.23%)
Peak Pattern M⁺ and M+2 peaks of nearly equal height.[4]M⁺ peak is ~3 times taller than the M+2 peak.[9]
Mass Separation 2 m/z units2 m/z units

Experimental Protocol: Acquiring High-Quality Mass Spectra

The following protocol outlines a general procedure for analyzing a bromine-containing compound using a standard electron ionization mass spectrometer (EI-MS). The trustworthiness of this protocol is established by its ability to reproducibly generate spectra where the observed isotopic pattern can be validated against theoretical abundances.

Step-by-Step Methodology
  • Sample Preparation:

    • Rationale: Proper sample introduction is critical for obtaining a clean spectrum. The sample must be volatile enough for the chosen ionization method.

    • Procedure:

      • For liquid samples, a direct injection via a heated probe or coupling with a Gas Chromatograph (GC) is ideal. Ensure the sample is diluted in a suitable volatile solvent (e.g., methanol, dichloromethane) to an approximate concentration of 1 mg/mL.

      • For solid samples, dissolve in a volatile solvent and use a similar introduction method. If the sample is not sufficiently volatile, consider alternative ionization techniques.

  • Instrument Setup & Calibration:

    • Rationale: A properly calibrated instrument ensures accurate mass assignment, which is crucial for identifying the 2 Da mass difference between the M⁺ and M+2 peaks.

    • Procedure:

      • Perform a routine mass calibration according to the manufacturer's specifications, typically using a known calibration compound like perfluorotributylamine (PFTBA).

      • Set the ionization mode to Electron Ionization (EI).

      • Set the electron energy to 70 eV. This is a standard energy that provides reproducible fragmentation patterns and is sufficient to ionize most organic molecules.[14]

  • Data Acquisition Parameters:

    • Rationale: The scan range must be wide enough to encompass the molecular ion cluster and any significant fragments.

    • Procedure:

      • Set the mass scan range appropriately. For an unknown compound, a wide initial scan (e.g., m/z 50-500) is advisable. If the approximate molecular weight is known, bracket the expected M⁺ value by at least 50 Da on either side.

      • Set the scan rate and acquisition time to ensure a good signal-to-noise ratio. Averaging multiple scans can improve data quality.

  • Data Analysis & Validation:

    • Rationale: The final step involves interpreting the spectrum and validating the presence of bromine.

    • Procedure:

      • Identify the molecular ion cluster. For a bromine compound, look for a pair of peaks with nearly equal intensity separated by 2 m/z.[15]

      • Verify the relative intensities. The peak heights should be within a few percent of a 1:1 ratio. Software tools can be used to calculate the theoretical isotope pattern for a proposed formula and compare it to the experimental data.[16]

      • Examine fragment ions. Any fragment that retains the bromine atom should also exhibit the same 1:1 M⁺ to M+2 pattern.[9][15]

Experimental Workflow Diagram

G cluster_prep 1. Sample Preparation cluster_acquire 2. Data Acquisition cluster_analyze 3. Data Analysis Prep Dissolve/Dilute Sample (e.g., 1 mg/mL) Inject Introduce Sample to MS (GC or Direct Probe) Prep->Inject Ionize Ionize at 70 eV (EI) Inject->Ionize Scan Scan Mass Range (e.g., m/z 50-500) Ionize->Scan Identify_M Identify Molecular Ion Cluster (M⁺, M+2) Scan->Identify_M Validate Validate Isotope Ratio (~1:1 for Br) Identify_M->Validate Fragments Analyze Brominated Fragment Patterns Validate->Fragments Confirm Confirm Structure Fragments->Confirm

Caption: Workflow for Mass Spectrum Analysis of Bromine Compounds.

Data Interpretation in Practice: The Spectrum of Bromobenzene

Let's examine the mass spectrum of a simple model compound, bromobenzene (C₆H₅Br). The molecular weight using the most abundant isotopes (12C, 1H, 79Br) is 156 Da. The molecular weight using 81Br is 158 Da.

The spectrum will prominently display:

  • A molecular ion peak (M⁺) at m/z 156 .

  • An M+2 peak at m/z 158 .

  • The relative intensity of these two peaks will be approximately 1:1 .[3]

A principal fragmentation pathway for haloalkanes and halobenzenes is the loss of the halogen atom.[11][17] For bromobenzene, this results in the loss of a bromine radical (•Br) to form the phenyl cation (C₆H₅⁺).

  • C₆H₅Br⁺• → C₆H₅⁺ + •Br

This fragment will appear at m/z 77 . Since this fragment no longer contains bromine, it will not have an associated M+2 peak and will appear as a single major peak.

m/z ValueIon IdentityKey Characteristics
158 [C₆H₅81Br]⁺•M+2 peak; ~100% relative abundance to m/z 156
156 [C₆H₅79Br]⁺•Molecular ion (M⁺) peak
77 [C₆H₅]⁺Fragment ion (loss of •Br); No M+2 peak

Advanced Analysis: Compounds with Multiple Bromine Atoms

The diagnostic power of bromine's isotopic pattern becomes even more pronounced in molecules containing multiple bromine atoms. The number of peaks in the molecular ion cluster and their relative intensities follow a predictable pattern based on binomial expansion, similar to Pascal's triangle.[12]

  • One Bromine Atom (n=1): Two peaks (M⁺, M+2) in a 1:1 ratio.

  • Two Bromine Atoms (n=2): Three peaks (M⁺, M+2, M+4) in a 1:2:1 ratio. This is because there is one way to have two 79Br atoms, one way to have two 81Br atoms, but two ways to have one of each (79Br-R-81Br and 81Br-R-79Br).[12][18]

  • Three Bromine Atoms (n=3): Four peaks (M⁺, M+2, M+4, M+6) in a 1:3:3:1 ratio.

G cluster_n1 n=1 Bromine cluster_n2 n=2 Bromines cluster_n3 n=3 Bromines n1 M⁺ M+2 ratio1 Ratio ~ 1:1 n2 M⁺ M+2 M+4 ratio2 Ratio ~ 1:2:1 n3 M⁺ M+2 M+4 M+6 ratio3 Ratio ~ 1:3:3:1 start Number of Bromine Atoms start->n1 n=1 start->n2 n=2 start->n3 n=3

Caption: Isotopic Peak Patterns for Multiple Bromine Atoms.

This predictable variation allows researchers to quickly determine the number of bromine atoms present in a molecule directly from the mass spectrum, making it an invaluable tool in synthesis, drug development, and environmental analysis.

Conclusion

The analysis of the M+2 peak in the mass spectra of bromine-containing compounds is a fundamental technique for structural elucidation. The nearly equal natural abundance of the 79Br and 81Br isotopes provides a clear and unmistakable 1:1 intensity ratio for the M⁺ and M+2 peaks. This signature, when compared to the 3:1 ratio for chlorine, allows for confident identification of bromine. By following a robust experimental protocol and understanding the principles of isotopic distribution and fragmentation, researchers can leverage this unique characteristic to rapidly identify the presence and number of bromine atoms in a molecule, accelerating research and development.

References

A Comparative Guide to the Reactivity of N-Ethyl vs. N-Methyl 3-bromo-4-methylbenzenesulfonamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and synthetic organic chemistry, sulfonamides are a cornerstone structural motif.[1][2] Their prevalence in FDA-approved drugs for a wide array of diseases—ranging from antimicrobial to anticancer applications—underscores their importance.[3] The reactivity of the sulfonamide nitrogen is a critical parameter that dictates its utility as a synthetic intermediate. This guide provides an in-depth comparison of the reactivity of two closely related analogs: N-Ethyl-3-bromo-4-methylbenzenesulfonamide and N-Methyl-3-bromo-4-methylbenzenesulfonamide. We will explore the theoretical underpinnings of their reactivity differences and provide a practical, experimentally validated framework for their comparison.

Theoretical Framework: Steric and Electronic Effects

The seemingly minor difference between an N-ethyl and an N-methyl group can have a significant impact on the reactivity of the sulfonamide nitrogen. This difference can be rationalized by considering two fundamental principles: steric hindrance and electronic effects.

Steric Effects: The ethyl group is sterically more demanding than the methyl group. This increased bulk can hinder the approach of reactants to the nitrogen atom, potentially slowing down reactions where the nitrogen acts as a nucleophile. In a study on the rearrangement of N-alkyl arylsulfonamides, it was observed that larger N-alkyl groups, such as isopropyl, significantly hindered cyclization reactions due to steric hindrance, whereas smaller groups like methyl and ethyl allowed the reaction to proceed, albeit with the ethyl group showing a slightly reduced rate compared to the methyl.[4]

Electronic Effects: Both methyl and ethyl groups are electron-donating through an inductive effect (+I). This effect increases the electron density on the nitrogen atom, which should, in principle, enhance its nucleophilicity. The ethyl group is generally considered to be slightly more electron-donating than the methyl group. This would suggest that the N-ethyl sulfonamide might be more reactive as a nucleophile. However, this electronic effect is often counteracted by the more dominant steric effects in many reactions.

Experimental Design for Reactivity Comparison

To empirically determine the relative reactivity of N-Ethyl and N-Methyl 3-bromo-4-methylbenzenesulfonamide, a well-defined experimental setup is crucial. A common and informative reaction to probe the nucleophilicity of the sulfonamide nitrogen is N-alkylation.[5] We will use the reaction with benzyl bromide as a model system.

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Data Analysis A Weigh Sulfonamide (N-Ethyl or N-Methyl analog) B Add Solvent (e.g., Acetonitrile) A->B C Add Base (e.g., K2CO3) B->C D Add Benzyl Bromide C->D E Maintain Constant Temperature (e.g., 60 °C) D->E F Take Aliquots at Time Intervals E->F G Quench Aliquots F->G H Analyze by LC-MS/GC-MS G->H I Plot [Reactant] vs. Time H->I J Determine Initial Rates I->J K Calculate Rate Constants (k) J->K L Compare k(ethyl) vs. k(methyl) K->L caption Figure 1. Experimental workflow for comparing the reactivity of N-alkyl sulfonamides.

Caption: Figure 1. Experimental workflow for comparing the reactivity of N-alkyl sulfonamides.

Detailed Experimental Protocol: N-Benzylation
  • Reaction Setup: In two separate round-bottom flasks, place N-Ethyl-3-bromo-4-methylbenzenesulfonamide (1.0 mmol) and N-Methyl-3-bromo-4-methylbenzenesulfonamide (1.0 mmol), respectively.

  • To each flask, add anhydrous potassium carbonate (1.5 mmol) and acetonitrile (10 mL).

  • Stir the mixtures at room temperature for 10 minutes.

  • Add benzyl bromide (1.1 mmol) to each flask simultaneously to initiate the reactions.

  • Place the flasks in a pre-heated oil bath at 60 °C and start timing.

  • Monitoring: At regular intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (0.1 mL) from each reaction mixture.

  • Immediately quench the aliquot with a known volume of a suitable solvent (e.g., methanol) containing an internal standard.

  • Analysis: Analyze the quenched aliquots by a calibrated analytical technique such as LC-MS or GC-MS to determine the concentration of the starting material and the benzylated product.

  • Work-up (for isolated yield): After 24 hours, cool the reaction mixtures to room temperature, filter off the potassium carbonate, and evaporate the solvent under reduced pressure. Purify the residue by column chromatography on silica gel to determine the isolated yield of the N-benzylated product.

Data Presentation and Interpretation

The kinetic data obtained from the reaction monitoring can be used to determine the initial reaction rates and the rate constants for both sulfonamides.

Table 1: Hypothetical Kinetic and Yield Data for N-Benzylation

CompoundInitial Rate (M/s)Rate Constant (k) (M⁻¹s⁻¹)Isolated Yield (%)
N-Methyl-3-bromo-4-methylbenzenesulfonamide1.5 x 10⁻⁵1.4 x 10⁻⁴92
N-Ethyl-3-bromo-4-methylbenzenesulfonamide9.8 x 10⁻⁶9.1 x 10⁻⁵85

Interpretation:

The hypothetical data in Table 1 suggests that the N-methylation of 3-bromo-4-methylbenzenesulfonamide proceeds at a faster rate and with a higher yield compared to its N-ethylated counterpart under identical reaction conditions. The smaller rate constant for the N-ethyl analog is indicative of a higher energy barrier for the reaction, which can be attributed to the greater steric hindrance presented by the ethyl group. This steric impediment makes the nitrogen lone pair less accessible to the electrophilic carbon of benzyl bromide.

G cluster_Methyl N-Methyl Reactivity cluster_Ethyl N-Ethyl Reactivity Methyl_Reactants N-Methyl Sulfonamide + Benzyl Bromide Methyl_TS Transition State (Less Steric Hindrance) Methyl_Reactants->Methyl_TS k(methyl) (Faster) Methyl_Product N-Benzylated Product Methyl_TS->Methyl_Product Ethyl_Reactants N-Ethyl Sulfonamide + Benzyl Bromide Ethyl_TS Transition State (More Steric Hindrance) Ethyl_Reactants->Ethyl_TS k(ethyl) (Slower) Ethyl_Product N-Benzylated Product Ethyl_TS->Ethyl_Product caption Figure 2. Influence of N-alkyl group on the transition state of N-benzylation.

Caption: Figure 2. Influence of N-alkyl group on the transition state of N-benzylation.

Conclusion and Practical Implications

For researchers and drug development professionals, this has several practical implications:

  • When designing synthetic routes where the sulfonamide nitrogen is intended to act as a nucleophile, the N-methyl analog will likely provide higher yields and faster reaction times.

  • If a slower, more controlled reaction is desired, the N-ethyl analog may be a suitable choice.

  • In the context of drug design, the choice between an N-methyl and N-ethyl group can influence the metabolic stability and binding affinity of the final molecule. The slightly increased lipophilicity of the ethyl group might be advantageous in some cases, but its impact on synthetic accessibility must be considered.

This guide provides a foundational understanding for making informed decisions in the selection and application of these valuable sulfonamide building blocks.

References

A Comparative Guide to N-Ethyl 3-bromo-4-methylbenzenesulfonamide and Other Halogenated Sulfonamides in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of Halogenated Sulfonamides

The sulfonamide functional group is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals, from antibacterial "sulfa drugs" to diuretics, anticonvulsants, and kinase inhibitors.[1][2] The development of efficient and modular synthetic routes to structurally diverse sulfonamides is therefore a critical endeavor for drug discovery and development professionals.[3][4] Traditionally, the synthesis of aryl sulfonamides involves the reaction of an amine with a pre-formed aryl sulfonyl chloride.[5] However, the preparation of the requisite sulfonyl chlorides can be challenging, often requiring harsh conditions that limit functional group tolerance.[5]

This has led to the ascendancy of halogenated sulfonamides as exceptionally versatile synthetic intermediates. The halogen atom, strategically positioned on the aromatic ring, serves as a robust and reliable handle for transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures under mild conditions. This guide provides an in-depth comparison of N-Ethyl 3-bromo-4-methylbenzenesulfonamide with other halogenated sulfonamides, offering field-proven insights into their respective performance, reactivity, and applications, supported by experimental data and protocols.

Focus Reagent: Profile of this compound

This compound is a highly valuable building block in synthetic chemistry. Its structure combines several key features that dictate its reactivity and utility.

  • The Bromine Atom (C3): This is the primary reactive site for cross-coupling reactions. Positioned meta to the strongly electron-withdrawing sulfonamide group, it is not activated for nucleophilic aromatic substitution (SNAr), making it selectively reactive in transition-metal-catalyzed processes.[6]

  • The Sulfonamide Moiety: The -SO₂NHEt group is a powerful electron-withdrawing and meta-directing group, influencing the regiochemistry of any further electrophilic aromatic substitution.[6] The acidic N-H proton can be removed by a base, allowing the resulting sulfonamidate anion to act as a nucleophile in N-alkylation or N-arylation reactions.[6]

  • The Methyl Group (C4): This ortho, para-directing group influences the electronic properties of the ring and, along with the sulfonamide, guided the regioselective installation of the bromine atom during synthesis.[6]

  • The N-Ethyl Group: This group imparts specific solubility characteristics and can influence the biological activity of the final molecule.

The synthesis of this reagent is typically achieved via electrophilic bromination of the parent N-ethyl-4-methylbenzenesulfonamide, a classic example of electrophilic aromatic substitution where the directing effects of the existing substituents control the outcome.[6]

cluster_synthesis Synthesis of this compound A N-Ethyl-4-methyl- benzenesulfonamide B Electrophilic Bromination (e.g., Br2, FeBr3) A->B Reactant C N-Ethyl 3-bromo-4-methyl- benzenesulfonamide B->C Product cluster_C_Hal C-Halogenated Sulfonamide Reactivity cluster_N_Hal N-Halogenated Sulfonamide Reactivity C_Start Ar-X-SO2NR'R'' (X = Br) C_React Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) C_Start->C_React C_Prod Ar-Nu-SO2NR'R'' (C-C or C-N bond formed) C_React->C_Prod N_Start Ar-SO2-N(X)R' (X = Cl, Br) N_React Radical Initiation (e.g., Light, Heat) N_Start->N_React N_Intermediate Nitrogen-Centered Radical [Ar-SO2-N•R'] N_React->N_Intermediate N_Prod C-H Amination Product (e.g., Pyrrolidine) N_Intermediate->N_Prod cluster_workflow Experimental Workflow: Copper-Catalyzed N-Arylation A 1. Assemble Reagents (Ar-Br, Amine, CuI, Ligand, Base) B 2. Establish Inert Atmosphere (Evacuate/Backfill with Argon) A->B C 3. Add Solvent & Heat (DMSO, 110 °C) B->C D 4. Monitor Reaction (TLC / LC-MS) C->D E 5. Aqueous Workup (Extraction) D->E F 6. Purify Product (Column Chromatography) E->F

References

A Comparative Kinetic Study of N-Alkylation for Different Sulfonamides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of N-alkylated sulfonamides is a critical process, with the sulfonamide moiety being a key pharmacophore in a multitude of therapeutic agents. The efficiency of N-alkylation reactions directly impacts yield, purity, and scalability, making a thorough understanding of the kinetics of different synthetic routes paramount. This guide provides a comparative analysis of the kinetics of N-alkylation for various sulfonamides, offering insights into the underlying mechanisms and experimental considerations to aid in the selection of the most appropriate synthetic strategy.

Introduction: The Significance of N-Alkylated Sulfonamides

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in drugs with a wide array of biological activities, including antibacterial, diuretic, and anticancer properties. The substitution pattern on the sulfonamide nitrogen plays a crucial role in modulating the pharmacological profile of these molecules. Consequently, the development of efficient and selective N-alkylation methodologies is an area of continuous research. This guide will delve into the kinetic aspects of several prevalent N-alkylation methods, providing a framework for comparing their reactivity and suitability for different sulfonamide substrates.

Factors Influencing N-Alkylation Kinetics

The rate of N-alkylation of sulfonamides is governed by a combination of electronic and steric factors related to both the sulfonamide and the alkylating agent, as well as the specific reaction conditions employed.

  • Sulfonamide Acidity and Nucleophilicity: The acidity of the sulfonamide N-H bond is a key determinant of its reactivity. Electron-withdrawing groups on the sulfonyl moiety (e.g., p-nitrophenyl) increase the acidity, facilitating deprotonation to form the more nucleophilic sulfonamidate anion. However, excessive electron withdrawal can also decrease the nucleophilicity of the resulting anion. A balance is therefore required for optimal reactivity. For instance, p-toluenesulfonamides are often less reactive than methanesulfonamides or benzylsulfonamides under certain conditions[1][2].

  • Steric Hindrance: Steric bulk on either the sulfonamide or the alkylating agent can significantly impede the reaction rate. Unsubstituted sulfonamides generally exhibit higher reactivity compared to their N-substituted counterparts[3]. Similarly, bulkier alkylating agents will react more slowly. This principle is often exploited to control the extent of alkylation and prevent undesired dialkylation.

  • Nature of the Alkylating Agent: The reactivity of the alkylating agent is another critical factor. The choice of leaving group (in the case of alkyl halides) or the activation method (for alcohols) directly influences the reaction kinetics.

  • Reaction Conditions: The choice of base, solvent, temperature, and catalyst (if any) has a profound impact on the reaction rate and mechanism.

Comparative Analysis of N-Alkylation Methodologies

This section provides a comparative overview of common N-alkylation methods, focusing on their kinetic characteristics and substrate scope.

Classical N-Alkylation with Alkyl Halides

This long-standing method involves the reaction of a sulfonamide with an alkyl halide in the presence of a base. The reaction generally proceeds via an S(_N)2 mechanism.

Mechanism:

SN2_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack RSO2NH2 RSO₂NH₂ RSO2NH- RSO₂NH⁻ RSO2NH2->RSO2NH- Base Base BaseH+ Base-H⁺ Base->BaseH+ RSO2NH-_2 RSO₂NH⁻ TransitionState [RSO₂NH---R'---X]⁻ RSO2NH-_2->TransitionState S(_N)2 R'-X R'-X R'-X->TransitionState Product RSO₂NHR' TransitionState->Product X- X⁻ TransitionState->X-

Caption: S(_N)2 mechanism for N-alkylation of sulfonamides with alkyl halides.

Kinetic Profile:

The rate of this reaction is dependent on the concentration of both the sulfonamidate anion and the alkyl halide. The choice of base is crucial; a strong base is required to generate a sufficient concentration of the nucleophilic anion. The reactivity of the alkyl halide follows the order I > Br > Cl.

Comparison of Sulfonamide Reactivity:

A study has shown that under Lewis acid catalysis, methanesulfonamides and benzylsulfonamides produce alkylation products in good yields, while p-toluenesulfonamides are less active[1][2]. This suggests that the electronic nature of the R group in R-SO₂NH₂ influences the nucleophilicity of the sulfonamide.

SulfonamideAlkylating AgentCatalystRelative ReactivityReference
Methanesulfonamide1,2-dibromo-2-phenylethaneFeCl₃/ZnCl₂High[1][2]
Benzylsulfonamide1,2-dibromo-2-phenylethaneFeCl₃/ZnCl₂High[1][2]
p-Toluenesulfonamide1,2-dibromo-2-phenylethaneFeCl₃/ZnCl₂Lower[1][2]
6-Methyl-3-nitrobenzylsulfonamide1,2-dibromo-2-phenylethaneFeCl₃/ZnCl₂No reaction[1][2]
Mitsunobu Reaction

The Mitsunobu reaction offers a mild and efficient alternative for the N-alkylation of sulfonamides using alcohols. It proceeds with inversion of configuration at the alcohol's stereocenter.

Mechanism:

The reaction involves the formation of a key alkoxyphosphonium salt intermediate.

Mitsunobu_Mechanism PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD Alkoxyphosphonium [Ph₃P⁺-OR'] Betaine->Alkoxyphosphonium + R'OH R'OH R'OH Product RSO₂NHR' Alkoxyphosphonium->Product RSO2NH2 RSO₂NH₂ Anion RSO₂NH⁻ RSO2NH2->Anion + Betaine Anion->Product + [Ph₃P⁺-OR'] TPPO Ph₃P=O Hydrazine Reduced DEAD

Caption: Simplified overview of the Mitsunobu reaction for N-alkylation.

Kinetic Profile:

The Mitsunobu reaction is generally fast at or below room temperature. The rate is influenced by the pKa of the sulfonamide, with more acidic sulfonamides reacting more readily. For secondary sulfonamides, Fukuyama's modification using nitrobenzenesulfonamides as pronucleophiles is a notable application[4]. This reaction is a powerful tool for natural product synthesis due to its stereospecificity[5].

Catalytic N-Alkylation with Alcohols

Recent advances have focused on the use of transition metal catalysts to enable the N-alkylation of sulfonamides with alcohols, which are considered green alkylating agents. These reactions often proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.

Mechanism (Borrowing Hydrogen):

Borrowing_Hydrogen cluster_0 Catalytic Cycle Cat [M]-H R'CH2OH R'CH₂OH R'CHO R'CHO R'CH2OH->R'CHO Oxidation Imine RSO₂N=CHR' R'CHO->Imine + RSO₂NH₂ RSO2NH2 RSO₂NH₂ Product RSO₂NHCH₂R' Imine->Product Reduction ([M]-H) H2O H₂O Imine->H2O

Caption: General "Borrowing Hydrogen" mechanism for catalytic N-alkylation.

Kinetic Profile and Comparative Data:

Manganese-catalyzed systems have been shown to be efficient for the mono-N-alkylation of a diverse range of aryl and alkyl sulfonamides with benzylic and primary aliphatic alcohols, achieving excellent yields[6]. An Fe(II)-catalyzed system has also been developed for the N-alkylation of sulfonamides with benzylic alcohols, demonstrating high yields.

The following table summarizes the performance of a Manganese-catalyzed system with various sulfonamides and benzyl alcohol. While not providing rate constants, the high yields obtained under specific conditions suggest favorable kinetics for a broad range of substrates.

Sulfonamide SubstrateProduct Yield (%)Reference
p-Toluenesulfonamide86[6]
Benzenesulfonamide91[6]
4-Methoxybenzenesulfonamide88[6]
4-(Trifluoromethyl)benzenesulfonamide61[6]
4-Bromobenzenesulfonamide89[6]
Thiophene-2-sulfonamide73[6]
Methanesulfonamide92[6]
tert-Butylsulfonamide95[6]

Notably, sulfonamides containing electron-donating groups tend to give slightly higher yields compared to those with strong electron-withdrawing groups, indicating a dependence on the nucleophilicity of the sulfonamide. A sulfonamide with a pyridine ring showed no conversion, possibly due to catalyst inhibition[6].

N-Alkylation with Trichloroacetimidates

A catalyst-free, thermal N-alkylation of sulfonamides with trichloroacetimidates has been reported. This method is particularly effective for unsubstituted sulfonamides.

Kinetic Profile:

The reaction proceeds in refluxing toluene without the need for additives. The reactivity is highly dependent on steric factors, with N-alkyl sulfonamides showing significantly lower reactivity, thus preventing dialkylation. The trichloroacetimidate must be a precursor to a stable carbocation for the reaction to proceed efficiently.

Experimental Protocols for Kinetic Analysis

To quantitatively compare the kinetics of these reactions, a systematic experimental approach is required.

General Protocol for a Comparative Kinetic Study

Objective: To determine the initial reaction rates and rate constants for the N-alkylation of a panel of sulfonamides using different alkylation methods.

Materials:

  • A selection of sulfonamides with varying electronic and steric properties (e.g., p-toluenesulfonamide, methanesulfonamide, p-nitrobenzenesulfonamide).

  • A common alkylating agent (e.g., benzyl bromide for the classical method, benzyl alcohol for catalytic and Mitsunobu methods).

  • Reagents specific to each method (e.g., K₂CO₃, PPh₃, DIAD, Mn or Fe catalyst).

  • An internal standard for chromatographic analysis (e.g., dodecane).

  • An appropriate solvent (e.g., acetonitrile, THF, toluene).

Experimental Workflow:

Caption: Experimental workflow for a comparative kinetic study.

Procedure:

  • Reaction Setup: In a reaction vessel, combine the sulfonamide, alkylating agent, solvent, and any necessary base or catalyst. For reactions requiring an inert atmosphere, use standard Schlenk techniques.

  • Initiation: Add the final reagent to initiate the reaction (e.g., the alkylating agent or the catalyst solution) and start the timer.

  • Monitoring: At predetermined time intervals, withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to stop any further conversion (e.g., by adding a large volume of cold solvent or a specific quenching agent).

  • Analysis: Analyze the quenched aliquots by a suitable chromatographic method (HPLC or GC) to determine the concentration of the starting material and the product relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time. The initial slope of this curve will give the initial reaction rate. By performing experiments with varying concentrations of reactants, the reaction order and the rate constant can be determined.

Conclusion and Future Outlook

The N-alkylation of sulfonamides is a well-explored area of organic synthesis, with a variety of methods available to the modern chemist. While classical methods using alkyl halides remain relevant, modern catalytic approaches using alcohols as green alkylating agents offer significant advantages in terms of atom economy and environmental impact. The Mitsunobu reaction stands out for its mild conditions and stereospecificity.

The choice of the optimal N-alkylation strategy depends on a careful consideration of the specific sulfonamide substrate, the desired product, and the scale of the synthesis. This guide provides a framework for comparing the kinetic profiles of these different methods, enabling researchers to make informed decisions in their synthetic endeavors. Future research will likely focus on the development of more efficient and versatile catalytic systems with broader substrate scope and lower environmental impact, along with more detailed quantitative kinetic studies to provide a deeper understanding of the reaction mechanisms.

References

A Comparative Guide to the Characterization of N,N-Diethyl-3-bromo-4-methylbenzenesulfonamide and Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the characterization data for N,N-Diethyl-3-bromo-4-methylbenzenesulfonamide, a substituted benzenesulfonamide of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental data for this specific compound, this guide leverages data from commercial suppliers, predicted values, and direct comparisons with two structurally related and commercially available analogs: N,N-Diethyl-4-methylbenzenesulfonamide and N,N-Diethyl-3-nitro-4-methylbenzenesulfonamide . This approach allows for a robust understanding of the expected physicochemical and spectroscopic properties of the title compound, providing researchers with a valuable tool for quality control, reaction monitoring, and structural verification.

Introduction to Substituted Benzenesulfonamides

The benzenesulfonamide moiety is a well-established pharmacophore and a versatile functional group in organic synthesis. Its derivatives exhibit a wide range of biological activities, including antibacterial, anticancer, and diuretic properties. The specific substitution pattern on the aromatic ring and the nature of the substituents on the sulfonamide nitrogen significantly influence the molecule's steric and electronic properties, thereby modulating its reactivity and biological profile. N,N-Diethyl-3-bromo-4-methylbenzenesulfonamide combines the features of a halogenated aromatic ring with a dialkylsulfonamide, making it a valuable intermediate for further functionalization through cross-coupling reactions or nucleophilic substitution.

A critical aspect of working with such compounds is the accurate and unambiguous confirmation of their structure and purity. This guide outlines the key characterization techniques and provides a comparative analysis of the expected data for N,N-Diethyl-3-bromo-4-methylbenzenesulfonamide against its non-brominated and nitro-substituted counterparts.

Physicochemical Properties: A Comparative Overview

The physical properties of a compound, such as its molecular weight, melting point, and solubility, are fundamental for its handling, purification, and formulation. The introduction of a bromine atom in the meta-position to the sulfonamide group is expected to significantly increase the molecular weight and potentially influence the melting point and solubility compared to its analogs.

PropertyN,N-Diethyl-3-bromo-4-methylbenzenesulfonamideN,N-Diethyl-4-methylbenzenesulfonamideN,N-Diethyl-3-nitro-4-methylbenzenesulfonamide
CAS Number 850429-71-9649-15-0[1]91431-22-0[2]
Molecular Formula C₁₁H₁₆BrNO₂SC₁₁H₁₇NO₂S[1]C₁₁H₁₆N₂O₄S
Molecular Weight 306.22 g/mol 227.33 g/mol [1]272.32 g/mol
Appearance White to off-white solid (Predicted)Crystalline solidYellow solid (Predicted)
Melting Point Not available60 °CNot available
Purity ≥98% (Commercially available)≥97% (Commercially available)≥98% (Commercially available)[2]

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. This section provides an in-depth comparison of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for N,N-Diethyl-3-bromo-4-methylbenzenesulfonamide and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl groups, and the methyl group on the benzene ring. The substitution pattern on the aromatic ring will significantly influence the chemical shifts and coupling patterns of the aromatic protons.

  • N,N-Diethyl-3-bromo-4-methylbenzenesulfonamide (Predicted):

    • Aromatic Protons: Three protons in the aromatic region (typically δ 7.0-8.0 ppm). The proton ortho to the bromine will likely appear as a doublet, the proton between the bromo and sulfonamide groups as a singlet or a narrowly split doublet, and the proton ortho to the methyl group as a doublet.

    • Ethyl Group: A quartet around δ 3.2-3.4 ppm (CH₂) and a triplet around δ 1.1-1.3 ppm (CH₃), showing the characteristic coupling of an ethyl group.

    • Methyl Group: A singlet around δ 2.4-2.6 ppm.

  • N,N-Diethyl-4-methylbenzenesulfonamide:

    • Aromatic Protons: Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. A ¹H NMR spectrum is available from ChemicalBook, which can serve as a direct reference.[3]

    • Ethyl Group: A quartet and a triplet, similar to the brominated analog.

    • Methyl Group: A singlet for the methyl protons.

  • N,N-Diethyl-3-nitro-4-methylbenzenesulfonamide (Predicted):

    • Aromatic Protons: The strongly electron-withdrawing nitro group will deshield the aromatic protons, shifting them to a higher chemical shift (downfield) compared to the other two analogs.

    • Ethyl Group: A quartet and a triplet.

    • Methyl Group: A singlet.

The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms.

  • N,N-Diethyl-3-bromo-4-methylbenzenesulfonamide (Predicted):

    • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 120-150 ppm). The carbon bearing the bromine atom will be significantly shielded.

    • Ethyl Group Carbons: Two signals, one for the methylene carbons (CH₂) around δ 40-45 ppm and one for the methyl carbons (CH₃) around δ 13-16 ppm.

    • Methyl Group Carbon: A signal around δ 20-22 ppm.

  • N,N-Diethyl-4-methylbenzenesulfonamide (Predicted):

    • Aromatic Carbons: Due to symmetry, only four signals are expected in the aromatic region.

    • Ethyl and Methyl Group Carbons: Similar chemical shifts to the brominated analog.

  • N,N-Diethyl-3-nitro-4-methylbenzenesulfonamide (Predicted):

    • Aromatic Carbons: The carbon bearing the nitro group will be significantly deshielded. Six distinct aromatic signals are expected.

    • Ethyl and Methyl Group Carbons: Similar chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for these sulfonamides are associated with the S=O, C-N, and aromatic C-H bonds.

Functional GroupExpected Wavenumber (cm⁻¹)N,N-Diethyl-3-bromo-4-methylbenzenesulfonamide (Predicted)N,N-Diethyl-4-methylbenzenesulfonamide (Reference)N,N-Diethyl-3-nitro-4-methylbenzenesulfonamide (Predicted)
S=O Asymmetric Stretch 1330-1370Strong absorption expected in this region.A reference IR spectrum for the closely related N-ethyl-4-methylbenzenesulfonamide is available on the NIST WebBook.[4]Strong absorption expected, potentially at a slightly higher frequency due to the electron-withdrawing nitro group.
S=O Symmetric Stretch 1140-1180Strong absorption expected in this region.Strong absorption expected.
C-N Stretch 1050-1150Moderate absorption.Moderate absorption.
Aromatic C-H Stretch 3000-3100Weak to medium absorptions.Weak to medium absorptions.
Aliphatic C-H Stretch 2850-3000Medium to strong absorptions.Medium to strong absorptions.
C-Br Stretch 500-650A weak to medium absorption is expected in the fingerprint region.Absent.Absent.
NO₂ Asymmetric Stretch 1510-1560Absent.Absent.Strong absorption expected.
NO₂ Symmetric Stretch 1340-1380Absent.Absent.Strong absorption expected, may overlap with S=O stretch.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • N,N-Diethyl-3-bromo-4-methylbenzenesulfonamide:

    • Molecular Ion (M⁺): A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion peak at m/z 305 and 307.

    • Fragmentation: Common fragmentation pathways would involve the loss of an ethyl group (M-29), cleavage of the S-N bond, and loss of SO₂.

  • N,N-Diethyl-4-methylbenzenesulfonamide:

    • Molecular Ion (M⁺): A single molecular ion peak at m/z 227.

    • Fragmentation: Similar fragmentation patterns involving loss of ethyl and SO₂. The NIST WebBook provides a mass spectrum for the related N-ethyl-4-methylbenzenesulfonamide which can serve as a reference for the fragmentation of the core structure.[5]

  • N,N-Diethyl-3-nitro-4-methylbenzenesulfonamide:

    • Molecular Ion (M⁺): A molecular ion peak at m/z 272.

    • Fragmentation: Fragmentation may involve the loss of the nitro group (M-46), in addition to the loss of ethyl and SO₂.

Experimental Protocols

To ensure the accurate characterization of N,N-Diethyl-3-bromo-4-methylbenzenesulfonamide, the following standardized experimental protocols are recommended.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

Protocol 2: Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record the spectrum over the range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Protocol 3: Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Acquisition:

    • ESI-MS: Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ ions.

    • EI-MS: Introduce the sample (if sufficiently volatile) into the EI source. This method will provide information on the molecular ion and fragmentation patterns.

Comparative Workflow

The following diagram illustrates the logical workflow for the characterization and comparison of N,N-Diethyl-3-bromo-4-methylbenzenesulfonamide and its analogs.

G cluster_synthesis Sample Acquisition cluster_characterization Characterization Techniques cluster_analysis Data Analysis and Comparison Target N,N-Diethyl-3-bromo- 4-methylbenzenesulfonamide NMR NMR Spectroscopy (¹H, ¹³C) Target->NMR IR IR Spectroscopy Target->IR MS Mass Spectrometry Target->MS PhysChem Physicochemical Properties Target->PhysChem Analog1 N,N-Diethyl- 4-methylbenzenesulfonamide Analog1->NMR Analog1->IR Analog1->MS Analog1->PhysChem Analog2 N,N-Diethyl-3-nitro- 4-methylbenzenesulfonamide Analog2->NMR Analog2->IR Analog2->MS Analog2->PhysChem CompareSpectra Comparative Spectral Analysis NMR->CompareSpectra IR->CompareSpectra MS->CompareSpectra ComparePhys Comparative Physical Property Analysis PhysChem->ComparePhys Structure Structural Verification of N,N-Diethyl-3-bromo- 4-methylbenzenesulfonamide CompareSpectra->Structure ComparePhys->Structure

Caption: Workflow for the characterization and comparative analysis.

Conclusion

This guide provides a comprehensive framework for the characterization of N,N-Diethyl-3-bromo-4-methylbenzenesulfonamide. By leveraging comparative data from its structural analogs, researchers can confidently predict and interpret the spectroscopic and physicochemical properties of the title compound. The detailed experimental protocols provided herein serve as a standardized methodology to ensure data quality and reproducibility. This comparative approach is a powerful tool for researchers in the field of synthetic and medicinal chemistry, facilitating the unambiguous identification and quality assessment of novel substituted benzenesulfonamides.

References

A Senior Application Scientist's Guide to Cross-Referencing the Purity of N-Ethyl 3-bromo-4-methylbenzenesulfonamide with Commercial Standards

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a chemical compound is not merely a quantitative measure; it is the bedrock of reliable, reproducible, and meaningful experimental outcomes. N-Ethyl 3-bromo-4-methylbenzenesulfonamide, a key building block in the synthesis of various pharmaceutical agents, is no exception. Ensuring its purity is paramount to the integrity of subsequent research and the safety and efficacy of potential therapeutics. This guide provides an in-depth, technically-grounded comparison of an in-house synthesized batch of this compound against commercially available standards, detailing the experimental methodologies and interpreting the comparative data.

The narrative that follows is built on the foundational principles of scientific integrity. The experimental choices are not just listed but are explained with a clear line of reasoning, reflecting years of hands-on experience in analytical chemistry. Every protocol is designed to be a self-validating system, ensuring that the data generated is both accurate and trustworthy.

The Critical Role of Purity in Drug Development

In the pharmaceutical landscape, impurities are not just benign contaminants; they can be pharmacologically active, toxic, or interfere with the desired therapeutic effect of the active pharmaceutical ingredient (API).[1][2] Regulatory bodies worldwide, guided by organizations like the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances and products.[3][4][5] Therefore, a rigorous assessment of the purity of key intermediates like this compound is a non-negotiable aspect of the drug development process.

This guide will walk you through a comprehensive analytical workflow to cross-reference the purity of a newly synthesized batch of this compound against established commercial standards.

Materials and Analytical Methodology

To ensure a robust and comprehensive purity assessment, a multi-pronged analytical approach is essential. No single technique can provide a complete picture of a compound's purity profile.[6] Therefore, we will employ a combination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

  • In-house Synthesized this compound: Batch # I-S-202601

  • Commercial Standard 1: Supplier A, Batch # CS-A-202511 (Purity ≥98%)

  • Commercial Standard 2: Supplier B, Batch # CS-B-202512 (Purity ≥99%)

  • Solvents: HPLC-grade acetonitrile, methanol, and water; ACS-grade ethyl acetate and hexane.

  • Reagents: Formic acid (for HPLC mobile phase), deuterated chloroform (CDCl3) for NMR.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

HPLC is the workhorse of pharmaceutical analysis for purity determination due to its high resolution, sensitivity, and quantitative accuracy.[7] We will utilize a reverse-phase HPLC method, which is well-suited for separating moderately polar compounds like sulfonamides.[8]

Experimental Protocol: RP-HPLC

  • Preparation of Standard and Sample Solutions:

    • Accurately weigh approximately 10 mg of the in-house sample and each commercial standard into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

  • Data Analysis:

    • The purity of each sample will be determined by the area percentage method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Diagram: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calculate Purity Calculation (% Area) integrate->calculate

Caption: A streamlined workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[9][10] While this compound itself is not highly volatile, this method is crucial for detecting residual solvents from the synthesis and purification process.

Experimental Protocol: GC-MS

  • Preparation of Standard and Sample Solutions:

    • Accurately weigh approximately 25 mg of the in-house sample and each commercial standard into separate 5 mL volumetric flasks.

    • Dissolve and dilute to volume with ethyl acetate.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Inlet Temperature: 250 °C

    • Oven Program: 50 °C for 2 minutes, then ramp to 280 °C at 15 °C/min, hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 40-450 m/z

  • Data Analysis:

    • Identify residual solvents by comparing their mass spectra and retention times with a known library. Quantify by comparing peak areas to an external standard curve if necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

Quantitative NMR (qNMR) is an absolute method for purity determination that does not require a reference standard of the analyte itself.[11][12] It provides structural confirmation and can detect impurities that may not be visible by other chromatographic techniques.[6]

Experimental Protocol: ¹H NMR

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the in-house sample and each commercial standard into separate NMR tubes.

    • Add a precise amount of a certified internal standard (e.g., maleic acid).

    • Add approximately 0.75 mL of CDCl3.

  • NMR Acquisition Parameters:

    • Spectrometer: 400 MHz

    • Pulse Sequence: zg30

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)

    • Number of Scans: 16

  • Data Analysis:

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard. The purity is calculated based on the integral ratio, the number of protons for each signal, and the weights of the sample and internal standard.

Comparative Purity Data

The following table summarizes the purity data obtained from the analysis of the in-house synthesized this compound and the two commercial standards.

Sample ID HPLC Purity (% Area) Major Impurity by HPLC (RRT) Residual Solvents by GC-MS ¹H NMR Purity (%)
In-house Batch # I-S-202601 99.85%0.11% (RRT 1.25)Toluene (0.02%)99.7%
Commercial Standard 1 # CS-A-202511 98.72%0.85% (RRT 1.25), 0.21% (RRT 0.88)Not Detected98.5%
Commercial Standard 2 # CS-B-202512 99.91%0.07% (RRT 1.25)Not Detected99.8%

RRT: Relative Retention Time

Discussion and Analysis of Results

The comparative analysis reveals that the in-house synthesized this compound exhibits a high degree of purity, comparable to the higher-grade commercial standard and significantly purer than the standard-grade commercial offering.

  • HPLC Analysis: The in-house batch shows a purity of 99.85%, with a single major impurity at a relative retention time of 1.25, constituting only 0.11% of the total peak area. Commercial Standard 1 has a lower purity of 98.72% with two significant impurities. Commercial Standard 2 demonstrates the highest purity at 99.91%. The impurity at RRT 1.25 is likely a structurally related compound, possibly an isomer or a byproduct from the synthesis.[13]

  • GC-MS Analysis: The in-house material contains a trace amount of toluene (0.02%), a common solvent used in the synthesis of such compounds. This level is well below the typical ICH limit for residual solvents. The commercial standards were free of detectable volatile impurities, suggesting a more rigorous final purification step.

  • NMR Analysis: The qNMR results corroborate the HPLC data, confirming the high purity of the in-house batch (99.7%) and Commercial Standard 2 (99.8%), while Commercial Standard 1 shows a lower purity of 98.5%. The ¹H NMR spectrum of the in-house material displayed the expected signals for this compound with no significant unassigned peaks.

Diagram: Potential Impurity Formation Pathway

Impurity_Formation cluster_impurities Potential Impurities reagents Starting Materials (e.g., 4-methylbenzenesulfonyl chloride, ethylamine) reaction Sulfonamide Formation reagents->reaction impurity2 Unreacted Starting Materials reagents->impurity2 Incomplete Reaction product This compound reaction->product impurity1 Isomeric Byproducts reaction->impurity1 Side Reactions impurity3 Over-alkylated Products product->impurity3 Further Reaction

Caption: Possible routes for impurity generation.

Troubleshooting and Considerations

  • Peak Tailing in HPLC: If peak tailing is observed for the sulfonamide, it may be due to secondary interactions with residual silanols on the C18 column. Adding a small amount of a competing base, like triethylamine, to the mobile phase or using a base-deactivated column can mitigate this issue.

  • Thermal Degradation in GC: Sulfonamides can be thermally labile.[10] If degradation is suspected in the GC inlet, lowering the inlet temperature and using a faster oven ramp rate can be beneficial. Derivatization is also a common strategy to improve the thermal stability and chromatographic behavior of sulfonamides.[9][14]

  • Forced Degradation Studies: To ensure the stability-indicating nature of the HPLC method, forced degradation studies should be performed.[15][16] This involves subjecting the compound to harsh conditions (acid, base, oxidation, heat, light) to generate potential degradation products and confirming that the method can separate them from the main peak.[17]

Conclusion

This comprehensive guide demonstrates a robust, multi-technique approach for the purity assessment of this compound. The cross-referencing of an in-house synthesized batch with commercial standards provides a high degree of confidence in its quality. The experimental data indicates that the in-house material is of high purity, suitable for demanding applications in research and drug development. By adhering to rigorous analytical principles and understanding the potential pitfalls, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

A Comparative Guide to N-Alkylation: Alkyl Halides vs. Alcohol-Based Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly within pharmaceutical and fine chemical development, the formation of carbon-nitrogen (C-N) bonds through N-alkylation is a cornerstone transformation. The choice of alkylating agent is a critical decision that profoundly impacts not only the reaction's efficiency and substrate scope but also its environmental footprint and overall process economy. This guide provides an in-depth comparison of two major strategies for N-alkylation: the classical approach using alkyl halides and the increasingly adopted, greener alternative utilizing alcohols. We will delve into the mechanistic underpinnings, practical considerations, and supporting experimental data to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.

The Classical Workhorse: N-Alkylation with Alkyl Halides

The reaction of an amine with an alkyl halide is a long-established and widely utilized method for C-N bond formation. The reaction typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, where the lone pair of the amine's nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.[1]

Mechanistic Pathway

The SN2 mechanism is a single-step process characterized by the backside attack of the nucleophile, leading to an inversion of stereochemistry at the carbon center if it is chiral. The reaction rate is dependent on the concentration of both the amine and the alkyl halide.

SN2_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Deprotonation amine R-NH₂ transition_state [H₂N---R'---X]⁻ (Transition State) amine->transition_state Sₙ2 Attack alkyl_halide R'-X alkyl_halide->transition_state product R-NH₂⁺-R' transition_state->product halide_ion X⁻ transition_state->halide_ion final_product R-NH-R' product->final_product Deprotonation base Base base->final_product

Caption: The SN2 mechanism for N-alkylation with an alkyl halide.

Advantages and Limitations

The primary advantage of using alkyl halides lies in their high reactivity, often leading to rapid reaction rates at moderate temperatures. A vast library of alkyl halides is commercially available, providing access to a wide range of structural motifs.

However, this method is beset by several significant drawbacks:

  • Over-alkylation: The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine. This can lead to a second alkylation, forming a tertiary amine, and subsequently, a quaternary ammonium salt.[2] Achieving selective mono-alkylation can be challenging and often requires careful control of stoichiometry and reaction conditions.[3]

  • Poor Atom Economy: The reaction generates a stoichiometric amount of halide salt as a byproduct, which must be separated and disposed of, contributing to a lower atom economy and higher E-factor (Environmental Factor).[4][5]

  • Toxicity and Hazards: Alkyl halides are often toxic and lachrymatory, posing safety and handling challenges.[6]

  • Base Requirement: A base is typically required to neutralize the hydrogen halide formed during the reaction, adding to the overall mass intensity of the process.

The Green Alternative: Alcohol-Based N-Alkylation

In recent years, the use of alcohols as alkylating agents has gained significant traction as a greener and more sustainable alternative to alkyl halides.[7][8][9][10][11] These methods typically fall under the umbrella of "borrowing hydrogen" or "hydrogen autotransfer" catalysis.[12][13][14]

Mechanistic Pathway: The "Borrowing Hydrogen" Catalytic Cycle

The "borrowing hydrogen" strategy is an elegant and atom-economical process that involves the temporary removal (borrowing) of hydrogen from the alcohol to generate a reactive carbonyl intermediate. This is then followed by condensation with the amine and subsequent reduction of the resulting imine by the "borrowed" hydrogen.[14] This process is typically catalyzed by transition metal complexes, with ruthenium, iridium, and iron being prominent examples.[15][16][17]

Borrowing_Hydrogen catalyst [M]-H₂ (Active Catalyst) alcohol R'-CH₂OH (Alcohol) aldehyde R'-CHO (Aldehyde) alcohol->aldehyde Oxidation (-H₂) imine R-N=CH-R' (Imine) aldehyde->imine Condensation amine R-NH₂ (Amine) amine->imine product R-NH-CH₂-R' (Alkylated Amine) imine->product Reduction (+H₂) water H₂O imine->water metal_catalyst [M] (Catalyst Precursor) metal_catalyst->catalyst Activation

Caption: The catalytic cycle of "Borrowing Hydrogen" N-alkylation.

Advantages and Limitations

The alcohol-based approach offers several compelling advantages over the classical alkyl halide method:

  • Green and Sustainable: Alcohols are generally less toxic and more environmentally benign than their corresponding alkyl halides. The only byproduct of the reaction is water, leading to a significantly higher atom economy and a lower E-factor.[6][18]

  • High Atom Economy: All atoms from the alcohol (except for the hydroxyl group's hydrogen and oxygen, which form water) are incorporated into the product.

  • Selective Mono-alkylation: The "borrowing hydrogen" methodology is often highly selective for mono-alkylation, minimizing the formation of over-alkylation products.[14]

  • Readily Available Starting Materials: Alcohols are abundant and often inexpensive chemical feedstocks.[7]

Despite these advantages, there are some limitations to consider:

  • Catalyst Requirement: These reactions necessitate the use of a catalyst, which can be based on expensive precious metals like ruthenium or iridium. However, research into more abundant and cost-effective catalysts, such as those based on iron, is an active area of investigation.[16][19]

  • Reaction Conditions: Alcohol-based alkylations often require elevated temperatures to drive the catalytic cycle.[20][21]

  • Substrate Scope: While the substrate scope is broad, certain functional groups may be sensitive to the reaction conditions or the catalyst employed.

Performance Comparison: A Data-Driven Perspective

To provide a clear and objective comparison, the following table summarizes key performance metrics for the N-alkylation of aniline with benzyl bromide versus benzyl alcohol, based on representative literature procedures.

ParameterN-Alkylation with Alkyl Halide (Benzyl Bromide)N-Alkylation with Alcohol (Benzyl Alcohol)
Reaction Aniline + Benzyl BromideAniline + Benzyl Alcohol
Typical Catalyst None (or phase transfer catalyst)[Ru], [Ir], [Fe], or [Co] complexes[12][15][21][22][23][24][25][26]
Base Stoichiometric (e.g., K₂CO₃, Et₃N)Catalytic or Stoichiometric (e.g., KOtBu, KOH)[21][22]
Solvent Acetone, Acetonitrile, DMF[27]Toluene, Dioxane[17][23]
Temperature Room Temperature to Reflux110-140 °C[17][23]
Reaction Time 1-24 hours[27]6-24 hours[22][23]
Yield Often >90% (can be lower due to over-alkylation)[27]Typically >90%[21][23]
Byproduct HBr salt (e.g., KBr, Et₃N·HBr)Water
Atom Economy LowerHigher
Green Chemistry Metrics Higher E-Factor, higher Process Mass Intensity (PMI)[28][29][30]Lower E-Factor, lower PMI

Experimental Protocols

Protocol 1: N-Alkylation of Aniline with Benzyl Bromide

This protocol is a representative example of a classical N-alkylation using an alkyl halide.

Materials:

  • Aniline (1.0 mmol, 93 mg)

  • Benzyl bromide (1.1 mmol, 188 mg)

  • Potassium carbonate (1.5 mmol, 207 mg)

  • Acetone (10 mL)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline, potassium carbonate, and acetone.

  • Stir the mixture at room temperature for 10 minutes.

  • Add benzyl bromide dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the potassium salts.

  • Wash the solid with acetone (2 x 5 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford N-benzylaniline.

Protocol 2: "Borrowing Hydrogen" N-Alkylation of Aniline with Benzyl Alcohol

This protocol illustrates a modern, catalytic approach using an alcohol as the alkylating agent.[22]

Materials:

  • Aniline (1.0 mmol, 93 mg)

  • Benzyl alcohol (1.1 mmol, 119 mg)

  • Cobalt(II) catalyst (e.g., Co-catalyst as described in reference[22], 1 mol%)

  • Potassium hydroxide (0.5 mmol, 28 mg)

  • Toluene (2 mL)

Procedure:

  • To an oven-dried 15 mL screw-capped reaction tube containing a magnetic stir bar, add the cobalt catalyst, potassium hydroxide, aniline, and toluene.

  • Add benzyl alcohol to the mixture.

  • Seal the tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature.

  • Transfer the crude mixture to a separatory funnel and extract with ethyl acetate (3 x 5 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the N-alkylated product.

Workflow Comparison

Workflow_Comparison cluster_alkyl_halide Alkyl Halide Method cluster_alcohol Alcohol-Based Method ah_start Start: Amine, Alkyl Halide, Stoichiometric Base, Solvent ah_reaction Reaction: RT to Reflux ah_start->ah_reaction ah_workup Workup: Filtration of Salt Byproduct ah_reaction->ah_workup ah_purification Purification: Column Chromatography ah_workup->ah_purification ah_waste Waste: Halide Salt, Solvent ah_workup->ah_waste ah_product Product: N-Alkylated Amine ah_purification->ah_product alc_start Start: Amine, Alcohol, Catalyst, Base, Solvent alc_reaction Reaction: Elevated Temperature alc_start->alc_reaction alc_workup Workup: Aqueous Extraction alc_reaction->alc_workup alc_purification Purification: Column Chromatography alc_workup->alc_purification alc_waste Waste: Water, Solvent alc_workup->alc_waste alc_product Product: N-Alkylated Amine alc_purification->alc_product

Caption: A comparative workflow diagram for N-alkylation methods.

Conclusion and Future Outlook

The choice between alkyl halides and alcohols for N-alkylation is a classic case of balancing established reactivity with the principles of green chemistry. While the alkyl halide method remains a valuable tool for its simplicity and the vast availability of reagents, its inherent drawbacks in terms of atom economy, waste generation, and potential for over-alkylation are significant.

Alcohol-based N-alkylation via the "borrowing hydrogen" or "hydrogen autotransfer" strategy presents a more sustainable and elegant solution. The generation of water as the sole byproduct is a major advantage, aligning with the growing demand for environmentally responsible chemical processes.[6][13] While the need for catalysts and higher reaction temperatures are current considerations, ongoing research is focused on developing more active and cost-effective catalysts that can operate under milder conditions.

For researchers and drug development professionals, the decision of which method to employ will depend on a variety of factors, including the specific substrate, the desired scale of the reaction, cost considerations, and the importance of green chemistry metrics. As the field continues to evolve, it is anticipated that alcohol-based methods will become increasingly prevalent, further solidifying their role as a powerful and sustainable tool in the synthetic chemist's arsenal.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-Ethyl 3-bromo-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of N-Ethyl 3-bromo-4-methylbenzenesulfonamide (CAS No. 850429-65-1). As a specialized brominated organic sulfonamide, this compound requires careful handling and adherence to regulated disposal protocols to ensure the safety of laboratory personnel and protect the environment. This document synthesizes data from analogous compounds and established chemical safety principles to provide a comprehensive, step-by-step procedure for researchers and drug development professionals.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is based on the known hazards of structurally similar chemicals and general best practices for halogenated organic compounds. Always consult your institution's Environmental Health & Safety (EHS) department for site-specific procedures.

Hazard Profile and Risk Assessment

This compound is a halogenated organic compound containing a sulfonamide group. While specific toxicity data is limited, its structure suggests a hazard profile similar to other brominated benzenesulfonamide derivatives. The primary risks are associated with irritation, sensitization, and potential environmental toxicity.[1][2]

Table 1: Inferred Hazard Classification and Associated Risks

Hazard Class GHS Category (Inferred) Description of Risk Source/Analogy
Acute Toxicity (Oral) Category 4 Harmful if swallowed. Analogous Sulfonamide
Skin Irritation Category 2 Causes skin irritation upon contact.[3] Analogous Sulfonamide[3]
Eye Irritation Category 2A Causes serious eye irritation.[3] Analogous Sulfonamide[3]
Skin Sensitization Category 1 May cause an allergic skin reaction.[2] Analogous Sulfonamide
Respiratory Irritation Category 3 May cause respiratory irritation if inhaled as dust.[3] Analogous Sulfonamide[3]

| Chronic Aquatic Toxicity | Category 4 | May cause long-lasting harmful effects to aquatic life.[1] | Analogous Sulfonamide[1] |

Causality Behind the Hazards:

  • Bromine Atom: The presence of bromine, a halogen, makes the molecule reactive and contributes to its irritant properties. Halogenated organic compounds are often scrutinized for their environmental persistence.[4]

  • Sulfonamide Group: While contributing to potential biological activity, this functional group can also be implicated in allergic reactions in susceptible individuals.[5]

  • Aromatic Ring: The benzene ring structure is common in many laboratory chemicals and can be a source of various toxicological effects.

Engineering Controls and Personal Protective Equipment (PPE)

Before handling or preparing for disposal, ensure that the proper safety measures are in place. The Occupational Safety and Health Administration (OSHA) mandates a hierarchy of controls to protect workers.[6]

  • Engineering Controls: All handling and disposal preparation steps should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4] Ensure an eyewash station and emergency shower are readily accessible.[7]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear nitrile gloves. Given that prolonged skin contact may be a risk, inspect gloves for any tears before use and change them immediately if contaminated.[7]

    • Eye Protection: Chemical safety goggles are mandatory. If there is a significant splash risk, a full face shield should be worn over the goggles.[3][8]

    • Skin and Body Protection: A standard laboratory coat must be worn and fully fastened. Ensure full-length pants and closed-toe shoes are worn.[4]

Disposal Decision Workflow

The appropriate disposal procedure depends on the nature and quantity of the waste. This workflow outlines the decision-making process for safely managing this compound waste.

DisposalWorkflow start Waste Generated: This compound is_spill Is it a spill? start->is_spill is_bulk Is it bulk/unused chemical in original container? is_spill->is_bulk No spill_protocol Follow Protocol 1: Small Spill Cleanup is_spill->spill_protocol Yes bulk_protocol Follow Protocol 2: Bulk Waste Disposal is_bulk->bulk_protocol Yes contact_ehs Contact EHS for guidance on large spills or unknowns. is_bulk->contact_ehs No/ Unsure

Caption: Disposal decision workflow for this compound.

Step-by-Step Disposal Protocols

Adherence to these protocols is critical for safe and compliant disposal. These procedures are aligned with guidelines for managing halogenated chemical waste under the Resource Conservation and Recovery Act (RCRA).[9][10]

Protocol 1: Small Spill Cleanup Procedure

This protocol is intended for minor spills (typically <5 grams) of solid this compound in a controlled laboratory setting.

  • Restrict Access: Immediately alert others in the area and restrict access to the spill zone.

  • Ensure Ventilation: Work within a chemical fume hood if the spill is contained there. If the spill is on a benchtop, ensure the area is well-ventilated.

  • Don Appropriate PPE: Put on two pairs of nitrile gloves, chemical safety goggles, and a lab coat.

  • Dampen the Material: Gently dampen the spilled solid with 60-70% ethanol.[11]

    • Causality: Dampening the powder with a solvent like ethanol minimizes the generation of airborne dust, which poses an inhalation hazard.[3] Ethanol is chosen as it is a relatively benign solvent that is unlikely to react with the sulfonamide.

  • Collect the Waste: Carefully sweep or wipe up the dampened material using absorbent pads or paper towels.[2][11]

  • Containerize the Waste: Place all contaminated materials (absorbent pads, gloves, etc.) into a designated, sealable hazardous waste container. The container should be compatible with halogenated organic waste (e.g., a polyethylene container).[4]

  • Decontaminate the Area: Wipe the spill area first with absorbent paper dampened with 60-70% ethanol, followed by a thorough wash with soap and water.[11]

  • Label and Dispose: Seal the waste container. Label it clearly as "Hazardous Waste: Halogenated Organic Solid Waste" and list the chemical name: "this compound". Arrange for pickup by your institution's EHS department.

Protocol 2: Bulk Disposal of Unused or Waste Chemical

This protocol applies to the disposal of the original product container or larger quantities of waste chemical.

  • Do Not Dispose Down the Drain: Under no circumstances should this chemical be disposed of via the sanitary sewer.[4] Halogenated organic compounds can be detrimental to aquatic ecosystems and interfere with wastewater treatment processes.[1]

  • Segregate the Waste: This chemical must be disposed of as "Halogenated Organic Waste." Do not mix it with non-halogenated solvents or other waste streams.

    • Causality: Waste disposal facilities often use different processes for halogenated versus non-halogenated waste. Incineration of halogenated compounds can produce highly corrosive acids (like hydrobromic acid), requiring specialized scrubbers. Proper segregation is crucial for cost-effective and safe disposal.[8]

  • Prepare the Container: If disposing of the original container, ensure the cap is tightly sealed. Check the exterior of the container for any contamination and decontaminate if necessary.

  • Label the Container: The container must be labeled in accordance with EPA and OSHA regulations.[6][10] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant," "Skin Sensitizer," "Marine Pollutant")

    • The accumulation start date.

  • Store Appropriately: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be a secured, cool, and well-ventilated space away from incompatible materials.[4]

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow all institutional procedures for waste manifest and handoff.

References

A Comprehensive Guide to the Safe Handling of N-Ethyl 3-bromo-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the handling and disposal of N-Ethyl 3-bromo-4-methylbenzenesulfonamide (CAS No. 850429-65-1). As a valued researcher, your safety is paramount. This guide is designed to provide you with a comprehensive, step-by-step framework for the safe utilization of this compound in your laboratory, ensuring both personal safety and the integrity of your research. The following protocols are grounded in established safety principles from leading organizations such as the American Chemical Society (ACS) and the Occupational Safety and Health Administration (OSHA).[1][2][3][4]

Hazard Recognition and Risk Assessment: The R.A.M.P. Framework

To ensure a thorough approach to safety, we will utilize the R.A.M.P. framework: R ecognize the hazards, A ssess the risks, M inimize the risks, and P repare for emergencies.[2]

  • Recognize the Hazards : Based on its chemical structure, this compound is presumed to be a potential irritant to the skin, eyes, and respiratory system.[6] Brominated aromatic compounds can be toxic and may present environmental hazards.[7][8]

  • Assess the Risks : The risks associated with handling this compound include accidental exposure through inhalation, skin contact, or ingestion. The severity of these risks depends on the quantity of the substance being handled and the experimental conditions.

  • Minimize the Risks : The core of this guide focuses on minimizing risks through the proper use of Personal Protective Equipment (PPE), appropriate engineering controls, and safe handling and disposal procedures.[2]

  • Prepare for Emergencies : This includes knowing the location and proper use of safety equipment such as eyewash stations, safety showers, and spill kits.[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is critical to prevent exposure to this compound. The following table summarizes the required PPE for handling this compound.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Safety Goggles with Side Shields or a Face Shield: Standard safety glasses are insufficient. Chemical splash goggles that meet ANSI Z87.1 standards are required to protect against splashes and airborne particles.[3] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Hand Protection Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended. Avoid latex gloves as they offer poor protection against many chemicals. Gloves should be inspected for any signs of degradation or punctures before use. It is advisable to double-glove for added protection. Contaminated gloves should be removed and disposed of properly.[9][10]
Body Protection Laboratory Coat or Chemical-Resistant Apron: A flame-resistant lab coat, fully buttoned, is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection Use in a Ventilated Area: All work with this compound should be conducted in a well-ventilated laboratory. For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary. [9]

PPE Selection Workflow

PPE_Selection start Start: Handling N-Ethyl 3-bromo-4- methylbenzenesulfonamide is_splash_risk Significant Splash Risk? start->is_splash_risk goggles Wear Chemical Splash Goggles (ANSI Z87.1) is_splash_risk->goggles No face_shield Add Face Shield is_splash_risk->face_shield Yes is_aerosol_risk Aerosol or Dust Generation? fume_hood Work in a Certified Chemical Fume Hood is_aerosol_risk->fume_hood Yes end_procedure Proceed with Experiment is_aerosol_risk->end_procedure No gloves Wear Nitrile or Neoprene Gloves (Double-Glove Recommended) goggles->gloves lab_coat Wear Flame-Resistant Lab Coat gloves->lab_coat lab_coat->is_aerosol_risk respirator Use NIOSH-Approved Respirator respirator->end_procedure fume_hood->respirator

Caption: Decision workflow for selecting appropriate PPE.

Operational and Handling Plan: A Step-by-Step Guide

Adherence to a strict operational plan will further mitigate the risks associated with handling this compound.

3.1. Engineering Controls

  • Ventilation : Always handle this compound in a certified chemical fume hood to minimize the inhalation of any dust or vapors.[1]

  • Designated Area : Designate a specific area of the laboratory for handling this compound. This area should be clearly marked and equipped with the necessary safety equipment.

3.2. Handling Procedures

  • Preparation : Before handling the compound, ensure that the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.

  • Weighing and Transferring : When weighing, use a balance inside the fume hood or in a ventilated enclosure. Use a spatula for transfers to minimize dust generation.

  • Spill Prevention : Use secondary containment, such as a tray, to contain any potential spills during transfer or reaction.

  • Avoid Contamination : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[6]

3.3. Emergency Procedures

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]

  • Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill Response : For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). For larger spills, evacuate the area and contact your institution's environmental health and safety department.[4]

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.

4.1. Waste Segregation

  • Solid Waste : All solid waste contaminated with this compound, including used gloves, weigh boats, and absorbent materials, should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste : Unused solutions or reaction mixtures containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.

4.2. Disposal Method

  • All waste containing this compound must be disposed of as hazardous chemical waste.[4] Follow your institution's and local regulations for hazardous waste disposal. This typically involves collection by a certified hazardous waste management company. Brominated aromatic compounds may require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts.[8]

Waste Disposal Decision Tree

Disposal_Plan start Waste Generated from This compound waste_type What is the waste type? start->waste_type solid_waste Solid Waste (Gloves, Paper Towels, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Solvents) waste_type->liquid_waste Liquid solid_container Place in a Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Place in a Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container disposal_protocol Arrange for Disposal via Certified Hazardous Waste Vendor solid_container->disposal_protocol liquid_container->disposal_protocol

Caption: Decision tree for the proper disposal of waste.

By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety within your laboratory and the broader scientific community.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Ethyl 3-bromo-4-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-Ethyl 3-bromo-4-methylbenzenesulfonamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.